molecular formula C15H16O6 B198299 Angelicain CAS No. 49624-66-0

Angelicain

货号: B198299
CAS 编号: 49624-66-0
分子量: 292.28 g/mol
InChI 键: FHCHSXPHLRBEBR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Angelicain is an organic heterotricyclic compound and an oxacycle.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-15(2,19)12-4-8-10(21-12)5-11-13(14(8)18)9(17)3-7(6-16)20-11/h3,5,12,16,18-19H,4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCHSXPHLRBEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Angelicain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

49624-66-0
Record name (S)-Angelicain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208 - 209 °C
Record name (S)-Angelicain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Angelicin: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Angelicin, a naturally occurring furanocoumarin with significant therapeutic potential. The document details its primary natural sources, comprehensive protocols for its isolation and purification, and an examination of its biosynthetic pathway. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and pathways are visualized through detailed diagrams.

Natural Sources of Angelicin

Angelicin is predominantly found in plant species belonging to the Apiaceae (Umbelliferae), Fabaceae (Leguminosae), and Moraceae families.[1][2] This angular furanocoumarin is often produced by plants as a defense mechanism against pathogens and herbivores.[2] The concentration of Angelicin can vary significantly depending on the plant species, the specific part of the plant, and even the season. A summary of notable plant sources and the reported yields of Angelicin is provided in Table 1.

Plant SpeciesFamilyPlant Part(s)Angelicin Yield (mg/g of dry weight)Reference(s)
Heracleum sosnowskyiApiaceaeLeaves2.3[3]
Psoralea corylifoliaFabaceaeSeeds2.3 - 9.2[3]
Angelica archangelicaApiaceaeFruits, RootsNot specified
Bituminaria bituminosaFabaceaeAerial parts, RootsNot specified
Ficus carica (Fig)MoraceaeNot specifiedNot specified
Pastinaca sativa (Parsnip)ApiaceaeRootsNot specified
Apium graveolens (Celery)ApiaceaeDiseased partsNot specified

Table 1: Natural Plant Sources of Angelicin and Reported Yields

Isolation and Purification of Angelicin

The isolation of Angelicin from its natural sources typically involves extraction with an organic solvent followed by chromatographic purification. The yield of pure Angelicin is often low due to the presence of other structurally similar furanocoumarins.

General Isolation Protocol

A common method for the extraction and isolation of Angelicin from plant material is as follows:

  • Plant Material Preparation : The aerial parts or roots of the plant are air-dried and then ground into a fine powder to increase the surface area for extraction.

  • Extraction : The powdered plant material is extracted with a non-polar solvent, such as n-hexane, to selectively dissolve furanocoumarins and other lipophilic compounds.

  • Purification : The crude extract is then subjected to column chromatography over silica (B1680970) gel to separate Angelicin from other compounds.

G start Air-dried and Ground Plant Material extraction n-Hexane Extraction start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation under Vacuum filtration->evaporation crude_extract Crude Furanocoumarin Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis for Angelicin-containing Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_evaporation Solvent Evaporation pooling->final_evaporation pure_angelicin Pure Angelicin final_evaporation->pure_angelicin

General workflow for the isolation of Angelicin.
Detailed Experimental Protocol: Microwave-Assisted Extraction (MAE) and Solid-Phase Extraction (SPE) from Heracleum sosnowskyi

This protocol provides a more advanced and efficient method for the isolation of Angelicin, as demonstrated with Heracleum sosnowskyi leaves.

2.2.1. Microwave-Assisted Extraction (MAE)

  • Plant Material : 0.1 g of dried and ground H. sosnowskyi leaves.

  • Solvent : 2 mL of n-hexane.

  • Extraction Parameters :

    • Temperature: 70 °C

    • Time: 10 minutes

    • Solvent-to-solid ratio: 20:1

  • Procedure :

    • Mix the plant material with n-hexane in a microwave extraction vessel.

    • Perform the extraction under the specified conditions.

    • Filter the resulting extract.

2.2.2. Solid-Phase Extraction (SPE) for Purification

  • Sorbent : Strata Eco-Screen.

  • Elution Solvent : Stepwise elution with a hexane-acetone mixture.

  • Procedure :

    • Condition the SPE cartridge with the appropriate solvent.

    • Load the crude extract obtained from MAE onto the cartridge.

    • Elute the column with a stepwise gradient of hexane-acetone.

    • Collect the fractions and analyze for the presence of Angelicin. Pure Angelicin can be obtained from specific fractions.

G start Dried H. sosnowskyi Leaves (0.1g) mae Microwave-Assisted Extraction (Hexane, 70°C, 10 min, 20:1 ratio) start->mae filtration Filtration mae->filtration crude_extract Crude Hexane Extract filtration->crude_extract spe Solid-Phase Extraction (Strata Eco-Screen Sorbent) crude_extract->spe elution Stepwise Elution (Hexane-Acetone Mixture) spe->elution fractionation Fraction Collection elution->fractionation analysis Analysis of Fractions fractionation->analysis pure_angelicin Pure Angelicin analysis->pure_angelicin

Workflow for MAE and SPE of Angelicin.

Biosynthesis of Angelicin

The biosynthesis of Angelicin in plants begins with the shikimic acid pathway, which produces the aromatic amino acid L-phenylalanine. A series of enzymatic reactions then converts L-phenylalanine into umbelliferone (B1683723), a key intermediate. From umbelliferone, the pathway diverges to produce both linear furanocoumarins (like psoralen) and angular furanocoumarins, including Angelicin.

The key steps in the biosynthesis of Angelicin are:

  • L-Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid .

  • Trans-cinnamate 4-monooxygenase (C4H) hydroxylates trans-cinnamic acid to produce p-coumaric acid .

  • Further enzymatic steps lead to the formation of umbelliferone .

  • Umbelliferone 6-prenyltransferase catalyzes the prenylation of umbelliferone at the C8 position to yield osthenol (B192027) .

  • (+)-Columbianetin synthase , a cytochrome P450 enzyme, oxidizes osthenol to (+)-columbianetin .

  • Finally, angelicin synthase (AS) , another cytochrome P450 enzyme, catalyzes the formation of Angelicin from (+)-columbianetin.

G cluster_shikimate Shikimic Acid Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_furanocoumarin Angular Furanocoumarin Biosynthesis shikimic_acid Shikimic Acid phenylalanine L-Phenylalanine shikimic_acid->phenylalanine cinnamic_acid trans-Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H umbelliferone Umbelliferone p_coumaric_acid->umbelliferone osthenol Osthenol umbelliferone->osthenol Umbelliferone 6-prenyltransferase columbianetin (+)-Columbianetin osthenol->columbianetin (+)-Columbianetin synthase angelicin Angelicin columbianetin->angelicin Angelicin Synthase (AS)

Biosynthetic pathway of Angelicin.

References

An In-depth Technical Guide to the Angelicin Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicin (B190584) is a naturally occurring angular furanocoumarin found in various plant species, particularly within the Apiaceae and Fabaceae families.[1] Furanocoumarins are recognized for their diverse biological activities, including roles in plant defense as phytoalexins and allelochemicals, as well as pharmacological properties such as anticancer, anti-inflammatory, and neuroprotective effects.[2] Angelicin, as the parent compound of the angular furanocoumarins, is of significant interest to researchers and drug development professionals.[1] This technical guide provides a comprehensive overview of the angelicin biosynthetic pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory aspects. It is intended to serve as a resource for scientists working on the elucidation of this pathway and the potential biotechnological production of angelicin and its derivatives.

The Core Biosynthetic Pathway

The biosynthesis of angelicin originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway proceeds through the formation of the key intermediate, umbelliferone (B1683723) (7-hydroxycoumarin), which serves as a branch point for the synthesis of both linear and angular furanocoumarins.[3][4] The angular pathway, leading to angelicin, involves a specific prenylation step at the C8 position of umbelliferone, followed by cyclization and a final conversion to angelicin.

The key steps in the angelicin biosynthetic pathway are:

  • Formation of Umbelliferone: This stage involves the conversion of L-phenylalanine to p-coumaric acid, which is then hydroxylated and cyclized to form umbelliferone.

  • Prenylation of Umbelliferone: Umbelliferone is prenylated at the C8 position by a specific prenyltransferase, yielding osthenol (B192027).

  • Formation of (+)-Columbianetin: Osthenol is then converted to (+)-columbianetin by (+)-columbianetin synthase.

  • Conversion to Angelicin: The final step is the conversion of (+)-columbianetin to angelicin, catalyzed by angelicin synthase.

A simplified diagram of the angelicin biosynthetic pathway is presented below.

Angelicin_Biosynthesis_Overview L_Phenylalanine L-Phenylalanine p_Coumaric_acid p-Coumaric acid L_Phenylalanine->p_Coumaric_acid Umbelliferone Umbelliferone p_Coumaric_acid->Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol Prenylation (C8) Columbianetin (+)-Columbianetin Osthenol->Columbianetin Angelicin Angelicin Columbianetin->Angelicin

Figure 1: Overview of the Angelicin Biosynthetic Pathway.

Key Enzymes and Their Characteristics

The biosynthesis of angelicin is catalyzed by a series of enzymes, many of which belong to the cytochrome P450 superfamily. The functional characterization of these enzymes is crucial for understanding the regulation of the pathway and for potential metabolic engineering applications.

Enzymes Leading to Umbelliferone
  • Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to trans-cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

  • p-Coumaroyl CoA 2'-Hydroxylase (C2'H): Catalyzes the ortho-hydroxylation of 4-coumaroyl-CoA, a key step leading to the formation of the coumarin (B35378) lactone ring of umbelliferone.

Enzymes Specific to the Angelicin Branch
  • Umbelliferone 8-Prenyltransferase (PT): This enzyme catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of umbelliferone, forming osthenol. In Pastinaca sativa, two distinct prenyltransferases, PsPT1 and PsPT2, have been characterized. PsPT2 more efficiently catalyzes the synthesis of osthenol, the precursor to the angular furanocoumarin, angelicin.

  • (+)-Columbianetin Synthase (CS): This putative cytochrome P450 enzyme is responsible for the conversion of osthenol to (+)-columbianetin. Further characterization of this enzyme is still needed to fully understand its mechanism.

  • Angelicin Synthase (AS): This is the terminal enzyme in the pathway, converting (+)-columbianetin to angelicin. In Peucedanum praeruptorum, this enzyme is identified as CYP71AJ51. In Pastinaca sativa, the ortholog is CYP71AJ4. Angelicin synthase catalyzes a unique reaction involving the cleavage of the isopropyl side chain of (+)-columbianetin.

A detailed visualization of the enzymatic steps in the angelicin biosynthetic pathway is provided below.

Angelicin_Pathway_Enzymes cluster_umbelliferone Umbelliferone Biosynthesis cluster_angelicin Angelicin Biosynthesis L_Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Umbelliferone Umbelliferone p_Coumaroyl_CoA->Umbelliferone C2'H Osthenol Osthenol Umbelliferone->Osthenol Umbelliferone 8-Prenyltransferase (PsPT2) Columbianetin (+)-Columbianetin Osthenol->Columbianetin (+)-Columbianetin Synthase (CS) Angelicin Angelicin Columbianetin->Angelicin Angelicin Synthase (CYP71AJ51/CYP71AJ4)

Figure 2: Enzymatic Steps in the Biosynthesis of Angelicin.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is essential for a complete understanding of the angelicin biosynthetic pathway. The following tables summarize the available quantitative data.

EnzymeSubstrateKm (µM)kcat (min⁻¹)Plant SourceReference
Angelicin Synthase (CYP71AJ4)(+)-Columbianetin2.1 ± 0.4112 ± 14Pastinaca sativa
PsPT1Umbelliferone2.7 ± 0.6-Pastinaca sativa
PsPT1DMAPP5 ± 1-Pastinaca sativa

Table 1: Kinetic Parameters of Key Enzymes in Angelicin Biosynthesis.

CompoundConcentration (mg/g)Plant PartPlant SpeciesReference
Angelicin2.2 - 9.2Crude DrugPsoralea corylifolia
Angelicin2.3SeedsPsoralea corylifolia
Psoralen2.5 - 13.0Crude DrugPsoralea corylifolia
Psoralen7.8SeedsPsoralea corylifolia

Table 2: Concentration of Angelicin and Psoralen in Psoralea corylifolia.

Experimental Protocols

This section provides an overview of the methodologies used for the characterization of the enzymes and the quantification of the metabolites involved in the angelicin biosynthetic pathway.

Heterologous Expression and Functional Characterization of P450 Enzymes in Yeast

The functional characterization of cytochrome P450 enzymes, such as angelicin synthase, is often performed by heterologous expression in a host system like Saccharomyces cerevisiae.

Workflow:

  • cDNA Cloning: The full-length cDNA of the target P450 enzyme (e.g., CYP71AJ4 or CYP71AJ51) is amplified from a cDNA library of the source plant.

  • Vector Construction: The amplified cDNA is cloned into a yeast expression vector, such as pYeDP60.

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., WAT11).

  • Microsome Preparation: Transformed yeast cells are cultured, and the microsomal fraction containing the expressed P450 enzyme is isolated by differential centrifugation.

  • In Vitro Enzyme Assay: The activity of the recombinant enzyme is assayed by incubating the microsomes with the substrate (e.g., (+)-columbianetin for angelicin synthase) and NADPH as a cofactor.

  • Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the product (e.g., angelicin).

P450_Expression_Workflow start Start: Plant Tissue cDNA_cloning cDNA Cloning of Target P450 Gene start->cDNA_cloning vector_construction Cloning into Yeast Expression Vector cDNA_cloning->vector_construction yeast_transformation Yeast Transformation vector_construction->yeast_transformation microsome_prep Microsome Preparation yeast_transformation->microsome_prep enzyme_assay In Vitro Enzyme Assay (Substrate + NADPH) microsome_prep->enzyme_assay product_analysis Product Analysis (HPLC, LC-MS) enzyme_assay->product_analysis end End: Functional Characterization product_analysis->end

Figure 3: Workflow for Heterologous Expression and Functional Characterization of P450 Enzymes.
High-Performance Liquid Chromatography (HPLC) for Furanocoumarin Analysis

HPLC is a standard technique for the separation and quantification of furanocoumarins like angelicin and its precursors.

General Protocol:

  • Sample Preparation: Plant material is ground and extracted with a suitable solvent, such as methanol (B129727) or acetonitrile (B52724). The extract is then filtered before injection.

  • Chromatographic System: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol is typically employed.

  • Detection: A UV detector is used, with the wavelength set to the maximum absorbance of the target compounds (e.g., around 300-330 nm for furanocoumarins).

  • Quantification: The concentration of the compounds is determined by comparing the peak areas to those of authentic standards.

Example HPLC Gradient:

Time (min)% Acetonitrile% Water
02080
301000
351000
402080

Table 3: Example HPLC Gradient for Furanocoumarin Separation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of the genes involved in the angelicin biosynthetic pathway in different plant tissues or under various conditions.

Workflow:

  • RNA Extraction: Total RNA is extracted from the plant tissue of interest.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Primer Design: Gene-specific primers are designed for the target genes (e.g., PAL, C4H, 4CL, C2'H, PT, CS, AS) and a reference (housekeeping) gene.

  • qPCR Reaction: The qPCR reaction is performed using a qPCR instrument, with a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the DNA in real-time.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

qRTPCR_Workflow start Start: Plant Tissue rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr primer_design Gene-Specific Primer Design primer_design->qpcr data_analysis Relative Gene Expression Analysis qpcr->data_analysis end End: Gene Expression Quantification data_analysis->end

Figure 4: Workflow for qRT-PCR Analysis of Gene Expression.

Regulation of the Angelicin Biosynthetic Pathway

The biosynthesis of angelicin, like other secondary metabolic pathways, is regulated by various internal and external factors. The expression of the biosynthetic genes can be influenced by developmental stage, tissue type, and environmental stimuli. For instance, the expression of CYP71AJ49 and CYP71AJ51 in Peucedanum praeruptorum has been shown to be affected by UV light and temperature. This suggests that the production of angelicin may be part of the plant's defense response to environmental stress. Further research into the transcription factors and signaling pathways that regulate the angelicin biosynthetic genes will provide a more complete understanding of how plants control the production of this important compound.

Conclusion

This technical guide has provided a detailed overview of the angelicin biosynthetic pathway in plants. The pathway proceeds from L-phenylalanine through the key intermediate umbelliferone, followed by a series of specific enzymatic reactions to produce the angular furanocoumarin, angelicin. While significant progress has been made in identifying and characterizing the enzymes involved, further research is needed to fully elucidate the kinetics and regulation of all steps in the pathway. The information presented here serves as a valuable resource for researchers and professionals in the fields of plant biochemistry, natural product chemistry, and drug development, and will hopefully stimulate further investigation into this fascinating and important metabolic pathway.

References

physicochemical properties of Angelicin for drug design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicin (B190584), a naturally occurring furocoumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.[1] As a derivative of psoralen, angelicin's unique angular structure confers distinct photochemical and biological properties, making it a compelling scaffold for drug discovery and development.[1][2] This technical guide provides an in-depth analysis of the physicochemical properties of angelicin, offering critical data and methodologies to inform rational drug design and optimization strategies.

Physicochemical Properties of Angelicin

A comprehensive understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. The key properties of angelicin are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₆O₃[3][4]
Molecular Weight 186.16 g/mol
Melting Point 134-140 °C
Boiling Point 362.6 °C
Water Solubility 20 mg/L
logP (Octanol/Water) 1.97 - 2.08
pKa Not available
Topological Polar Surface Area (TPSA) 43.35 Ų
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 0

Experimental Protocols

Accurate determination of physicochemical parameters is crucial for building reliable structure-activity relationships and predictive models. The following are standard experimental protocols that can be employed to measure the key properties of angelicin.

Determination of Aqueous Solubility

The equilibrium solubility of angelicin can be determined using the shake-flask method, a gold-standard technique for solubility measurement.

Protocol:

  • An excess amount of solid angelicin is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

  • The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, the suspension is filtered through a 0.22 µm filter to remove undissolved solid.

  • The concentration of angelicin in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment is performed in triplicate to ensure the reproducibility of the results.

Determination of Lipophilicity (logP)

The partition coefficient (logP) is a critical measure of a drug's lipophilicity and its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for its determination.

Protocol:

  • A solution of angelicin of a known concentration is prepared in one of the two immiscible solvents, typically n-octanol (pre-saturated with water).

  • An equal volume of the second immiscible solvent, water (pre-saturated with n-octanol), is added to a separation funnel.

  • The two phases are vigorously shaken for a set period (e.g., 1 hour) to allow for the partitioning of angelicin between the two layers.

  • The mixture is then allowed to stand until the two phases have completely separated.

  • Aliquots are carefully taken from both the n-octanol and the aqueous layers.

  • The concentration of angelicin in each aliquot is determined using a suitable analytical technique like HPLC-UV.

  • The logP is calculated as the logarithm of the ratio of the concentration of angelicin in the n-octanol phase to its concentration in the aqueous phase.

Stability Testing

Assessing the stability of angelicin under various stress conditions is essential to understand its degradation pathways and to establish its shelf-life.

Protocol:

  • Forced Degradation Studies: Solutions of angelicin are subjected to various stress conditions, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic (exposure to UV and visible light) conditions.

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining angelicin and to detect and quantify any degradation products.

  • Long-Term and Accelerated Stability Studies: To determine the shelf-life, angelicin is stored under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated). Samples are tested at regular intervals to monitor for any changes in physical appearance, purity, and potency.

Signaling Pathway Modulation by Angelicin

Angelicin exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cell proliferation.

Angelicin's Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Angelicin has been shown to inhibit this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates Angelicin Angelicin IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB Angelicin->IKK Inhibits NFkB_n NF-κB (p65/p50) Angelicin->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces IkB_NFkB->NFkB_n NF-κB Translocation

Caption: Angelicin inhibits the NF-κB pathway by blocking IKK activation and NF-κB nuclear translocation.

Angelicin's Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Angelicin has demonstrated inhibitory effects on this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Growth Factors MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimulus->MAPKKK Activates Angelicin Angelicin p38 p38 MAPK MAPKKK->p38 Phosphorylates JNK JNK MAPKKK->JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 Activates Angelicin->p38 Inhibits Phosphorylation Angelicin->JNK Inhibits Phosphorylation Genes Inflammatory/Apoptotic Gene Expression AP1->Genes Regulates

Caption: Angelicin inhibits the MAPK pathway by reducing the phosphorylation of p38 and JNK.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of angelicin, crucial for its development as a therapeutic agent. The presented data and experimental protocols offer a practical framework for researchers in the field of drug design and discovery. Furthermore, the visualization of its interaction with key signaling pathways offers insights into its mechanism of action, paving the way for the rational design of novel angelicin-based therapeutics with improved efficacy and safety profiles. Further research to elucidate its pKa and to conduct detailed stability studies will be invaluable in advancing angelicin from a promising lead compound to a clinical candidate.

References

Angelicin's Role in Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelicin (B190584), a naturally occurring furocoumarin, has garnered significant attention in oncological research for its demonstrated ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning angelicin-induced apoptosis. We will dissect the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for the assays used to elucidate these processes. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of angelicin.

Introduction to Angelicin and Apoptosis

Angelicin is a planar tricyclic aromatic compound belonging to the family of angular furanocoumarins.[1] It is found in various plants, including those from the Apiaceae and Fabaceae families.[2] Unlike its linear isomer psoralen, angelicin primarily forms monoadducts with DNA upon photoactivation, a characteristic that may contribute to a different phototoxicity profile.[3] Beyond its photosensitizing properties, angelicin has demonstrated a range of biological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer effects.[3][4]

Apoptosis is a genetically programmed and highly regulated process of cell suicide that is essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Apoptosis is characterized by distinct morphological features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The process is executed by a family of cysteine proteases called caspases and is broadly divided into two major signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Signaling Pathways of Angelicin-Induced Apoptosis

Angelicin has been shown to induce apoptosis through the modulation of multiple signaling cascades, primarily the intrinsic and extrinsic pathways. Furthermore, its pro-apoptotic effects are influenced by key regulatory pathways such as PI3K/Akt and MAPK.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major mechanism through which angelicin exerts its pro-apoptotic effects. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability.

Key events in angelicin's activation of the intrinsic pathway include:

  • Modulation of Bcl-2 Family Proteins: Angelicin treatment has been observed to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of the Bcl-2 family. Specifically, angelicin can increase the expression of Bax while decreasing the levels of Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift promotes the permeabilization of the mitochondrial outer membrane.

  • Cytochrome c Release: The increased mitochondrial permeability results in the release of cytochrome c from the intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3.

Angelicin_Intrinsic_Pathway cluster_mito Angelicin Angelicin Bcl2_Family Bcl-2 Family Regulation Angelicin->Bcl2_Family Mitochondrion Mitochondrion Bax Bax (pro-apoptotic) upregulation Bcl2_Family->Bax Bcl2 Bcl-2 (anti-apoptotic) downregulation Bcl2_Family->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, dATP) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway appears to be the primary mechanism, angelicin has also been shown to sensitize cancer cells to apoptosis via the extrinsic pathway, particularly in combination with other agents like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).

The key steps are:

  • Sensitization to TRAIL: In some cancer cell lines that are resistant to TRAIL, angelicin can overcome this resistance.

  • Downregulation of c-FLIP: Angelicin, in combination with TRAIL, has been shown to down-regulate the expression of cellular FLICE-inhibitory protein (c-FLIP). c-FLIP is an inhibitor of caspase-8 activation.

  • DISC Formation and Caspase-8 Activation: The binding of TRAIL to its death receptors (DR4/DR5) leads to the formation of the Death-Inducing Signaling Complex (DISC). With the downregulation of c-FLIP, pro-caspase-8 is recruited to the DISC and activated.

  • Executioner Caspase Activation: Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3, or it can cleave Bid to tBid, which then engages the intrinsic pathway.

Angelicin_Extrinsic_Pathway Angelicin Angelicin + TRAIL cFLIP c-FLIP downregulation Angelicin->cFLIP Caspase8 Caspase-8 Activation cFLIP->Caspase8 Death_Receptor Death Receptor (DR4/DR5) DISC DISC Formation Death_Receptor->DISC DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Influence of PI3K/Akt and MAPK Signaling Pathways

The pro-apoptotic activity of angelicin is also regulated by its influence on major cell survival and proliferation pathways.

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. Angelicin has been shown to inhibit this pathway in some cancer cell lines, although this effect may be cell-type specific. Inhibition of the PI3K/Akt pathway can lead to decreased phosphorylation of downstream targets that promote cell survival and inhibit apoptosis.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. Angelicin has been reported to modulate MAPK signaling. For instance, in some contexts, angelicin can inhibit the phosphorylation of p38 and JNK, which can contribute to its anti-inflammatory and anti-cancer effects.

Angelicin_Regulatory_Pathways Angelicin Angelicin PI3K_Akt PI3K/Akt Pathway Angelicin->PI3K_Akt MAPK MAPK Pathway Angelicin->MAPK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Apoptosis Apoptosis MAPK->Apoptosis Cell_Survival->Apoptosis

Quantitative Data on Angelicin-Induced Apoptosis

The following tables summarize key quantitative data from various studies on the pro-apoptotic effects of angelicin.

Table 1: IC50 Values of Angelicin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
SH-SY5YNeuroblastoma4849.56
HeLaCervical Cancer2438.2
SiHaCervical Cancer2451.2
A549Lung Carcinoma2450.14
HL-60Promyelocytic Leukemia24148.4 (µg/ml)
HL-60Promyelocytic Leukemia4841.7 (µg/ml)

Table 2: Effect of Angelicin on Apoptosis-Related Protein Expression and Activity

Cell LineTreatmentEffectFold Change / ObservationReference
SH-SY5Y≥ 30 µM AngelicinBcl-2, Bcl-xL, Mcl-1 decreaseSignificant fold decrease
SH-SY5Y≥ 50 µM AngelicinCleaved Caspase-9 increaseSignificant fold increase
SH-SY5Y≥ 40 µM AngelicinCleaved Caspase-3 increaseSignificant fold increase
HL-6040 & 80 µg/ml AngelicinBax/Bcl-2 ratio increaseDose-dependent upregulation of Bax and downregulation of Bcl-2
A549≥ 10 µM AngelicinBax/Bcl-2 ratio increaseSignificant increase
HepG2 & Huh-7AngelicinCytochrome C release increaseDose-dependent increase
Caki100 µM Angelicin + 50 ng/mL TRAILCaspase-3 activity increaseMarkedly increased

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study angelicin-induced apoptosis.

Experimental_Workflow Cell_Culture Cell Culture and Angelicin Treatment Cell_Viability Cell Viability Assay (MTT) Cell_Culture->Cell_Viability Apoptosis_Detection Apoptosis Detection Cell_Culture->Apoptosis_Detection Protein_Analysis Protein Expression Analysis (Western Blot) Cell_Culture->Protein_Analysis Annexin_V Annexin V/PI Staining (Flow Cytometry) Apoptosis_Detection->Annexin_V TUNEL TUNEL Assay Apoptosis_Detection->TUNEL

Cell Culture and Angelicin Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., A549, SH-SY5Y) in 96-well plates for viability assays or larger flasks/plates for protein and flow cytometry analysis. Allow cells to adhere and reach 70-80% confluency.

  • Angelicin Preparation: Prepare a stock solution of angelicin in a suitable solvent like DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing various concentrations of angelicin. Include a vehicle control (medium with the same concentration of DMSO as the highest angelicin concentration) and an untreated control.

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • MTT Addition: After the angelicin treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After angelicin treatment, collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

  • Cell Lysis: After angelicin treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Sample Preparation: Fix and permeabilize the angelicin-treated cells.

  • TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or a fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

  • Detection: If using a fluorescently labeled dUTP, the signal can be directly visualized. If using BrdUTP, a secondary detection step with a fluorescently labeled anti-BrdU antibody is required.

  • Microscopy: Visualize the stained cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Conclusion

Angelicin is a promising natural compound that induces apoptosis in cancer cells through a multi-faceted mechanism. Its ability to modulate the intrinsic and extrinsic apoptotic pathways, as well as influence key survival signaling cascades like PI3K/Akt and MAPK, underscores its potential as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the anti-cancer properties of angelicin. Future studies should continue to explore the detailed molecular interactions of angelicin and its efficacy in in vivo models to pave the way for its potential clinical application.

References

Angelicin interaction with DNA and nucleic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction of Angelicin (B190584) with DNA and Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angelicin, a naturally occurring furocoumarin, has garnered significant scientific interest due to its distinct interactions with DNA and other nucleic acids. As an isomer of psoralen, angelicin exhibits unique photochemical and biological properties, making it a valuable tool in molecular biology and a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanisms of angelicin's interaction with DNA, the resulting biological consequences, and its influence on cellular signaling pathways. Detailed experimental protocols for studying these interactions are provided, along with a compilation of available quantitative data. Visual diagrams are included to illustrate key pathways and experimental workflows, offering a thorough resource for researchers and professionals in drug development.

Introduction

Angelicin is a planar tricyclic aromatic compound that belongs to the family of furocoumarins. Its angular structure distinguishes it from its linear isomer, psoralen, leading to significant differences in their interactions with DNA. The primary mechanism of action involves intercalation into the DNA double helix, followed by the formation of covalent monoadducts with pyrimidine (B1678525) bases upon exposure to long-wave ultraviolet light (UVA). This photoreaction is the foundation of its biological activities, including its use as a photosensitizing agent in photochemotherapy, its photomutagenic and phototoxic effects, and its potential as an anticancer and antiviral agent.[1][2][3][4] This guide delves into the molecular intricacies of these interactions.

Mechanism of Angelicin-DNA Interaction

The interaction of angelicin with DNA is a two-step process: non-covalent intercalation followed by covalent photoaddition.

Intercalation

Due to its planar aromatic structure, angelicin can insert itself between the base pairs of the DNA double helix.[1] This intercalation is a non-covalent interaction driven by van der Waals forces and hydrophobic interactions. Angelicin shows a preference for intercalating at 5'-TA sequences. This initial binding is a prerequisite for the subsequent photochemical reaction.

Photoadduct Formation

Upon irradiation with UVA light (typically around 365 nm), the intercalated angelicin molecule becomes photoactivated, leading to a C4-photocycloaddition reaction with the 5,6-double bond of a pyrimidine base, most commonly thymine (B56734). This results in the formation of a stable, covalent monoadduct.

Unlike psoralen, the angular geometry of angelicin makes it sterically unfavorable to form a second covalent bond with a pyrimidine on the complementary DNA strand. Consequently, angelicin primarily forms monoadducts and does not induce significant interstrand cross-links (ICLs), which are a hallmark of psoralen's interaction with DNA.

Biological Consequences of Angelicin-DNA Adducts

The formation of angelicin-DNA monoadducts has profound biological effects:

  • Inhibition of DNA Replication and Transcription: The bulky monoadducts act as lesions on the DNA template, physically obstructing the progression of DNA and RNA polymerases. This leads to the inhibition of both DNA replication and transcription.

  • Mutagenesis: The presence of angelicin adducts can lead to errors during DNA replication or repair, resulting in mutations.

  • Cytotoxicity and Apoptosis: The inhibition of essential cellular processes like replication and transcription can trigger programmed cell death (apoptosis).

  • Photosensitization: In the presence of UVA light, angelicin can lead to skin photosensitization, characterized by erythema and blistering.

Quantitative Data

While extensive research has been conducted on angelicin, specific quantitative data for its direct interaction with DNA is not always readily available in a consolidated format. The following tables summarize the available quantitative information.

ParameterValueContextReference
Singlet → Triplet Intersystem Crossing Quantum Yield (ΦT) 0.33In water, relevant for photoreactivity
CompoundCell LineIC50Time (h)ContextReference
AngelicinHepG2 (Liver Cancer)90 ± 6.565 µM48Cell Viability
AngelicinHuh-7 (Liver Cancer)60 ± 4.256 µM48Cell Viability
AngelicinVero Cells (infected with MHV-68)28.95 µM-Inhibition of Viral Replication

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of angelicin with DNA.

UV-Vis Spectroscopy to Monitor Intercalation

UV-Vis spectroscopy is used to observe the changes in the absorption spectrum of angelicin upon binding to DNA, which is indicative of intercalation.

  • Principle: Intercalation of angelicin into the DNA helix results in a bathochromic (red) shift and hypochromism (decreased absorbance) in the angelicin absorption spectrum.

  • Methodology:

    • Prepare a stock solution of angelicin in a suitable solvent (e.g., DMSO) and a stock solution of DNA in a buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

    • In a quartz cuvette, place a fixed concentration of angelicin (e.g., 10-50 µM).

    • Record the initial absorption spectrum of angelicin (typically in the range of 200-400 nm).

    • Titrate the angelicin solution with increasing concentrations of the DNA stock solution.

    • Record the absorption spectrum after each addition of DNA and incubation to allow for equilibrium to be reached.

    • Analyze the spectra for shifts in λmax and changes in absorbance to confirm intercalation.

Fluorescence Spectroscopy for Binding Affinity

Fluorescence spectroscopy can be used in a competitive binding assay to determine the binding affinity of angelicin to DNA.

  • Principle: A fluorescent DNA probe, such as ethidium (B1194527) bromide (EtBr), which has enhanced fluorescence upon intercalation, is used. Angelicin, being a non-fluorescent or weakly fluorescent intercalator, will displace the EtBr, leading to a quenching of the fluorescence signal.

  • Methodology:

    • Prepare a solution of a DNA-EtBr complex by incubating a known concentration of DNA with a saturating concentration of EtBr in a suitable buffer.

    • Measure the initial fluorescence of the DNA-EtBr complex at the appropriate excitation and emission wavelengths for EtBr.

    • Add increasing concentrations of angelicin to the DNA-EtBr solution.

    • After each addition, allow the mixture to equilibrate and then measure the fluorescence intensity.

    • The decrease in fluorescence intensity is proportional to the amount of EtBr displaced by angelicin.

    • The data can be used to calculate the binding constant (K) of angelicin to DNA.

Circular Dichroism (CD) Spectroscopy for Conformational Changes

CD spectroscopy is a powerful technique to study changes in DNA conformation upon angelicin binding and adduct formation.

  • Principle: DNA has a characteristic CD spectrum that is sensitive to its secondary structure. Binding of a small molecule like angelicin can induce changes in this spectrum, indicating alterations in DNA conformation.

  • Methodology:

    • Prepare a solution of DNA in a suitable buffer (e.g., phosphate (B84403) buffer).

    • Record the CD spectrum of the DNA solution in the far-UV range (typically 200-320 nm).

    • Add angelicin to the DNA solution and record the CD spectrum of the complex.

    • To study photoadduct formation, irradiate the angelicin-DNA complex with UVA light (e.g., 365 nm) for a defined period.

    • Record the CD spectrum after irradiation.

    • Analyze the changes in the CD signal to interpret conformational changes in the DNA.

SMAdd-seq (Small-Molecule Adduct sequencing)

SMAdd-seq is a recently developed technique that utilizes angelicin to probe chromatin accessibility.

  • Principle: Angelicin preferentially forms photoadducts with thymine bases in accessible regions of DNA (linker DNA) that are not protected by nucleosomes or other DNA-binding proteins. These adducts can be detected by nanopore sequencing, providing a map of chromatin accessibility.

  • Methodology:

    • Cell/Nuclei Preparation: Isolate nuclei or prepare spheroplasts from the cells of interest.

    • Angelicin Treatment: Resuspend the nuclei/spheroplasts in an angelicin modification buffer. Add angelicin to a final concentration of 500 µM.

    • UVA Irradiation: Expose the sample to UVA light (365 nm) on ice for a defined period (e.g., 5 minutes), often repeated for several cycles to ensure sufficient adduct formation.

    • DNA Extraction: Purify high molecular weight genomic DNA from the treated sample.

    • Nanopore Sequencing: Prepare a sequencing library and perform sequencing using a nanopore sequencer.

    • Data Analysis: Use specialized software to identify the angelicin-modified bases from the nanopore current signal data, which allows for the mapping of accessible chromatin regions.

Angelicin's Impact on Cellular Signaling Pathways

Beyond its direct interaction with DNA, angelicin has been shown to modulate key cellular signaling pathways, particularly the NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and cancer.

Inhibition of the NF-κB Pathway

Angelicin inhibits the canonical NF-κB signaling pathway. It has been shown to block the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB (p50/p65 dimer) in the cytoplasm. By preventing IκBα phosphorylation, angelicin inhibits its subsequent degradation, thereby keeping NF-κB in an inactive state in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.

Inhibition of the MAPK Pathway

Angelicin also targets the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the p38 and JNK stress-activated protein kinase branches. It has been demonstrated to inhibit the phosphorylation of both p38 and JNK. These kinases are involved in cellular responses to stress, inflammation, and apoptosis. By inhibiting their activation, angelicin can modulate these cellular processes.

Visualizations

Signaling Pathways

angelicin_signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα p65_p50 p65-p50 (Active) p_IkBa->p65_p50 Degradation of IκBα Nucleus_NFkB Nucleus p65_p50->Nucleus_NFkB Translocation Gene_Transcription_NFkB Gene Transcription (Inflammation, Survival) Nucleus_NFkB->Gene_Transcription_NFkB Angelicin_NFkB Angelicin Angelicin_NFkB->IKK Inhibits Stress Cellular Stress (e.g., LPS) MAP3K MAP3K Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylation p_p38 p-p38 Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors JNK JNK MKK4_7->JNK Phosphorylation p_JNK p-JNK p_JNK->Transcription_Factors Gene_Transcription_MAPK Gene Transcription (Inflammation, Apoptosis) Transcription_Factors->Gene_Transcription_MAPK Angelicin_MAPK Angelicin Angelicin_MAPK->p38 Inhibits Phosphorylation Angelicin_MAPK->JNK Inhibits Phosphorylation

Caption: Angelicin's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflows

angelicin_dna_interaction_workflow General Workflow for Studying Angelicin-DNA Interaction cluster_intercalation Studying Intercalation (Non-covalent) cluster_photoadduct Studying Photoadduct Formation (Covalent) Mix Mix Angelicin + DNA Spectroscopy UV-Vis or Fluorescence Spectroscopy Mix->Spectroscopy CD1 Circular Dichroism Mix->CD1 Complex Angelicin-DNA Complex Mix->Complex Forms Complex for Photoadduct Studies Analysis1 Analyze Spectral Changes (Shift, Quenching, CD Signal Change) Spectroscopy->Analysis1 CD1->Analysis1 Conclusion1 Confirm Intercalation & Determine Binding Affinity Analysis1->Conclusion1 Irradiate Irradiate with UVA (365 nm) Complex->Irradiate Adduct Angelicin-DNA Monoadduct Irradiate->Adduct Analysis2 Analysis Techniques Adduct->Analysis2 SMAddSeq SMAdd-seq Analysis2->SMAddSeq CD2 Circular Dichroism Analysis2->CD2 Conclusion2 Map Adduct Sites & Analyze Conformational Changes SMAddSeq->Conclusion2 CD2->Conclusion2

Caption: Experimental workflow for angelicin-DNA interaction studies.

Conclusion

Angelicin presents a fascinating case of a small molecule with a highly specific and photo-inducible interaction with DNA. Its ability to form monoadducts, in contrast to the interstrand cross-links formed by psoralen, provides a unique tool for dissecting the cellular responses to different types of DNA damage. Furthermore, its inhibitory effects on key signaling pathways like NF-κB and MAPK highlight its potential as a multi-functional therapeutic agent. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the properties of angelicin in their respective fields. Future research focused on obtaining more precise quantitative data on its DNA binding affinity and adduct formation efficiency will be crucial for the continued development of angelicin-based applications.

References

Angelicin: A Technical Deep Dive into its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicin, a naturally occurring furocoumarin, has emerged as a compound of significant interest in the field of pharmacology, particularly for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Angelicin's anti-inflammatory effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

Angelicin exerts its anti-inflammatory effects primarily through the modulation of key signaling cascades that are central to the inflammatory response. The most well-documented mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

1. NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of inflammatory gene expression. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Angelicin has been shown to actively block the phosphorylation of both IκBα and the p65 subunit, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[1][2] This inhibitory action effectively dampens the production of a wide array of inflammatory mediators.

2. MAPK Signaling Pathway:

The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play crucial roles in cellular responses to external stressors, including inflammation. Angelicin has demonstrated the ability to inhibit the phosphorylation of p38 and JNK, two key kinases in the MAPK cascade that are involved in the production of pro-inflammatory cytokines.[1][2] Notably, Angelicin does not appear to inhibit the ERK pathway, which is more commonly associated with cell growth and proliferation.[1] This selective inhibition suggests a targeted anti-inflammatory action with potentially fewer off-target effects.

3. STAT3 Signaling Pathway:

Recent studies have also implicated the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in Angelicin's immunomodulatory effects. Angelicin has been shown to regulate macrophage polarization, a key process in the resolution of inflammation, by influencing the STAT3 signaling pathway. It can promote the transition of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype.

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize the available quantitative data on the anti-inflammatory effects of Angelicin from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Angelicin

Inflammatory MediatorCell LineStimulantAngelicin Concentration% Inhibition / IC50Reference
Nitric Oxide (NO)RAW 264.7 MacrophagesLPS-IC50: 19.5 µg/mL
TNF-αRAW 264.7 MacrophagesLPSPretreatmentMarked downregulation
IL-6RAW 264.7 MacrophagesLPSPretreatmentMarked downregulation
IL-1βTHP-1 cellsP. gingivalis-LPSDose-dependentSignificant decrease in mRNA expression
IL-8THP-1 cellsP. gingivalis-LPSDose-dependentSignificant decrease in mRNA expression
IL-4Murine model of asthmaOvalbumin-Inhibition of production
IL-5Murine model of asthmaOvalbumin-Inhibition of production
IL-13Murine model of asthmaOvalbumin-Inhibition of production

Table 2: In Vivo Anti-Inflammatory Effects of Angelicin

Animal ModelInflammatory ParameterAngelicin DosageEffectReference
LPS-induced Acute Lung Injury (mice)TNF-α and IL-6 levels in BALFPretreatmentMarked downregulation
LPS-induced Acute Lung Injury (mice)Inflammatory cell infiltrationPretreatmentSignificantly decreased
LPS-induced Acute Lung Injury (mice)Lung wet-to-dry weight ratioPretreatmentSignificantly decreased
LPS-induced Acute Lung Injury (mice)Myeloperoxidase activityPretreatmentSignificantly decreased
Ovalbumin-induced Asthma (mice)Airway hyperresponsivenessPretreatmentInhibited
Periodontitis (mice)Alveolar bone loss-Significantly attenuated

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Angelicin's anti-inflammatory effects.

1. In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well for nitric oxide and cytokine assays and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of Angelicin for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the cell culture medium.

  • Nitric Oxide (NO) Measurement (Griess Assay): After 24 hours of LPS stimulation, the cell culture supernatant is collected. An equal volume of supernatant is mixed with Griess reagent. The absorbance is measured at 540 nm, and the nitrite (B80452) concentration is determined using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): After 24 hours of LPS stimulation, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

2. In Vivo Carrageenan-Induced Paw Edema Model

  • Animals: Male Wistar rats (180-220 g) are used. The animals are housed in standard conditions with free access to food and water.

  • Grouping: Animals are randomly divided into groups: a vehicle control group, a positive control group (e.g., indomethacin), and Angelicin treatment groups at various doses.

  • Drug Administration: Angelicin or the vehicle is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

3. Western Blot Analysis for NF-κB and MAPK Pathway Proteins

  • Cell Lysis: After treatment with Angelicin and/or an inflammatory stimulus, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Angelicin and a typical experimental workflow for its evaluation.

Angelicin's inhibition of the NF-κB signaling pathway.

Angelicin_MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MKK3/6 MKK3/6 MAPKKK->MKK3/6 MKK4/7 MKK4/7 MAPKKK->MKK4/7 p38 p38 MKK3/6->p38 phosphorylates JNK JNK MKK4/7->JNK phosphorylates p-p38 p-p38 p38->p-p38 p-JNK p-JNK JNK->p-JNK Transcription Factors Transcription Factors p-p38->Transcription Factors p-JNK->Transcription Factors Angelicin Angelicin Angelicin->p-p38 inhibits Angelicin->p-JNK inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression

Angelicin's inhibition of the MAPK signaling pathway.

Experimental_Workflow Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies In Vivo Studies In Vivo Studies Start->In Vivo Studies Cell Culture (e.g., RAW 264.7) Cell Culture (e.g., RAW 264.7) In Vitro Studies->Cell Culture (e.g., RAW 264.7) Animal Model (e.g., Carrageenan Paw Edema) Animal Model (e.g., Carrageenan Paw Edema) In Vivo Studies->Animal Model (e.g., Carrageenan Paw Edema) Treatment with Angelicin Treatment with Angelicin Cell Culture (e.g., RAW 264.7)->Treatment with Angelicin Animal Model (e.g., Carrageenan Paw Edema)->Treatment with Angelicin Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Treatment with Angelicin->Inflammatory Stimulus (e.g., LPS) Measure Paw Edema Measure Paw Edema Treatment with Angelicin->Measure Paw Edema Measure Inflammatory Markers Measure Inflammatory Markers Inflammatory Stimulus (e.g., LPS)->Measure Inflammatory Markers NO Assay (Griess) NO Assay (Griess) Measure Inflammatory Markers->NO Assay (Griess) Cytokine ELISA (TNF-a, IL-6) Cytokine ELISA (TNF-a, IL-6) Measure Inflammatory Markers->Cytokine ELISA (TNF-a, IL-6) Western Blot (NF-kB, MAPK) Western Blot (NF-kB, MAPK) Measure Inflammatory Markers->Western Blot (NF-kB, MAPK) Data Analysis Data Analysis NO Assay (Griess)->Data Analysis Cytokine ELISA (TNF-a, IL-6)->Data Analysis Western Blot (NF-kB, MAPK)->Data Analysis Measure Paw Edema->Data Analysis

General experimental workflow for evaluating Angelicin.

Conclusion and Future Directions

Angelicin demonstrates significant anti-inflammatory properties through the targeted inhibition of the NF-κB and MAPK signaling pathways. The available data from both in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory conditions. However, further research is warranted to establish a more comprehensive quantitative profile of its efficacy, including detailed dose-response studies for a wider range of inflammatory mediators. Elucidating the precise molecular interactions of Angelicin with its targets and conducting further preclinical studies in various disease models will be crucial for its translation into clinical applications. The selective nature of its inhibitory action on key inflammatory pathways positions Angelicin as a promising candidate for the development of novel anti-inflammatory drugs with an improved safety profile.

References

Methodological & Application

Angelicin Photochemotherapy (PUVA): Application Notes and Experimental Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Angelicin (B190584) photochemotherapy (PUVA), including detailed experimental protocols and a summary of its molecular mechanisms. Angelicin, a naturally occurring angular furanocoumarin, serves as a photosensitizing agent that, upon activation by Ultraviolet A (UVA) radiation, exhibits potent anti-proliferative and pro-apoptotic effects, making it a subject of interest for cancer therapy and other applications.

Angelicin's mechanism of action primarily involves its intercalation into DNA.[1] Subsequent UVA irradiation triggers a photochemical reaction, leading to the formation of monoadducts with pyrimidine (B1678525) bases, principally thymine.[1][2] This covalent modification of DNA inhibits replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][3] Unlike its linear isomer psoralen, which can form both monoadducts and interstrand cross-links, angelicin's angular structure sterically hinders the formation of cross-links. This distinction is significant as monoadducts are more readily repaired by cellular mechanisms, potentially resulting in lower phototoxicity compared to psoralen.

Beyond its direct interaction with DNA, angelicin has been shown to modulate various signaling pathways implicated in cell survival and inflammation. Notably, it can inhibit the NF-κB and MAPK signaling pathways, contributing to its anti-inflammatory and anti-cancer properties. Studies have also indicated its involvement in the PI3K/AKT pathway and its ability to induce both intrinsic and extrinsic apoptotic cascades.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on the effects of Angelicin, both alone and in combination with UVA, on different cancer cell lines.

Table 1: Cytotoxicity of Angelicin (IC50 Values)

Cell LineTreatment DurationIC50 ValueReference
SH-SY5Y (Neuroblastoma)48 hours49.56 µM
HL-60 (Leukemia)24 hours148.4 µg/mL
HL-60 (Leukemia)48 hours41.7 µg/mL
MCF-7 (Breast Cancer)Not SpecifiedLower than Psoralen for ERα antagonism

Table 2: Effects of Angelicin on Apoptosis-Related Proteins

Cell LineAngelicin ConcentrationEffectReference
SH-SY5Y≥ 30 µMSignificant decrease in Bcl-2, Bcl-xL, and Mcl-1
SH-SY5Y≥ 50 µMSignificant increase in cleaved caspase-9
SH-SY5Y≥ 40 µMSignificant increase in cleaved caspase-3
HL-6040 and 80 µg/mLDose-dependent upregulation of Bax and downregulation of Bcl-2
HepG2 & Huh-7Dose-dependentIncreased expression of cytochrome C

Experimental Protocols

Herein are detailed protocols for key experiments used to evaluate the efficacy of Angelicin PUVA therapy in a laboratory setting.

Cell Culture and Angelicin-UVA Treatment

Objective: To treat cultured cancer cells with Angelicin followed by UVA irradiation.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Angelicin (Isopsoralen)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • UVA light source (320-400 nm) with a calibrated radiometer

  • Cell culture plates (6-well, 96-well)

Protocol:

  • Cell Seeding: Seed cells in appropriate culture plates at a density that allows for logarithmic growth during the experiment. Incubate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.

  • Angelicin Treatment: Prepare a stock solution of Angelicin in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM). Remove the old medium from the cells and add the medium containing Angelicin.

  • Incubation: Incubate the cells with Angelicin for a predetermined time (e.g., 1-2 hours) at 37°C.

  • UVA Irradiation:

    • Wash the cells twice with PBS to remove any extracellular Angelicin.

    • Add fresh, pre-warmed PBS or culture medium to the wells to prevent cells from drying out during irradiation.

    • Place the culture plate under the UVA light source. The distance from the light source to the cells should be standardized.

    • Irradiate the cells with the desired UVA dose (e.g., 1-2 J/cm²). The dose can be calculated as the product of the intensity of the light (mW/cm²) and the exposure time (seconds).

  • Post-Irradiation Incubation: After irradiation, replace the PBS with a fresh complete culture medium.

  • Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Angelicin PUVA treatment.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Following the post-irradiation incubation period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control group.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells following Angelicin PUVA treatment.

Materials:

  • Treated cells in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Angelicin and a typical experimental workflow for studying Angelicin PUVA.

Angelicin_Signaling_Pathways cluster_PUVA Angelicin + UVA cluster_Cellular_Effects Cellular Effects cluster_Signaling Signaling Pathways Angelicin_UVA Angelicin-DNA Monoadducts DNA_Replication_Inhibition Inhibition of DNA Replication Angelicin_UVA->DNA_Replication_Inhibition NFkB NF-κB Pathway (Inhibition) Angelicin_UVA->NFkB MAPK MAPK Pathway (p38, JNK Inhibition) Angelicin_UVA->MAPK PI3K_AKT PI3K/AKT Pathway (Modulation) Angelicin_UVA->PI3K_AKT Apoptosis Apoptosis DNA_Replication_Inhibition->Apoptosis NFkB->Apoptosis MAPK->Apoptosis PI3K_AKT->Apoptosis Intrinsic_Apoptosis Intrinsic Apoptosis (Bcl-2↓, Bax↑, Caspase-9/3↑) Intrinsic_Apoptosis->Apoptosis Extrinsic_Apoptosis Extrinsic Apoptosis Extrinsic_Apoptosis->Apoptosis

Caption: Angelicin PUVA-mediated signaling pathways leading to apoptosis.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Angelicin Incubation start->treatment irradiation UVA Irradiation treatment->irradiation post_incubation Post-Irradiation Incubation (24-72h) irradiation->post_incubation viability Cell Viability Assay (e.g., MTT) post_incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) post_incubation->apoptosis western_blot Western Blot (Protein Expression) post_incubation->western_blot

Caption: A typical experimental workflow for Angelicin PUVA studies.

References

Application Notes: Angelicin in Cell Viability and Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angelicin (B190584), a furocoumarin naturally found in plants of the Apiaceae and Fabaceae families, has garnered significant interest in oncological research.[1][2] Structurally an angular furanocoumarin, it is an isomer of psoralen.[2] Angelicin exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][4] Its primary mechanism as an anti-cancer agent involves the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation across various cancer cell lines. These effects are mediated through its interaction with key cellular signaling pathways.

Mechanism of Action

Angelicin exerts its anti-proliferative and pro-apoptotic effects through multiple mechanisms:

  • Induction of Apoptosis: Angelicin can trigger both the intrinsic and extrinsic apoptotic pathways. In the intrinsic pathway, it modulates the expression of Bcl-2 family proteins, leading to mitochondrial destabilization, cytochrome c release, and subsequent activation of caspases-9 and -3. In the extrinsic pathway, angelicin can sensitize cancer cells to TRAIL-induced apoptosis by down-regulating c-FLIP, a key inhibitor of caspase-8 activation.

  • Cell Cycle Arrest: Angelicin has been shown to induce cell cycle arrest at different phases in a cell-type-dependent manner. For instance, it can cause G2/M phase arrest in human lung cancer cells by downregulating cyclin B1 and Cdc2. In other cell lines, such as HeLa and SiHa, it has been observed to cause arrest in the G0/G1 phase.

  • Modulation of Signaling Pathways: The anti-cancer effects of angelicin are linked to its ability to modulate critical signaling pathways involved in cell survival and proliferation, including the PI3K/AKT and MAPK pathways. Inhibition of these pathways by angelicin contributes to its ability to suppress tumor growth.

Data Presentation

The following tables summarize hypothetical quantitative data from cell viability and proliferation assays performed with angelicin on a generic cancer cell line (e.g., HeLa).

Table 1: Cell Viability (MTT Assay) of HeLa Cells Treated with Angelicin for 48 hours

Angelicin Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
101.12 ± 0.0689.6
250.88 ± 0.0570.4
500.63 ± 0.0450.4
1000.35 ± 0.0328.0
2000.18 ± 0.0214.4

Table 2: Cell Proliferation (BrdU Assay) of HeLa Cells Treated with Angelicin for 24 hours

Angelicin Concentration (µM)Absorbance (450 nm) (Mean ± SD)% Proliferation
0 (Vehicle Control)1.50 ± 0.10100
101.32 ± 0.0988.0
251.05 ± 0.0770.0
500.78 ± 0.0652.0
1000.45 ± 0.0430.0
2000.24 ± 0.0316.0

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the measurement of cell viability by assessing the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:

  • Angelicin stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of Angelicin in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the Angelicin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Angelicin concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Cell Proliferation Assessment using BrdU Assay

This protocol measures cell proliferation by detecting the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA of proliferating cells.

Materials:

  • Angelicin stock solution (in DMSO)

  • BrdU labeling solution (10 µM in complete medium)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Fixing/Denaturing solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat cells with various concentrations of Angelicin as described in the MTT assay protocol and incubate for the desired duration (e.g., 24 hours).

  • Add 10 µL of 10X BrdU labeling solution to each well for a final concentration of 1X.

  • Incubate the cells for 2-4 hours at 37°C.

  • Carefully remove the medium and fix/denature the cells by adding 100 µL of Fixing/Denaturing solution and incubating for 30 minutes at room temperature.

  • Remove the solution and wash the wells three times with wash buffer.

  • Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 30 minutes at room temperature.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.

  • Add 100 µL of stop solution to each well.

  • Measure the absorbance at 450 nm using a microplate reader.

Visualizations

Angelicin_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_survival Survival Pathways Angelicin_TRAIL Angelicin + TRAIL cFLIP c-FLIP Angelicin_TRAIL->cFLIP Caspase8 Caspase-8 cFLIP->Caspase8 Caspase3_ext Active Caspase-3 Caspase8->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Angelicin Angelicin Bcl2 Bcl-2 Angelicin->Bcl2 Bax Bax Angelicin->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome C Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3_int Active Caspase-3 Caspase9->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int Angelicin_survival Angelicin PI3K_AKT PI3K/AKT Pathway Angelicin_survival->PI3K_AKT MAPK MAPK Pathway Angelicin_survival->MAPK Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Angelicin's impact on key cellular signaling pathways.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_angelicin Treat with Angelicin incubate_24h_1->treat_angelicin incubate_treatment Incubate for 24-72h treat_angelicin->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

BrdU_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_angelicin Treat with Angelicin incubate_24h->treat_angelicin incubate_treatment Incubate for 24h treat_angelicin->incubate_treatment add_brdu Add BrdU labeling solution incubate_treatment->add_brdu incubate_brdu Incubate for 2-4h add_brdu->incubate_brdu fix_denature Fix and denature cells incubate_brdu->fix_denature primary_ab Add anti-BrdU primary antibody fix_denature->primary_ab secondary_ab Add HRP-conjugated secondary antibody primary_ab->secondary_ab add_substrate Add TMB substrate secondary_ab->add_substrate read_absorbance Read absorbance at 450 nm add_substrate->read_absorbance end End read_absorbance->end

Caption: Workflow for the BrdU cell proliferation assay.

References

Application Note: Quantification of Angelicin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angelicin is a naturally occurring furanocoumarin found in various plants, notably in the Apiaceae and Fabaceae families.[1] It is the parent compound of the angular furanocoumarins and possesses a range of biological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[2] Accurate and precise quantification of Angelicin is crucial for phytochemical analysis, pharmacokinetic studies, and quality control in drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Angelicin in various matrices.

Chemical Structure

  • IUPAC Name: 2H-Furo[2,3-h][3]benzopyran-2-one[1]

  • Synonyms: Isopsoralen[2]

  • Molecular Formula: C₁₁H₆O₃

  • Molecular Weight: 186.16 g/mol

  • UV max: 300 nm

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of Angelicin.

ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV detector is suitable.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is recommended for good separation.
Mobile Phase Isocratic elution with Acetonitrile (B52724) and Water (e.g., 20:80 v/v) has been shown to be effective. A gradient elution may also be used for complex matrices.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25-30°C for better reproducibility.
Detection UV detection at 254 nm or 300 nm.
Run Time Approximately 15-20 minutes, depending on the exact conditions and matrix.

Method Validation Summary

The described HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters demonstrate that the method is specific, linear, accurate, precise, and robust for the intended purpose.

Validation ParameterResult
Specificity No interference from blank matrix or common excipients was observed at the retention time of Angelicin.
Linearity (R²) > 0.999 over a concentration range of 1.5 - 100.0 µg/mL.
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
- Intra-day< 1.5%
- Inter-day< 2.0%
Limit of Detection (LOD) 43.7 ng/mL
Limit of Quantitation (LOQ) 150 ng/mL
Robustness The method is robust to small, deliberate variations in mobile phase composition (±2% acetonitrile), pH (±0.2), and flow rate (±0.1 mL/min).

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Angelicin reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol (B129727) or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1.5 µg/mL to 100.0 µg/mL. These solutions are used to construct the calibration curve.

2. Sample Preparation

A. Extraction from Plant Material (e.g., Psoralea corylifolia seeds)

  • Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of methanol.

  • Reflux: Heat the mixture under reflux for 1 hour.

  • Filtration: Allow the extract to cool to room temperature and filter through a Whatman No. 1 filter paper.

  • Dilution: Transfer the filtrate to a 100 mL volumetric flask and dilute to volume with methanol.

  • Final Preparation: Take a suitable aliquot of the diluted extract and filter it through a 0.45 µm syringe filter into an HPLC vial prior to injection. Further dilution with the mobile phase may be necessary to bring the concentration within the linear range of the calibration curve.

B. Extraction from Plasma

  • Protein Precipitation: To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of acetonitrile (or perchloric acid) to precipitate the proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

C. Preparation of Pharmaceutical Formulations (e.g., Tablets)

  • Sample Weighing: Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Extraction: Accurately weigh a portion of the powder equivalent to a single dose of Angelicin and transfer it to a suitable volumetric flask (e.g., 100 mL).

  • Dissolution: Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to dissolve the Angelicin.

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

experimental_workflow start Start sample_prep Sample Preparation (Extraction/Dissolution) start->sample_prep filtration Filtration (0.45 µm) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition & Integration detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification end End quantification->end

Caption: Experimental workflow for Angelicin quantification by HPLC.

angelicin_biosynthesis p_coumaroyl_coa p-Coumaroyl-CoA umbelliferone Umbelliferone p_coumaroyl_coa->umbelliferone C2'H osthenol Osthenol umbelliferone->osthenol Prenylation at C8 columbianetin (+)-Columbianetin osthenol->columbianetin Columbianetin Synthase angelicin Angelicin columbianetin->angelicin Angelicin Synthase

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Angelicin and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Angelicin and its analogues, along with protocols for key biological evaluation experiments. The information is intended to guide researchers in the development and assessment of these compounds for potential therapeutic applications.

I. Synthesis of Angelicin and its Analogues

Angelicin, an angular furocoumarin, and its derivatives are of significant interest due to their diverse biological activities. The synthesis of these compounds typically involves the initial formation of a coumarin (B35378) core, followed by the construction of the furan (B31954) ring or the introduction of various substituents.

A. General Synthetic Strategies

The synthesis of the Angelicin scaffold can be achieved through several methods, with the Pechmann condensation being a common approach for the coumarin core, followed by reactions to form the fused furan ring. Analogues can be synthesized by modifying the core structure or by introducing substituents at various positions.

Generalized Synthetic Workflow for Angelicin Analogues

G cluster_synthesis Synthesis of Angelicin Analogues Starting_Material 7-Hydroxycoumarin Derivative Intermediate_1 Introduction of Furan Precursor Starting_Material->Intermediate_1 e.g., Allylation Intermediate_2 Cyclization to Furan Ring Intermediate_1->Intermediate_2 e.g., Claisen Rearrangement, Ring-Closing Metathesis Analogues Further Functionalization Intermediate_2->Analogues e.g., Bromination, Suzuki Coupling Final_Product Angelicin Analogue Analogues->Final_Product

Caption: Generalized workflow for the synthesis of Angelicin analogues.

B. Experimental Protocols for Analogue Synthesis

1. Synthesis of Aminomethyl Angelicin Derivatives

This protocol describes the synthesis of aminomethyl derivatives of Angelicin, which have been investigated as potential photochemotherapeutic agents. The synthesis involves the bromination of a dimethylfuro-benzopyranone followed by reaction with a secondary amine[1].

Protocol 1: Synthesis of 2-(N-Piperidinomethyl)-7-methylfuro[2,3-h]benzopyran-5-one hydrochloride

  • Step 1: Synthesis of 7-Hydroxy-2-methylfuro[2,3-h]benzopyran-5-one.

    • This starting material can be synthesized via established methods, such as the Pechmann condensation of resorcinol (B1680541) with an appropriate β-ketoester, followed by the formation of the furan ring.

  • Step 2: Bromination to 2-Bromomethyl-7-methylfuro[2,3-h]benzopyran-5-one.

    • Suspend 2,7-dimethylfuro[2,3-h]benzopyran-5-one (1a) in a suitable solvent (e.g., carbon tetrachloride).

    • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide, and evaporate the solvent.

    • Purify the crude product by recrystallization to obtain 2-bromomethyl-7-methylfuro[2,3-h]benzopyran-5-one (1b)[1].

  • Step 3: Synthesis of 2-(N-Piperidinomethyl)-7-methylfuro[2,3-h]benzopyran-5-one.

    • Dissolve the bromomethyl derivative (1b) in a suitable solvent (e.g., dry benzene).

    • Add an excess of piperidine (B6355638) and reflux the mixture for several hours.

    • After cooling, wash the reaction mixture with water to remove the hydrobromide salt of the excess amine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

    • Purify the residue by column chromatography or recrystallization.

  • Step 4: Formation of the Hydrochloride Salt.

    • Dissolve the purified aminomethyl derivative in a suitable solvent (e.g., dry ether).

    • Bubble dry hydrogen chloride gas through the solution until precipitation is complete.

    • Filter the precipitate, wash with dry ether, and dry under vacuum to yield the hydrochloride salt.

Reactant Reagent Solvent Conditions Product Yield (%) Reference
2,7-dimethylfuro[2,3-h]benzopyran-5-oneN-Bromosuccinimide, Benzoyl peroxideCarbon TetrachlorideReflux2-Bromomethyl-7-methylfuro[2,3-h]benzopyran-5-oneNot specified[1]
2-Bromomethyl-7-methylfuro[2,3-h]benzopyran-5-onePiperidineBenzeneReflux2-(N-Piperidinomethyl)-7-methylfuro[2,3-h]benzopyran-5-oneNot specified[1]

2. Synthesis of Thioangelicin and Pyrazolocoumarin Analogues

These protocols describe the synthesis of Angelicin heteroanalogues where the furan ring is replaced by a thiophene (B33073) or a pyrazole (B372694) moiety, respectively. These modifications are explored to alter the biological and photobiological properties of the parent compound.

Protocol 2: General Procedure for Thioangelicin Synthesis

  • Step 1: Synthesize a 7-hydroxy-thiocoumarin intermediate. This can be achieved through various methods, including the cyclocondensation of appropriate precursors.

  • Step 2: Construct the fused ring to form the thioangelicin scaffold. The specific reactions will depend on the desired substitution pattern.

Protocol 3: General Procedure for Pyrazolocoumarin Synthesis

  • Step 1: Start with a 7-hydroxy-4-methylcoumarin derivative.

  • Step 2: Introduce a pyrazole precursor at the 8-position of the coumarin ring.

  • Step 3: Cyclize the intermediate to form the pyrazolocoumarin.

Analogue Type Starting Material Key Reagents/Steps Biological Activity Summary Reference
Thioangelicin7-Hydroxycoumarin derivativeThionation, CyclizationHigher antiproliferative activity than Angelicin in some assays.[2]
Pyrazolocoumarin7-Hydroxy-4-methylcoumarinHydrazine derivatives, CyclizationShowed anti-inflammatory and antipyretic properties.

II. Biological Evaluation Protocols

The following protocols are for key in vitro assays to evaluate the biological activity of Angelicin and its analogues.

A. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Protocol 4: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., human cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of Angelicin or its analogues (e.g., 0-200 µM) and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Parameter Condition
Cell Linee.g., Human carcinoma cells
Seeding Density5 x 10³ - 1 x 10⁴ cells/well
Compound Concentration0 - 200 µM
Incubation Time24, 48, 72 hours
MTT Concentration0.5 mg/mL
Solubilizing AgentDMSO
Absorbance Wavelength570 nm
B. Apoptosis Assay by Flow Cytometry

This assay is used to quantify the induction of apoptosis by Angelicin and its analogues.

Protocol 5: Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

C. Western Blot Analysis of the NF-κB Pathway

This protocol is used to investigate the effect of Angelicin and its analogues on the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Protocol 6: Western Blot for NF-κB Pathway Proteins

  • Cell Treatment and Lysis: Treat cells with the compounds and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

III. Signaling Pathways

A. NF-κB Signaling Pathway and Angelicin Inhibition

Angelicin has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit.

Angelicin's Effect on the NF-κB Pathway

G cluster_nfkb NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα pIkBa p-IκBα IkBa_p65->pIkBa p65_translocation p65/p50 Translocation to Nucleus pIkBa->p65_translocation Leads to IκBα degradation Gene_Expression Pro-inflammatory Gene Expression p65_translocation->Gene_Expression Induces Angelicin Angelicin Angelicin->IKK Inhibits

Caption: Angelicin inhibits the NF-κB pathway by blocking IKK activation.

B. Apoptosis Pathways and the Role of Angelicin

Angelicin can induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways. It can modulate the expression of pro- and anti-apoptotic proteins, leading to caspase activation and programmed cell death.

Angelicin's Role in Apoptosis

G cluster_apoptosis Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., FAS, TRAIL-R) Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax Bax Bax->Mitochondrion Promotes pore formation Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Angelicin Angelicin Angelicin->Bax Upregulates Angelicin->Bcl2 Downregulates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Angelicin induces apoptosis via intrinsic and extrinsic pathways.

IV. Conclusion

The synthetic methods and biological evaluation protocols provided in these application notes offer a comprehensive guide for researchers working with Angelicin and its analogues. The versatility in the synthesis allows for the creation of a diverse library of compounds for structure-activity relationship studies. The detailed protocols for in vitro assays will enable a thorough investigation of their therapeutic potential, particularly in the areas of oncology and inflammatory diseases. The provided diagrams of the signaling pathways offer a visual representation of the molecular mechanisms that can be further explored.

References

Application of Angelicin in Studying DNA Repair Mechanisms: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicin (B190584) is a naturally occurring furocoumarin, an angular isomer of psoralen (B192213). Upon photoactivation by ultraviolet A (UVA) light, angelicin primarily forms monofunctional adducts with pyrimidine (B1678525) bases in DNA.[1][2] This property distinguishes it from psoralens, which form both monoadducts and interstrand crosslinks (ICLs). This specificity makes angelicin an invaluable tool for researchers studying the cellular mechanisms of DNA repair, particularly Nucleotide Excision Repair (NER), which is the primary pathway for removing bulky DNA lesions like angelicin-DNA monoadducts.[2][3] These application notes provide detailed protocols and data for utilizing angelicin to investigate DNA repair mechanisms, induce apoptosis, and assess cell cycle alterations.

Data Presentation

Angelicin Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of angelicin in different human cancer cell lines, providing a reference for designing dose-response experiments.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
HeLaCervical Cancer38.224[1]
SiHaCervical Cancer50.124
SH-SY5YNeuroblastoma49.5648
MHV-68Gammaherpesvirus28.95Not Specified

Note: IC30 values for HeLa and SiHa cells after 24 hours of treatment are 27.8 µM and 36.6 µM, respectively. These lower concentrations are often used for experiments assessing cellular processes other than immediate cytotoxicity, such as cell cycle analysis and migration assays.

Experimental Protocols

Cell Culture and Treatment with Angelicin and UVA

This protocol describes the general procedure for treating cultured mammalian cells with angelicin and activating it with UVA light to induce DNA damage.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HaCaT, fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Angelicin (stock solution in DMSO, protected from light)

  • Phosphate-Buffered Saline (PBS)

  • UVA light source (320-400 nm), with a calibrated radiometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., plates, flasks, or dishes for microscopy) at a density that will result in 70-80% confluency at the time of treatment.

  • Angelicin Incubation: The following day, replace the culture medium with a fresh medium containing the desired concentration of angelicin (e.g., 1-20 µM). Incubate the cells for 1-2 hours at 37°C in a CO2 incubator to allow for cellular uptake.

  • UVA Irradiation:

    • Wash the cells twice with PBS to remove any extracellular angelicin.

    • Add a thin layer of PBS to the cells to prevent them from drying out during irradiation.

    • Expose the cells to UVA light for a specified time or dose (e.g., 1-10 J/cm²). The exact dose should be determined based on the cell type and the desired level of DNA damage.

  • Post-Irradiation:

    • Immediately after irradiation, replace the PBS with a fresh complete culture medium.

    • Incubate the cells for the desired time points to allow for DNA repair or to observe downstream cellular effects.

Quantification of Angelicin-DNA Adducts by HPLC-MS/MS

This protocol outlines a method for the sensitive detection and quantification of angelicin-DNA monoadducts using High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Treated and untreated control cells

  • DNA isolation kit

  • Nuclease P1, alkaline phosphatase, and phosphodiesterase I

  • LC-MS/MS system

Procedure:

  • Genomic DNA Isolation: Harvest cells at different time points after UVA irradiation and isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction.

  • DNA Digestion:

    • Quantify the isolated DNA.

    • Digest 10-20 µg of DNA to nucleosides by sequential incubation with nuclease P1, phosphodiesterase I, and alkaline phosphatase.

  • HPLC-MS/MS Analysis:

    • Analyze the digested DNA samples by LC-MS/MS.

    • Separate the nucleosides on a C18 reverse-phase column.

    • Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the specific angelicin-deoxyribonucleoside adducts.

    • Use a stable isotope-labeled internal standard for accurate quantification.

Assessment of DNA Damage and Repair using the Comet Assay

The Comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks, which are transiently formed during the NER process.

Materials:

  • Treated and untreated control cells

  • Comet assay kit (including low melting point agarose (B213101), lysis solution, and electrophoresis buffer)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescent DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Preparation: Harvest cells at various time points after angelicin and UVA treatment.

  • Embedding Cells in Agarose: Mix a suspension of single cells with low melting point agarose and spread it onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. A decrease in the comet tail moment over time indicates DNA repair.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of angelicin-treated cells using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Treated and untreated control cells

  • PBS

  • 70% cold ethanol (B145695)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: At desired time points after treatment, harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Nucleotide Excision Repair (NER) Pathway for Angelicin-DNA Monoadducts

Angelicin-induced DNA monoadducts are primarily repaired by the Nucleotide Excision Repair (NER) pathway. The diagram below illustrates the key steps of this process.

NER_Pathway cluster_recognition 1. Damage Recognition cluster_unwinding 2. DNA Unwinding cluster_excision 3. Dual Incision cluster_synthesis 4. Repair Synthesis & Ligation DNA_damage Angelicin-DNA Monoadduct XPC_RAD23B XPC-RAD23B DNA_damage->XPC_RAD23B Recognizes Distortion TFIIH TFIIH (XPB, XPD) XPC_RAD23B->TFIIH Recruits XPA XPA TFIIH->XPA Recruits RPA RPA XPA->RPA Recruits XPG XPG RPA->XPG Positions XPG->DNA_damage 3' Incision ERCC1_XPF ERCC1-XPF XPG->ERCC1_XPF Positions ERCC1_XPF->DNA_damage DNA_Polymerase DNA Polymerase (δ/ε) ERCC1_XPF->DNA_Polymerase Gap for Synthesis DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Fills Gap Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA Seals Nick

Caption: Nucleotide Excision Repair of Angelicin-DNA monoadducts.

Angelicin-Induced Apoptosis Signaling Pathway

High concentrations of angelicin or extensive DNA damage can trigger apoptosis. The intrinsic (mitochondrial) pathway is a key mechanism.

Apoptosis_Pathway Angelicin_UVA Angelicin + UVA DNA_Damage DNA Damage (Monoadducts) Angelicin_UVA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Bcl2_BclxL Bcl-2/Bcl-xL p53->Bcl2_BclxL Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bcl2_BclxL->Mitochondrion Inhibits

Caption: Angelicin-induced intrinsic apoptosis pathway.

Experimental Workflow for Studying DNA Repair

The following diagram illustrates a typical experimental workflow for investigating the effects of angelicin on DNA damage and repair.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed Cells treat Treat with Angelicin start->treat irradiate Irradiate with UVA treat->irradiate incubate Incubate for various time points (0-24h) irradiate->incubate comet Comet Assay (DNA Strand Breaks) incubate->comet hplc HPLC-MS/MS (Adduct Quantification) incubate->hplc flow Flow Cytometry (Cell Cycle Analysis) incubate->flow western Western Blot (Protein Expression) incubate->western end End: Data Analysis comet->end hplc->end flow->end western->end

Caption: Workflow for Angelicin DNA repair studies.

References

Angelicin: A Powerful Tool for Investigating the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Angelicin (B190584), a naturally occurring furocoumarin, has emerged as a significant pharmacological tool for studying the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. Its anti-inflammatory properties are primarily attributed to its ability to modulate NF-κB activation, a critical regulator of immune and inflammatory responses. Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases and cancers, making it a key target for therapeutic intervention. Angelicin's mechanism of action involves the inhibition of key steps in the canonical NF-κB pathway, providing a valuable resource for researchers investigating inflammation, immunology, and drug discovery.

This document provides detailed application notes and experimental protocols for utilizing angelicin as an investigative tool for the NF-κB signaling pathway.

Mechanism of Action

Angelicin exerts its inhibitory effect on the NF-κB signaling pathway primarily by targeting the upstream kinase complex, IκB kinase (IKK). In the canonical NF-κB pathway, pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), activate the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.

Angelicin has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB. By preventing the phosphorylation of IκBα, angelicin blocks its degradation and consequently sequesters the NF-κB complex in the cytoplasm. This inhibition of NF-κB nuclear translocation is a key aspect of angelicin's anti-inflammatory activity.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory effects of angelicin and its analogues on the NF-κB signaling pathway.

Compound Assay Cell Line Stimulant Inhibitory Concentration Reference
AngelicinIL-6 ReleaseRAW 264.7LPSDose-dependent inhibition
AngelicinTNF-α ReleaseRAW 264.7LPSDose-dependent inhibition
4,6,4'-trimethylangelicin (TMA)NF-κB/DNA Binding (EMSA)--MIC: >20 µM
Angelicin Analogue 23NF-κB/DNA Binding (EMSA)--MIC: 25-50 µM
Angelicin Analogue 25NF-κB/DNA Binding (EMSA)--MIC: 25-50 µM
Angelicin Analogue 26NF-κB/DNA Binding (EMSA)--MIC: 25-50 µM

MIC: Minimum Inhibitory Concentration

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of angelicin and the experimental procedures, the following diagrams have been generated using Graphviz.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation ubiquitination & degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Angelicin Angelicin Angelicin->IKK_complex inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: The NF-κB signaling pathway and the inhibitory point of Angelicin.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Cell_Seeding Seed cells (e.g., RAW 264.7, HEK293) Pre-treatment Pre-treat with Angelicin (various concentrations) Cell_Seeding->Pre-treatment Stimulation Stimulate with (e.g., LPS, TNF-α) Pre-treatment->Stimulation Western_Blot Western Blot (p-IκBα, p-p65, total proteins) Stimulation->Western_Blot Luciferase_Assay NF-κB Luciferase Reporter Assay Stimulation->Luciferase_Assay EMSA EMSA for NF-κB DNA Binding Stimulation->EMSA ELISA ELISA for Cytokines (TNF-α, IL-6) Stimulation->ELISA

Caption: General experimental workflow for studying Angelicin's effect on NF-κB.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of angelicin on the NF-κB signaling pathway.

Protocol 1: Western Blot Analysis for Phosphorylated IκBα and p65

This protocol details the detection of phosphorylated IκBα (p-IκBα) and phosphorylated p65 (p-p65) as markers of NF-κB pathway activation.

1. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., RAW 264.7 macrophages) in 6-well plates and culture to 80-90% confluency.

  • Pre-treat cells with varying concentrations of angelicin (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.

  • Stimulate cells with an NF-κB activator (e.g., 1 µg/mL LPS) for a predetermined time (e.g., 15-30 minutes for p-IκBα, 30-60 minutes for p-p65).

2. Cell Lysis:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (protein extract) and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

1. Cell Transfection:

  • Seed cells (e.g., HEK293) in a 24-well plate.

  • Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent.

2. Treatment and Stimulation:

  • After 24 hours of transfection, pre-treat the cells with angelicin or vehicle for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

3. Luciferase Activity Measurement:

  • Wash the cells with PBS.

  • Lyse the cells using a passive lysis buffer.

  • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

1. Nuclear Extract Preparation:

  • Treat cells with angelicin and stimulate with an NF-κB activator as described in the Western Blot protocol.

  • Prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.

  • Determine the protein concentration of the nuclear extracts.

2. Probe Labeling:

  • Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with biotin (B1667282) or a radioactive isotope (e.g., ³²P).

3. Binding Reaction:

  • Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature.

  • For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm the specificity of the binding.

  • For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to the reaction to identify the specific subunits in the protein-DNA complex.

4. Electrophoresis and Detection:

  • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Transfer the complexes to a nylon membrane.

  • Detect the labeled probe using a method appropriate for the label (e.g., streptavidin-HRP for biotin or autoradiography for ³²P).

Conclusion

Angelicin is a versatile and effective tool for the investigation of the NF-κB signaling pathway. Its well-characterized mechanism of action, coupled with the detailed protocols provided in this document, enables researchers to probe the intricacies of NF-κB-mediated inflammation and explore potential therapeutic strategies targeting this critical pathway. The quantitative data and visual diagrams further aid in the design and interpretation of experiments, making angelicin an invaluable asset for scientists and drug development professionals.

Application Notes and Protocols for Angelicin-Based Antiviral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicin (B190584), a naturally occurring furocoumarin, has demonstrated a broad spectrum of biological activities, including potent antiviral properties against a range of viruses.[1] This document provides detailed application notes and experimental protocols for researchers investigating the antiviral potential of Angelicin and its derivatives. The provided methodologies cover the evaluation of cytotoxicity, determination of antiviral efficacy, and elucidation of the mechanism of action.

Angelicin has shown promising activity against both RNA and DNA viruses. For instance, it has been found to inhibit the replication of gammaherpesviruses, such as Epstein-Barr virus (EBV) and Kaposi's sarcoma-associated herpesvirus (KSHV), by targeting the early stages of the lytic cycle.[2][3] Furthermore, Angelicin and its derivatives have exhibited significant anti-influenza virus activity, with some compounds showing inhibitory concentrations in the nanomolar range.[4] Preliminary studies suggest that the anti-influenza mechanism involves the inhibition of the viral ribonucleoprotein (RNP) complex activity.[4]

These application notes will guide researchers in designing and executing robust experimental plans to explore the antiviral characteristics of Angelicin-based compounds.

Data Presentation: Antiviral Activity and Cytotoxicity of Angelicin and Its Derivatives

The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values for Angelicin and its derivatives against various viruses. This data serves as a valuable reference for selecting appropriate starting concentrations for in vitro studies.

CompoundVirusCell LineIC50CC50Selectivity Index (SI = CC50/IC50)Reference
AngelicinMurine gammaherpesvirus 68 (MHV-68)Vero28.95 µM>2600 µM>89.8
Angelicin Derivative (6a)Influenza A/WSN/33 (H1N1)MDCK4.5 µM>25 µM>5.6
Angelicin Derivative (8g)Influenza A/WSN/33 (H1N1)MDCK0.07 µMNot ReportedNot Reported
Angelicin Derivative (8g)Influenza A/TW/141/04 (H1N1)MDCK0.09 µMNot ReportedNot Reported
Angelicin Derivative (8g)Influenza A/TW/3446/04 (H3N2)MDCK0.15 µMNot ReportedNot Reported
Angelicin Derivative (8g)Influenza B/TW/710/05MDCK0.09 µMNot ReportedNot Reported

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the antiviral properties of Angelicin-based compounds.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells.

Materials:

  • Host cells (e.g., Vero, MDCK)

  • Complete growth medium

  • Angelicin or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of Angelicin in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a "cells only" control (medium only) and a "solvent" control (medium with the highest concentration of the solvent used to dissolve Angelicin, e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibitory effect of a compound on viral replication.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock of known titer (PFU/mL)

  • Angelicin or its derivatives

  • Serum-free medium

  • Overlay medium (e.g., 2X MEM containing 1.6% low melting point agarose)

  • Crystal violet solution (0.5% in 20% ethanol)

Procedure:

  • Prepare serial dilutions of the virus in serum-free medium to achieve a target of 50-100 plaque-forming units (PFU) per well.

  • Prepare serial dilutions of Angelicin in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with the diluted virus in the presence of different concentrations of Angelicin for 1 hour at 37°C. Include a "virus only" control.

  • After the adsorption period, remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of Angelicin.

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-4 days).

  • Fix the cells with 10% formaldehyde (B43269) and stain with crystal violet solution.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the "virus only" control.

  • Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Protocol 3: Time-of-Addition Assay

This assay helps to determine at which stage of the viral replication cycle the compound exerts its inhibitory effect.

Materials:

  • Confluent monolayer of host cells in 12-well plates

  • Virus stock

  • Angelicin or its derivatives

  • Complete growth medium

Procedure:

  • Pre-treatment of cells: Treat the cells with Angelicin for 2-4 hours before infection. Wash the cells to remove the compound and then infect with the virus.

  • Co-treatment (entry/adsorption): Add Angelicin and the virus to the cells simultaneously and incubate for 1 hour. Then, wash the cells and add fresh medium.

  • Post-treatment (post-entry): Infect the cells with the virus for 1 hour. After the adsorption period, wash the cells and add medium containing Angelicin at different time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

  • After 24-48 hours of incubation, collect the supernatant and determine the viral titer using a plaque assay or qRT-PCR.

  • Analyze the reduction in viral titer for each treatment condition to identify the targeted stage of the viral life cycle.

Protocol 4: Influenza Virus RNP Activity Assay (Luciferase Reporter Assay)

This assay specifically measures the inhibitory effect of Angelicin on the influenza virus RNP complex.

Materials:

  • HEK293T cells

  • Plasmids encoding influenza virus PB2, PB1, PA, and NP proteins

  • A Pol I-driven plasmid expressing a reporter gene (e.g., luciferase) flanked by the viral non-coding regions

  • A plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Angelicin or its derivatives

  • Luciferase assay system

Procedure:

  • Co-transfect HEK293T cells with the plasmids encoding the RNP components, the viral-like reporter plasmid, and the control reporter plasmid.

  • After 4-6 hours, replace the transfection medium with fresh medium containing different concentrations of Angelicin.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the RNP activity.

  • Calculate the percentage of RNP activity inhibition compared to the untreated control and determine the IC50 value.

Protocol 5: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is used to investigate if Angelicin's antiviral activity is mediated through the modulation of host cell signaling pathways.

Materials:

  • Host cells

  • Virus stock

  • Angelicin or its derivatives

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells and, once confluent, infect with the virus in the presence or absence of Angelicin for different time points.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of Angelicin on the phosphorylation status of the target proteins.

Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Efficacy and Potency cluster_Phase3 Phase 3: Mechanism of Action Cytotoxicity Cytotoxicity Assay (e.g., MTT) Plaque_Reduction Plaque Reduction Assay (Determine IC50) Cytotoxicity->Plaque_Reduction Determine Non-toxic Concentrations Antiviral_Screening Antiviral Screening Assay (e.g., CPE Inhibition) Antiviral_Screening->Plaque_Reduction Identify Active Compounds Time_of_Addition Time-of-Addition Assay Plaque_Reduction->Time_of_Addition Yield_Reduction Viral Yield Reduction Assay (qRT-PCR) Yield_Reduction->Time_of_Addition RNP_Assay Viral RNP Activity Assay (for Influenza) Time_of_Addition->RNP_Assay If post-entry inhibition Signaling_Pathway Signaling Pathway Analysis (Western Blot) Time_of_Addition->Signaling_Pathway Investigate host factor involvement

Caption: A generalized experimental workflow for Angelicin-based antiviral studies.

Angelicin_Influenza_MOA Angelicin Angelicin Derivative RNP_complex Viral Ribonucleoprotein (RNP) Complex (PB2, PB1, PA, NP) Angelicin->RNP_complex Inhibits vRNA_transcription Viral RNA Transcription (vRNA -> mRNA) RNP_complex->vRNA_transcription vRNA_replication Viral RNA Replication (vRNA -> cRNA -> vRNA) RNP_complex->vRNA_replication Viral_proteins Viral Protein Synthesis vRNA_transcription->Viral_proteins Progeny_virions Progeny Virions vRNA_replication->Progeny_virions Viral_proteins->Progeny_virions

Caption: Proposed mechanism of action of Angelicin derivatives against influenza virus.

Angelicin_Signaling_Modulation cluster_Virus Viral Infection cluster_Cell Host Cell Virus Virus IKK IKK Virus->IKK Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) Virus->MAPK_cascade Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates MAPK_cascade->Nucleus Activates Transcription Factors Proinflammatory_genes Pro-inflammatory & Pro-viral Genes Nucleus->Proinflammatory_genes Transcription Proinflammatory_genes->Virus Promotes Viral Replication Angelicin Angelicin Angelicin->IKK Inhibits Angelicin->MAPK_cascade Inhibits

Caption: Postulated modulation of NF-κB and MAPK signaling pathways by Angelicin during viral infection.

References

Application Notes and Protocols for Assessing Angelicin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing apoptosis induced by Angelicin, a naturally occurring furocoumarin with demonstrated anti-cancer properties. The following protocols and data summaries are intended to facilitate the study of Angelicin's mechanism of action and its potential as a therapeutic agent.

Angelicin has been shown to induce apoptosis in various cancer cell lines through both the intrinsic and extrinsic pathways.[1][2][3] Its pro-apoptotic effects are mediated by the modulation of key signaling molecules, including the Bcl-2 family of proteins and caspases, and by influencing critical cell survival pathways such as PI3K/AKT and MAPK.[1][4]

Data Presentation

The following tables summarize quantitative data from studies on Angelicin-induced apoptosis, providing a comparative overview of its effects on different cancer cell lines.

Table 1: IC50 Values of Angelicin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
SH-SY5YNeuroblastoma4849.56
CakiRenal Carcinoma24>100 (apoptosis not induced by Angelicin alone)
Sk-hep1Hepatocellular Carcinoma24Not specified (used at 100 µM)
MDA-MB-361Breast Carcinoma24Not specified (used at 100 µM)
A549Lung CarcinomaNot specifiedNot specified
HeLaCervical Cancer24IC30 and IC50 determined for assays
SiHaCervical Cancer24IC30 and IC50 determined for assays

Table 2: Modulation of Apoptosis-Related Proteins by Angelicin

Cell LineProteinEffect of Angelicin TreatmentPathwayReference
SH-SY5YBcl-2DownregulationIntrinsic
SH-SY5YBcl-xLDownregulationIntrinsic
SH-SY5YMcl-1DownregulationIntrinsic
SH-SY5YCaspase-9ActivationIntrinsic
SH-SY5YCaspase-3ActivationIntrinsic
HepG2, Huh-7BaxIncreased expressionIntrinsic
HepG2, Huh-7Cytochrome CIncreased expressionIntrinsic
Caki (with TRAIL)c-FLIPDownregulationExtrinsic
Caki (with TRAIL)Cleaved Caspase-3Increased expressionExtrinsic
CakiBimIncreased expression (Angelicin alone)Intrinsic

Signaling Pathways

Angelicin triggers apoptosis through a multi-faceted mechanism involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Angelicin_Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway (in combination with TRAIL) Angelicin Angelicin Bcl2 Bcl-2, Bcl-xL, Mcl-1 (Anti-apoptotic) Angelicin->Bcl2 Bax Bax, Bim (Pro-apoptotic) Angelicin->Bax cFLIP c-FLIP Angelicin->cFLIP PI3K_AKT PI3K/AKT Pathway Angelicin->PI3K_AKT MAPK MAPK Pathway Angelicin->MAPK Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bcl2->Mitochondrion Bax->Mitochondrion permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis TRAIL TRAIL DeathReceptor Death Receptor TRAIL->DeathReceptor Caspase8 Pro-Caspase-8 DeathReceptor->Caspase8 cFLIP->Caspase8 ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 ActiveCaspase8->ActiveCaspase3 PI3K_AKT->Apoptosis MAPK->Apoptosis

Caption: Angelicin-induced apoptotic signaling pathways.

Experimental Workflow

A typical workflow for assessing Angelicin-induced apoptosis involves a series of in vitro assays to determine cytotoxicity, quantify apoptotic cells, and analyze the molecular mechanisms involved.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat cells with varying concentrations of Angelicin start->treatment cell_viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->cell_viability apoptosis_assay Apoptosis Quantification (Annexin V/PI Staining by Flow Cytometry) treatment->apoptosis_assay western_blot Protein Expression Analysis (Western Blot for Bcl-2 family, Caspases, etc.) treatment->western_blot determine_ic50 Determine IC50 Value cell_viability->determine_ic50 determine_ic50->apoptosis_assay determine_ic50->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for assessing Angelicin-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Angelicin and calculating the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Angelicin stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of Angelicin in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the Angelicin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Angelicin concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Quantification

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with Angelicin at the desired concentration (e.g., IC50) for the specified time. Include an untreated control.

  • Harvest the cells, including any floating cells from the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cells once with cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells immediately by flow cytometry.

  • Set up appropriate gates to distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic cascade.

Materials:

  • Treated and untreated cells

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-9, PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with Angelicin as desired.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control. An increase in the levels of cleaved caspases and PARP, and a change in the ratio of pro- to anti-apoptotic Bcl-2 family proteins are indicative of apoptosis.

References

Troubleshooting & Optimization

improving Angelicin solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Angelicin. This guide provides detailed information, troubleshooting advice, and standardized protocols to assist researchers in effectively using Angelicin for in vitro assays, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is Angelicin and what are its key physicochemical properties?

Angelicin is a naturally occurring furanocoumarin, also known as Isopsoralen.[1] It is the parent compound of the angular furanocoumarins and is often studied for its anti-cancer, anti-inflammatory, and antiviral properties.[2][3][4] It is supplied as a crystalline solid with a molecular weight of 186.2 g/mol and a molecular formula of C₁₁H₆O₃.[5]

Q2: What is the solubility of Angelicin in common laboratory solvents?

Angelicin is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents. Preparing a concentrated stock solution in an appropriate organic solvent is the first critical step for its use in in vitro assays.

Q3: Why does my Angelicin solution precipitate when I add it to cell culture medium?

This is a common issue known as "crashing out" or precipitation. It occurs because Angelicin is poorly soluble in water-based solutions like cell culture media. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the solvent environment changes drastically. If the final concentration of the organic solvent is too low to keep the Angelicin dissolved, the compound will precipitate out of the solution.

Q4: What is the recommended maximum concentration of DMSO in a cell culture experiment?

To avoid solvent-induced cellular stress or toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration below 0.5% is generally recommended, with many researchers aiming for 0.1% or less to minimize any potential effects of the solvent on the experimental results.

Solubility Data

The solubility of Angelicin in various common solvents is summarized below. DMSO is the recommended solvent for preparing the highest concentration stock solutions.

SolventApproximate Solubility (mg/mL)Molar Concentration (mM)Source
DMSO5 mg/mL26.86 mM
Dimethyl formamide (B127407) (DMF)2 mg/mL10.74 mM
Ethanol1 mg/mL5.37 mM
1:1 DMSO:PBS (pH 7.2)0.5 mg/mL2.69 mM

Note: The use of fresh, hygroscopic DMSO can significantly improve solubility. Ultrasonic assistance may be needed.

Troubleshooting Guide

This guide addresses common problems encountered when preparing Angelicin solutions for in vitro assays.

ProblemPotential Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous media The aqueous environment cannot maintain Angelicin in solution. The final concentration of the organic co-solvent (e.g., DMSO) is too low.1. Minimize Added Volume: Prepare a higher concentration stock solution (e.g., 10-20 mM in DMSO) so that a smaller volume is needed for dilution, keeping the final DMSO concentration low. 2. Two-Step Dilution: First, dilute the DMSO stock into a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media. 3. Warm the Media: Gently warm the cell culture media to 37°C before adding the Angelicin stock solution. Swirl the media gently while adding the stock.
Stock solution is cloudy or contains visible particles 1. Incomplete Dissolution: The compound has not fully dissolved in the solvent. 2. Solvent Quality: The DMSO may have absorbed water (hygroscopic), reducing its solvating power.1. Aid Dissolution: After adding the solvent, vortex the solution vigorously. If particles persist, use an ultrasonic bath or warm the solution briefly to 37°C for 10-15 minutes. 2. Use High-Quality Solvent: Always use fresh, anhydrous, sterile-filtered, cell culture-grade DMSO for preparing stock solutions.
Inconsistent experimental results 1. Inaccurate Stock Concentration: The stock solution was not prepared accurately, or some of the compound precipitated. 2. Stock Solution Degradation: Improper storage led to degradation of the compound. 3. Precipitation in Assay: The compound may be precipitating over the course of a long incubation period.1. Ensure Complete Dissolution: Before making aliquots, ensure your stock solution is perfectly clear. Centrifuge the tube briefly to pellet any undissolved material before transferring the supernatant. 2. Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light. 3. Visual Confirmation: Before adding the final working solution to your cells, hold the tube or plate up to a light source to visually confirm there is no precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Angelicin Stock Solution in DMSO

This protocol describes the preparation of a standard 10 mM stock solution, which is a convenient concentration for subsequent serial dilutions.

Materials:

  • Angelicin powder (MW: 186.2 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Optional: Ultrasonic water bath

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 1.862 mg of Angelicin.

    • Calculation: 186.2 g/mol * 0.010 mol/L * 0.001 L = 0.001862 g = 1.862 mg

  • Weighing: Carefully weigh out 1.862 mg of Angelicin powder and transfer it to a sterile microcentrifuge tube. To ensure accuracy, it is often easier to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly (5.37 mL for 10 mg to make a 10 mM solution).

  • Dissolving: Add the calculated volume of high-quality DMSO to the tube.

  • Mixing: Close the tube tightly and vortex at high speed for 1-2 minutes until the powder is completely dissolved. The solution should be perfectly clear.

  • Assisted Dissolution (Optional): If the compound does not dissolve completely, place the tube in an ultrasonic water bath for 10-15 minutes or warm it to 37°C until the solution is clear.

  • Storage: Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile tubes. Store them protected from light at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a 100 µM Working Solution

This protocol describes the dilution of the 10 mM stock solution into cell culture medium for a final assay concentration of 100 µM.

Materials:

  • 10 mM Angelicin stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes (15 mL or 50 mL)

Procedure:

  • Calculate Dilution: To prepare a 100 µM working solution from a 10 mM stock, a 1:100 dilution is required.

    • Calculation: 10,000 µM (stock) / 100 µM (final) = 100

  • Prepare Dilution: For every 1 mL of final working solution required, you will add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

  • Mixing: Add the pre-warmed cell culture medium to a sterile conical tube first. While gently swirling or vortexing the medium, add the 10 µL of Angelicin stock solution drop-wise to facilitate rapid mixing and prevent localized high concentrations that could cause precipitation.

  • Final DMSO Concentration: This 1:100 dilution results in a final DMSO concentration of 1%. If this is too high for your cell type, you must start with a more concentrated stock solution or accept a lower final Angelicin concentration. For a 0.1% final DMSO concentration, you would need to perform a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 999 µL of medium for a final concentration of 10 µM Angelicin).

  • Use Immediately: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of Angelicin, as the compound is less stable and may precipitate over time.

Visualized Workflows and Pathways

Angelicin Solubility Workflow

The following diagram outlines the decision-making process for preparing Angelicin solutions for in vitro experiments.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: Weigh Angelicin Powder add_dmso Add fresh, anhydrous DMSO start->add_dmso vortex Vortex thoroughly add_dmso->vortex check_sol Is solution clear? vortex->check_sol ultrasonicate Warm (37°C) or ultrasonicate check_sol->ultrasonicate No store Store aliquots at -20°C / -80°C check_sol->store Yes ultrasonicate->vortex thaw Thaw stock aliquot store->thaw calc Calculate dilution for final concentration thaw->calc add_media Add stock to pre-warmed media while vortexing calc->add_media check_precip Visually inspect for precipitation add_media->check_precip use_now Use immediately in assay check_precip->use_now No Precipitation troubleshoot Troubleshoot: - Lower final concentration - Use higher stock conc. check_precip->troubleshoot Precipitation

Workflow for preparing Angelicin solutions.

Angelicin's Inhibitory Effect on the NF-κB Pathway

Angelicin has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, including the NF-κB pathway. It blocks the phosphorylation of IκBα and the p65 subunit, which prevents the translocation of NF-κB into the nucleus to activate pro-inflammatory gene expression.

References

Technical Support Center: Mitigating Angelicin Phototoxicity in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Angelicin and managing its phototoxic effects. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to common questions and solutions to problems you may encounter when working with Angelicin's phototoxicity.

Q1: My cells are showing high levels of phototoxicity even at low concentrations of Angelicin. What could be the cause?

A1: Several factors could be contributing to excessive phototoxicity. Consider the following troubleshooting steps:

  • UVA Dose Optimization: The dose of UVA radiation is a critical factor. Ensure you have optimized the UVA dose for your specific cell type. A high UVA dose can cause toxicity on its own or synergize strongly with Angelicin. It is recommended to perform a UVA dose-response experiment on your cells without Angelicin to determine the highest non-toxic dose. For instance, in psoralen-UVA (PUVA) therapy, reducing the UVA dose per treatment did not significantly compromise the therapeutic effect, suggesting that dose reduction is a viable strategy to minimize side effects[1].

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to phototoxic agents. For example, the 3T3 mouse fibroblast cell line is known to be quite sensitive, while human keratinocyte cell lines like HaCaT may be more resistant[2]. If you are using a particularly sensitive cell line, consider switching to a more robust one or implementing protective measures.

  • Solvent Effects: Ensure that the solvent used to dissolve Angelicin is not contributing to the toxicity. Perform a vehicle control experiment where cells are treated with the solvent alone and irradiated with UVA.

  • Light Source Calibration: Inconsistent or improperly calibrated light sources can deliver a higher-than-intended UVA dose. Regularly check the output of your UVA lamp using a calibrated radiometer.

Q2: How can I reduce the phototoxicity of Angelicin in my cell culture experiments without compromising its desired biological activity?

A2: Several strategies can be employed to mitigate Angelicin-induced phototoxicity:

  • Incorporate Antioxidants: The phototoxicity of many compounds is mediated by the generation of reactive oxygen species (ROS)[3]. Supplementing your cell culture medium with antioxidants can help quench these ROS and reduce cellular damage.

    • Ascorbic Acid (Vitamin C): Has been shown to be effective in protecting against phototoxicity[4][5]. A starting concentration of 50-500 µM in the cell culture medium can be tested.

    • Trolox (a water-soluble analog of Vitamin E): Can also be used to reduce oxidative stress. Concentrations in the range of 100-500 µM have been used in cell culture experiments.

  • Optimize Illumination Conditions:

    • Reduce UVA Dose: As mentioned previously, lowering the UVA dose is a direct way to reduce phototoxicity.

    • Fractionate the UVA Dose: Instead of a single high-dose exposure, consider delivering the total UVA dose in multiple, lower-dose fractions with recovery time in between.

  • Formulation Strategies: The way Angelicin is formulated can influence its phototoxicity. While specific data for Angelicin is limited, studies on other photosensitizers have shown that encapsulation in nanoparticle-based delivery systems can modulate their phototoxic effects. This is an area for further investigation with Angelicin.

Q3: I am observing high background fluorescence or non-specific cell death in my control groups during phototoxicity assays. What should I do?

A3: High background signal or toxicity in controls can confound your results. Here are some troubleshooting tips:

  • Phenol (B47542) Red-Free Medium: Phenol red, a common pH indicator in cell culture media, can act as a photosensitizer and generate ROS upon exposure to light. It is highly recommended to use a phenol red-free medium during the irradiation step of your experiment.

  • Light Protection: Ensure that your stock solutions of Angelicin and your cell culture plates are protected from ambient light as much as possible before the intended UVA irradiation. Use amber tubes and cover plates with foil.

  • Washing Steps: After incubating the cells with Angelicin, ensure you wash the cells thoroughly with a balanced salt solution (like PBS) before UVA exposure to remove any unbound compound, unless your protocol specifically requires its presence during irradiation.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to Angelicin phototoxicity and its mitigation.

Table 1: In Vitro Phototoxicity of Angelicin in the 3T3 Neutral Red Uptake (NRU) Assay

Cell LineUVA Dose (J/cm²)IC50 (-UVA)IC50 (+UVA)Photo Irritation Factor (PIF)Phototoxicity PredictionReference
Balb/c 3T35> 10 µg/mL0.12 µg/mL> 83.3Phototoxic

Note: The Photo Irritation Factor (PIF) is calculated as the ratio of the IC50 without UVA to the IC50 with UVA. A PIF > 5 is generally considered indicative of phototoxicity.

Table 2: Suggested Concentrations of Antioxidants for Reducing Phototoxicity

AntioxidantSuggested Starting Concentration Range (in cell culture medium)Key ConsiderationsReferences
Ascorbic Acid50 - 500 µMMay require fresh preparation as it can be unstable in solution.
Trolox100 - 500 µMWater-soluble analog of Vitamin E.

Experimental Protocols

Protocol 1: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (Adapted from OECD Guideline 432)

  • Cell Seeding: Seed Balb/c 3T3 cells in two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.

  • Incubation: After 24 hours, discard the culture medium and replace it with a medium containing various concentrations of Angelicin. Prepare a solvent control. Incubate for 1 hour.

  • Irradiation:

    • Expose one plate to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²).

    • Keep the second plate in the dark at room temperature for the same duration.

  • Post-Incubation: After irradiation, wash the cells with a balanced salt solution and replace it with a fresh culture medium. Incubate for another 24 hours.

  • Neutral Red Uptake: Add a neutral red solution to each well and incubate for 3 hours.

  • Extraction and Measurement: Wash the cells, then extract the neutral red from the viable cells using a destaining solution. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the cell viability for each concentration relative to the solvent control. Determine the IC50 values for both the irradiated and non-irradiated plates and calculate the Photo Irritation Factor (PIF).

Protocol 2: General Protocol for Assessing Angelicin Phototoxicity in HaCaT Keratinocytes

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

  • Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of Angelicin in a serum-free, phenol red-free medium for 1-2 hours.

  • Irradiation: Wash the cells with PBS and then expose them to a pre-determined, non-toxic dose of UVA in PBS. Keep a duplicate plate in the dark.

  • Recovery: Replace the PBS with a complete culture medium and incubate for 24-48 hours.

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or MTS assay.

  • Data Analysis: Compare the viability of the irradiated cells to the non-irradiated cells at each Angelicin concentration.

Visualizations

Signaling Pathways Involved in Angelicin's Biological Effects

Angelicin is known to modulate several key signaling pathways. Understanding these can provide insights into its mechanism of action beyond phototoxicity.

Angelicin_Signaling Angelicin Angelicin NFkB_pathway NF-κB Pathway Angelicin->NFkB_pathway Inhibits MAPK_pathway MAPK Pathway (p38, JNK) Angelicin->MAPK_pathway Inhibits Nrf2_pathway Nrf2 Pathway Angelicin->Nrf2_pathway Activates Inflammation ↓ Inflammation NFkB_pathway->Inflammation Apoptosis ↑ Apoptosis MAPK_pathway->Apoptosis Antioxidant_Response ↑ Antioxidant Response Nrf2_pathway->Antioxidant_Response

Caption: Angelicin's modulation of key cellular signaling pathways.

Experimental Workflow for Assessing Angelicin Phototoxicity and its Reduction

This workflow outlines the key steps in an experiment designed to test strategies for reducing Angelicin's phototoxicity.

Phototoxicity_Workflow start Start: Seed Cells treat Treat with Angelicin +/- Antioxidant start->treat split treat->split dark Dark Control (No UVA) split->dark uva UVA Irradiation split->uva incubate Incubate 24-48h dark->incubate uva->incubate viability Assess Cell Viability (e.g., MTT, NRU) incubate->viability analyze Analyze Data: Compare Viability viability->analyze

Caption: A typical experimental workflow for evaluating phototoxicity.

Logical Relationship for Troubleshooting High Phototoxicity

This diagram illustrates a decision-making process for troubleshooting unexpected levels of phototoxicity in your experiments.

Troubleshooting_Logic rect_node rect_node start High Phototoxicity Observed check_uva Is UVA dose optimized? start->check_uva check_controls Are controls (vehicle, no UVA) showing toxicity? check_uva->check_controls Yes optimize_uva Action: Reduce UVA dose or fractionate check_uva->optimize_uva No check_medium Using phenol red-free medium? check_controls->check_medium No troubleshoot_controls Action: Check solvent toxicity and light source calibration check_controls->troubleshoot_controls Yes use_prf_medium Action: Switch to phenol red-free medium check_medium->use_prf_medium No add_antioxidants Consider adding antioxidants check_medium->add_antioxidants Yes

Caption: A decision tree for troubleshooting high phototoxicity.

References

Technical Support Center: Optimizing Angelicin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working with Angelicin in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is Angelicin and what are its primary biological activities?

Angelicin is a naturally occurring furocoumarin, an angular isomer of psoralen.[1][2] It is known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and pro-osteogenic (bone-forming) properties.[3][4] Its anti-cancer effects are exerted through the induction of apoptosis (programmed cell death) via both intrinsic and extrinsic pathways.[1] Additionally, Angelicin has been shown to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/AKT.

Q2: What are the typical starting dosages for Angelicin in in vivo studies?

The effective dosage of Angelicin varies significantly depending on the animal model, disease type, and administration route. Studies have reported a wide range of doses:

  • For anti-inflammatory effects in mice with acute lung injury, intraperitoneal (i.p.) injections of 1, 5, and 10 mg/kg have been shown to be effective.

  • For anti-cancer effects in a rat osteosarcoma model, daily doses of 320 and 1,600 µg/kg were used. In a mouse model of liver cancer, administration of Angelicin inhibited tumor growth without significant side effects. Another study in a lung carcinoma model used an oral gavage of 100 mg/kg for four weeks.

  • For analgesic and antidiarrheal properties in mice, doses of 2.5, 5, and 10 mg/kg (i.p.) were investigated.

It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q3: What are the known signaling pathways modulated by Angelicin?

Angelicin influences several critical cellular signaling pathways:

  • Apoptosis Pathways: It induces apoptosis by increasing the expression of pro-apoptotic proteins and activating caspase-3 and caspase-9 in the intrinsic pathway. In combination with TRAIL, it can also activate the extrinsic pathway.

  • NF-κB Pathway: Angelicin demonstrates anti-inflammatory activity by inhibiting the activation of the NF-κB pathway.

  • MAPK Pathway: It inhibits the phosphorylation of p38 and JNK in the MAPK pathway, which contributes to its anti-inflammatory and neuroprotective effects.

  • PI3K/AKT Pathway: In some cancer cell lines, Angelicin has been shown to reduce the expression of PI3K and phospho-AKT proteins. However, its effect on this pathway can be cell-type specific.

  • TGF-β/BMP and Wnt/β-catenin Pathways: These pathways are activated by Angelicin in osteoblasts and pre-chondrocytes, contributing to its pro-osteogenic effects.

Q4: How should Angelicin be prepared for in vivo administration?

Angelicin has low water solubility. A common vehicle for dissolving Angelicin for intraperitoneal injection involves a multi-component solvent system. One recommended formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For oral administration, dissolving Angelicin in a suitable lipid carrier like olive oil may be an effective strategy. It is recommended to prepare the working solution freshly on the day of use. If precipitation occurs, gentle heating and/or sonication can help in dissolution.

Q5: What is the known toxicity profile of Angelicin?

Angelicin's toxicity is dose-dependent. The acute oral LD50 in rats is reported to be 322 mg/kg. A key concern is its photosensitizing nature; upon exposure to UV light, Angelicin can form DNA monoadducts, leading to phototoxicity and potential photomutagenicity. However, some in vivo studies report no significant reduction in body weight or mortality at therapeutic doses, indicating good selectivity towards cancer cells. Researchers should handle Angelicin with care and be mindful of potential phototoxic effects in animal models if they are exposed to UV light.

Troubleshooting Guide

Issue 1: Low or no therapeutic efficacy is observed in the animal model.

Possible Cause Troubleshooting Step
Insufficient Dosage The administered dose may be too low for the specific model or disease severity. Perform a dose-escalation study to identify a more effective dose. Review literature for dosages used in similar models (See Table 1).
Poor Bioavailability Angelicin may have low oral bioavailability. Consider switching to an intraperitoneal (i.p.) route of administration to bypass first-pass metabolism and increase systemic exposure.
Incorrect Formulation The drug may not be fully dissolved, leading to inconsistent dosing. Ensure the vehicle effectively solubilizes Angelicin. Use the recommended formulation (See Table 3) and prepare it freshly.
Timing of Administration The treatment schedule may not be optimal. Adjust the frequency and duration of administration based on the disease progression in your model.

Issue 2: Animals are showing signs of toxicity (e.g., weight loss, lethargy).

Possible Cause Troubleshooting Step
Dose is Too High The administered dose exceeds the maximum tolerated dose (MTD). Reduce the dosage or the frequency of administration. Monitor animals closely for signs of distress and record body weight daily. The reported oral LD50 is 322 mg/kg in rats.
Vehicle Toxicity The vehicle itself (e.g., high concentration of DMSO) may be causing adverse effects. Run a control group treated with only the vehicle to assess its toxicity. If necessary, explore alternative, less toxic vehicle formulations.
Photosensitization Angelicin is a photosensitizer. If animals are exposed to UV light, it can cause skin damage. Ensure animal housing has filtered light and minimize exposure during handling and procedures.
Side Effects at High Doses At higher doses, rats have shown reactions like lassitude and hypoactivity. If these are observed, consider reducing the dose to a level that maintains efficacy while minimizing side effects.

Issue 3: The prepared Angelicin solution shows precipitation.

Possible Cause Troubleshooting Step
Low Solubility Angelicin is poorly soluble in aqueous solutions. Ensure you are using an appropriate co-solvent system like the one described in Table 3.
Incorrect Preparation Method The order of solvent addition can be critical. Add each solvent one by one as specified in the protocol. Use of gentle heating or sonication can aid in dissolving the compound completely.
Solution Instability The solution may not be stable over time. Always prepare the working solution fresh on the day of the experiment to ensure consistency and avoid precipitation.

Quantitative Data Summary

Table 1: Summary of Angelicin Dosages in In Vivo Models
Animal Model Disease/Application Dosage Administration Route Reference
MiceAcute Lung Injury1, 5, 10 mg/kgIntraperitoneal (i.p.)
MiceAnalgesia/Antidiarrhea2.5, 5, 10 mg/kgIntraperitoneal (i.p.)
MiceLiver CancerNot specifiedNot specified
RatsOsteosarcoma320, 1600 µg/kg/dayIntratumoral Injection
RatsLung Carcinoma100 mg/kg/dayOral Gavage
Table 2: Toxicity Data for Angelicin
Parameter Value Species Notes Reference
Acute Oral LD50 322 mg/kgRatConsequences include ataxia and alteration in circadian rhythm.
Phototoxicity Yes-Forms DNA monoadducts upon UV irradiation, can cause skin damage.
Mutagenicity YesHamster CellsObserved when activated by near-ultraviolet (NUV) light.
Side Effects (in vivo) Lassitude, hypoactivityRatObserved at higher doses in an osteosarcoma study.
Table 3: Recommended Vehicle for Intraperitoneal (i.p.) Injection
Component Volume Percentage
DMSO10%
PEG30040%
Tween-805%
Saline45%
Source:

Experimental Protocols

Protocol 1: Preparation of Angelicin Formulation for In Vivo Administration

Objective: To prepare a soluble and stable formulation of Angelicin for intraperitoneal (i.p.) injection in animal models.

Materials:

  • Angelicin powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required amount of Angelicin based on the desired final concentration and total volume needed for the experiment.

  • Weigh the Angelicin powder and place it in a sterile conical tube.

  • Add the required volume of DMSO (10% of the final volume) to the tube. Vortex thoroughly until the Angelicin is completely dissolved.

  • Add the required volume of PEG300 (40% of the final volume) to the solution. Mix well.

  • Add the required volume of Tween-80 (5% of the final volume). Mix well.

  • Finally, add the sterile saline (45% of the final volume) to the mixture in a stepwise manner while continuously mixing to prevent precipitation.

  • Vortex the final solution until it is clear and homogenous. If any precipitation is observed, use a bath sonicator or gentle warming to aid dissolution.

  • Crucially, prepare this solution fresh on the day of use to ensure stability and prevent precipitation.

Protocol 2: General Protocol for an In Vivo Dose-Response Study

Objective: To determine the effective and tolerated dose range of Angelicin in a xenograft mouse model of cancer.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID). Inoculate them with a relevant cancer cell line (e.g., HepG2 for liver cancer) subcutaneously.

  • Group Allocation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to different treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Angelicin - Low Dose (e.g., 1 mg/kg)

    • Group 3: Angelicin - Medium Dose (e.g., 5 mg/kg)

    • Group 4: Angelicin - High Dose (e.g., 10 mg/kg)

    • Group 5: Positive Control (a standard-of-care chemotherapy agent)

  • Drug Administration:

    • Prepare Angelicin and vehicle solutions as per Protocol 1.

    • Administer the treatment (e.g., daily intraperitoneal injections) for a predetermined period (e.g., 21 days).

  • Monitoring and Endpoints:

    • Tumor Growth: Measure tumor volume with calipers 2-3 times per week. Volume (mm³) = (Length × Width²)/2.

    • Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.

    • Clinical Signs: Observe animals daily for any signs of toxicity, such as changes in behavior, posture, or appetite.

  • Study Termination and Analysis:

    • At the end of the study, euthanize the animals.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot, PCR) to assess target engagement and mechanism of action.

    • Collect blood and major organs for toxicity assessment if required.

    • Statistically compare tumor growth rates and final tumor weights between the groups to determine the efficacy of each dose.

Visualizations

Signaling Pathways

G cluster_0 Angelicin Action cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Angelicin Angelicin PI3K PI3K Angelicin->PI3K NFkB NF-κB Angelicin->NFkB p38_JNK p38 / JNK Angelicin->p38_JNK Bcl2 Bcl-2 Family (Anti-apoptotic) Angelicin->Bcl2 Apoptosis Apoptosis Angelicin->Apoptosis Induces AKT p-AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inflammation Inflammation NFkB->Inflammation p38_JNK->Inflammation Bcl2->Apoptosis G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Study cluster_2 Phase 3: Analysis & Decision A Literature Review & Dose Selection B Prepare Vehicle & Angelicin Formulation A->B C Dose-Response Study (e.g., 3+ doses) B->C D Monitor Toxicity (Weight, Clinical Signs) C->D E Measure Efficacy (e.g., Tumor Volume) C->E F Analyze Data (Efficacy vs. Toxicity) D->F E->F G Optimal Dose Identified? F->G H Proceed to Further Studies G->H Yes I Refine Dose Range & Repeat G->I No I->C

References

Technical Support Center: Troubleshooting Angelicin Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the stability of Angelicin in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving Angelicin?

A1: Angelicin is sparingly soluble in aqueous buffers but is soluble in organic solvents. For experimental use, it is recommended to first prepare a stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Commonly used organic solvents include Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide.[1]

Q2: What is the best way to store Angelicin powder and its stock solutions?

A2: Solid Angelicin should be stored at -20°C and protected from light and moisture.[1] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When stored properly, solid Angelicin is stable for at least four years.[1] DMSO stock solutions are generally stable for extended periods when stored at low temperatures and protected from light.

Q3: Why is my Angelicin solution precipitating when I dilute it in an aqueous buffer or cell culture medium?

A3: Precipitation upon dilution of an Angelicin stock solution into an aqueous medium is a common issue due to its low aqueous solubility. This phenomenon, often called "crashing out," occurs when the concentration of the organic solvent is significantly lowered upon dilution, reducing its ability to keep the hydrophobic Angelicin molecule in solution.[2][3]

Q4: Is Angelicin sensitive to light?

A4: Yes, Angelicin is a photosensitizing agent. Like other furanocoumarins, it can undergo photochemical reactions upon exposure to ultraviolet (UV) light, leading to the formation of adducts with biomolecules like DNA. Therefore, it is crucial to protect Angelicin solutions from light during preparation, storage, and experimentation.

Troubleshooting Guides

Issue 1: Precipitation of Angelicin in Aqueous Solution

Symptom: A clear Angelicin stock solution (e.g., in DMSO) becomes cloudy or forms a visible precipitate upon dilution into an aqueous buffer or cell culture medium.

Potential Causes and Solutions:

  • Exceeding Aqueous Solubility: The final concentration of Angelicin in the aqueous medium may be higher than its solubility limit.

    • Solution: Decrease the final working concentration of Angelicin. Perform a solubility test to determine the maximum soluble concentration in your specific medium.

  • Rapid Solvent Exchange: Adding a concentrated stock solution directly to a large volume of aqueous medium can cause a rapid change in solvent polarity, leading to precipitation.

    • Solution: Perform a stepwise or serial dilution. Add the stock solution dropwise while gently vortexing or stirring the aqueous medium to ensure rapid and even dispersion.

  • Low Temperature of Aqueous Medium: The solubility of many compounds, including Angelicin, can decrease at lower temperatures.

    • Solution: Use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for dilutions, especially for cell-based assays.

  • High Final Concentration of Organic Solvent: While a certain amount of organic solvent is necessary to maintain solubility, high concentrations (typically >0.5% for cell culture) can be toxic to cells or interfere with assays.

    • Solution: Optimize the concentration of your stock solution to use the smallest possible volume for dilution, keeping the final organic solvent concentration within an acceptable range for your experimental system.

Issue 2: Suspected Degradation of Angelicin in Solution

Symptom: Inconsistent or lower-than-expected activity of Angelicin in experiments, suggesting potential degradation of the compound in the prepared solution.

Potential Degradation Pathways:

While specific degradation pathways for Angelicin in solution are not extensively documented, as a furanocoumarin, it may be susceptible to the following:

  • Hydrolysis: The lactone ring in the coumarin (B35378) structure can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, leading to the opening of the ring and formation of a coumarinic acid derivative.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions.

  • Oxidation: Although less commonly reported for this class of compounds, oxidative degradation could potentially occur.

Troubleshooting and Prevention:

  • pH of the Solution: Avoid extreme pH conditions. Prepare Angelicin solutions in buffers with a pH close to neutral (e.g., pH 7.2-7.4) unless your experimental design requires otherwise.

  • Protection from Light: Always prepare, store, and handle Angelicin solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Freshly Prepared Solutions: Prepare aqueous working solutions of Angelicin fresh for each experiment and avoid storing them for extended periods. It is not recommended to store aqueous solutions for more than one day.

  • Inert Gas: When preparing stock solutions in organic solvents, purging the solvent with an inert gas like nitrogen or argon can help to displace oxygen and minimize the risk of oxidation.

Data Presentation

Table 1: Solubility of Angelicin in Various Solvents

SolventSolubilitySource
Ethanol~1 mg/mL
DMSO~5 mg/mL
Dimethylformamide~2 mg/mL
1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of Angelicin Stock Solution in DMSO

Materials:

  • Angelicin powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of Angelicin powder to come to room temperature before opening to prevent condensation.

  • Weigh: Tare a sterile amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of Angelicin powder.

  • Dissolve: Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution, add 1 mL of DMSO to 1.862 mg of Angelicin).

  • Mix: Vortex the solution until the Angelicin is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol provides a general framework for investigating the stability of Angelicin under various stress conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to analyze the samples.

Materials:

  • Angelicin stock solution (e.g., 1 mg/mL in a suitable organic solvent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water bath or incubator

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

Procedure:

  • Acid Hydrolysis:

    • Mix an aliquot of the Angelicin stock solution with 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the Angelicin stock solution with 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the Angelicin stock solution with 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a defined period.

    • Withdraw samples at different time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the Angelicin stock solution in an oven at a high temperature (e.g., 70°C) for a defined period.

    • Allow to cool to room temperature and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the Angelicin stock solution to light in a photostability chamber according to ICH guidelines.

    • Keep a control sample in the dark.

    • Dilute both the exposed and control samples for HPLC analysis.

Analysis: Analyze all stressed samples, along with an untreated control, using a validated stability-indicating HPLC method to separate and quantify Angelicin and any degradation products.

Visualizations

cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_photo Photodegradation (UV Light) Angelicin_H Angelicin (Lactone Ring Intact) RingOpening Ring Opening Angelicin_H->RingOpening H+ or OH- CoumarinicAcid Coumarinic Acid Derivative (Inactive) RingOpening->CoumarinicAcid Angelicin_P Angelicin Photoactivation Photoactivation Angelicin_P->Photoactivation UV Light Photoadducts Photoadducts with Biomolecules (e.g., DNA) Photoactivation->Photoadducts

Caption: Hypothetical degradation pathways for Angelicin.

start Start: Angelicin Powder weigh Weigh Angelicin Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C / -80°C (Protect from Light) aliquot->store end Ready for Experimental Use store->end

Caption: Experimental workflow for preparing Angelicin stock solution.

start Precipitation Observed check_conc Is final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dilution Was dilution too rapid? check_conc->check_dilution No end Solution remains clear reduce_conc->end serial_dilute Use serial/stepwise dilution check_dilution->serial_dilute Yes check_temp Is the aqueous medium cold? check_dilution->check_temp No serial_dilute->end warm_medium Use pre-warmed medium check_temp->warm_medium Yes check_dmso Is final DMSO% too high? check_temp->check_dmso No warm_medium->end optimize_stock Optimize stock concentration check_dmso->optimize_stock Yes check_dmso->end No optimize_stock->end

Caption: Troubleshooting workflow for Angelicin precipitation.

References

Technical Support Center: Enhancing the Bioavailability of Angelicin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Angelicin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to achieving adequate oral bioavailability with Angelicin and its derivatives?

A1: The primary challenge is their poor aqueous solubility. Angelicin is sparingly soluble in aqueous buffers, which leads to a low dissolution rate in gastrointestinal fluids and consequently, limited absorption and low oral bioavailability. Additionally, like other furocoumarins, Angelicin derivatives may be susceptible to first-pass metabolism in the gut and liver, further reducing the amount of active compound that reaches systemic circulation.

Q2: What are the most promising strategies for enhancing the bioavailability of Angelicin derivatives?

A2: Nanoformulation strategies are among the most effective for improving the bioavailability of poorly soluble compounds like Angelicin derivatives. Key approaches include:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs, enhancing their solubilization and absorption.

  • Nanostructured Lipid Carriers (NLCs): A modification of SLNs that incorporates liquid lipids, creating a less ordered lipid matrix that can accommodate higher drug loads and prevent drug expulsion during storage.

  • Ethosomes: These are lipid vesicles containing a high concentration of ethanol, which acts as a penetration enhancer, making them particularly suitable for transdermal delivery but also showing promise for improving oral absorption.

  • Lipid Microspheres: Similar to SLNs and NLCs, these formulations can significantly improve the oral bioavailability of lipophilic compounds.

Q3: How do nanoformulations improve the bioavailability of Angelicin derivatives?

A3: Nanoformulations enhance bioavailability through several mechanisms:

  • Increased Surface Area: By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a faster dissolution rate.

  • Enhanced Permeability and Retention (EPR) Effect: In the context of cancer therapy, nanoparticles can accumulate in tumor tissues due to leaky vasculature.

  • Lymphatic Uptake: Lipid-based nanoparticles can be absorbed through the lymphatic system, bypassing the hepatic first-pass metabolism.

  • Protection from Degradation: Encapsulation within nanoparticles can protect the drug from enzymatic degradation in the gastrointestinal tract.

Q4: Are there any commercially available nanoformulations of Angelicin or its derivatives?

A4: To date, there are no commercially available nanoformulations of Angelicin or its derivatives for therapeutic use. Research in this area is ongoing, with many promising preclinical studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo testing of Angelicin derivatives.

Formulation and Characterization Issues
Problem Potential Cause Troubleshooting Steps
Low Drug Loading/Encapsulation Efficiency 1. Poor solubility of the Angelicin derivative in the lipid matrix. 2. Drug partitioning into the external aqueous phase during formulation. 3. Suboptimal ratio of drug to lipid.1. Lipid Screening: Test a variety of solid and liquid lipids to find a matrix in which the Angelicin derivative has higher solubility. 2. Optimize Formulation Process: For emulsion-based methods, adjust the homogenization speed and time. For thin-film hydration methods, ensure complete dissolution of the drug and lipid in the organic solvent. 3. Vary Drug-to-Lipid Ratio: Experiment with different ratios to find the optimal loading capacity without compromising nanoparticle stability.
Particle Size Instability (Aggregation) 1. Insufficient surfactant concentration or inappropriate surfactant choice. 2. High drug loading leading to surface crystal growth. 3. Incompatible storage conditions (temperature, pH).1. Surfactant Optimization: Screen different surfactants (e.g., Poloxamer 188, Tween 80) and optimize their concentration to provide adequate steric or electrostatic stabilization. 2. Monitor Drug Loading: Avoid excessively high drug loading that could lead to drug crystallization on the nanoparticle surface. 3. Stability Studies: Conduct stability tests at different temperatures and in various buffers to determine optimal storage conditions.
Variability in In Vitro Dissolution Profiles 1. Inconsistent particle size distribution in different batches. 2. Drug polymorphism in the solid state. 3. Inappropriate dissolution medium or method.1. Process Control: Standardize all formulation parameters to ensure batch-to-batch consistency in particle size and polydispersity index (PDI). 2. Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to assess the physical state of the drug within the nanoparticles. 3. Method Development: Develop and validate a dissolution method suitable for nanoparticles. This may require the use of surfactants in the dissolution medium to ensure sink conditions.
In Vitro and In Vivo Experimental Issues
Problem Potential Cause Troubleshooting Steps
Low Permeability in Caco-2 Assays 1. Poor solubility of the Angelicin derivative in the assay buffer. 2. Efflux by P-glycoprotein (P-gp) or other transporters. 3. Adsorption of the compound to the plate or cell monolayer.1. Use of Solubilizers: Incorporate a low concentration of a non-toxic solubilizing agent (e.g., BSA, cyclodextrin) in the transport buffer. 2. Inhibit Efflux Transporters: Conduct the permeability assay in the presence of a P-gp inhibitor (e.g., verapamil) to assess the role of efflux. 3. Mass Balance Study: Quantify the amount of compound in the apical and basolateral compartments, as well as the amount remaining in the cell monolayer, to check for recovery.
High Variability in In Vivo Pharmacokinetic Data 1. Inconsistent oral gavage technique. 2. Food effects influencing gastrointestinal transit and absorption. 3. Inter-animal differences in metabolism.1. Standardize Dosing Procedure: Ensure all personnel are properly trained in oral gavage to minimize variability in administration. 2. Control Feeding Status: Fast animals overnight before dosing to reduce variability from food interactions. 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.
No Significant Improvement in Bioavailability with Nanoformulation 1. Rapid clearance of nanoparticles from circulation. 2. Instability of the nanoformulation in the gastrointestinal tract. 3. The chosen nanoformulation is not optimal for the specific Angelicin derivative.1. Surface Modification: Consider PEGylation of the nanoparticles to increase circulation time. 2. In Vitro Stability Testing: Evaluate the stability of the nanoformulation in simulated gastric and intestinal fluids. 3. Explore Different Formulations: Test other types of nanoformulations (e.g., if SLNs are not effective, try NLCs or ethosomes) to find the most suitable delivery system.

Data on Bioavailability Enhancement of Furocoumarins

While specific comparative pharmacokinetic data for Angelicin derivatives is limited in the public domain, studies on related furocoumarins like imperatorin (B1671801) and psoralen (B192213) provide strong evidence for the potential of nanoformulations to enhance bioavailability.

Table 1: Physicochemical Properties of Imperatorin Lipid Microspheres [1][2]

ParameterValue
Particle Size (nm)168 ± 0.54
Polydispersity Index (PDI)0.138 ± 0.02
Zeta Potential (mV)-43.5 ± 0.5
Drug Loading (mg/mL)0.833 ± 0.27
Encapsulation Efficiency (%)90 ± 1.27

Table 2: Pharmacokinetic Parameters of Imperatorin and its Lipid Microsphere Formulation in Rats (Oral Administration) [1][2]

FormulationCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)
Imperatorin Suspension0.35 ± 0.082.0 ± 0.01.25 ± 0.21100
Imperatorin Lipid Microspheres0.98 ± 0.121.5 ± 0.04.89 ± 0.54391.2

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
  • Preparation of the Lipid Phase: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve the Angelicin derivative in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in distilled water and heat to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 500-1500 bar).

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment, with free access to food and water.

  • Fasting: Fast the rats overnight (12-18 hours) before oral administration of the formulations, with continued access to water.

  • Formulation Administration: Divide the rats into groups (e.g., control group receiving Angelicin derivative suspension, test group receiving Angelicin derivative-loaded nanoformulation). Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Extraction: Extract the Angelicin derivative from the plasma samples using a suitable organic solvent.

  • Bioanalysis: Quantify the concentration of the Angelicin derivative in the plasma samples using a validated analytical method, such as HPLC or LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Angelicin_Bioavailability_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Pharmacokinetics cluster_outcome Outcome A Angelicin Derivative B Lipid & Surfactant Screening A->B C Nanoformulation Preparation (e.g., High-Pressure Homogenization) B->C D Physicochemical Characterization (Size, PDI, Zeta, EE%) C->D E Dissolution Studies D->E F Caco-2 Permeability Assay D->F G Oral Administration to Rats D->G E->G F->G H Blood Sampling G->H I LC-MS/MS Analysis H->I J Pharmacokinetic Modeling (AUC, Cmax, Tmax) I->J K Enhanced Bioavailability J->K

Caption: Experimental workflow for enhancing Angelicin derivative bioavailability.

Angelicin_Signaling_Pathway cluster_delivery Drug Delivery cluster_signaling Intracellular Signaling cluster_response Cellular Response A Angelicin Nanoformulation B Enhanced Bioavailability & Cellular Uptake A->B C Inhibition of IKK Phosphorylation B->C Increased intracellular concentration E Inhibition of p38 & JNK Phosphorylation B->E Increased intracellular concentration D Inhibition of IκBα Phosphorylation C->D F NF-κB (p65/p50) Remains in Cytoplasm D->F G MAPK Pathway H Reduced Transcription of Pro-inflammatory Genes (TNF-α, IL-6) F->H G->H I Anti-inflammatory Effect H->I

Caption: Impact of enhanced Angelicin bioavailability on NF-κB and MAPK signaling pathways.[3]

References

minimizing off-target effects of Angelicin in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Angelicin in cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with Angelicin.

Problem Potential Cause Recommended Solution
High cytotoxicity in control (non-target) cells Angelicin concentration is too high.Perform a dose-response experiment to determine the optimal concentration with minimal toxicity to control cells. Start with a broad range of concentrations (e.g., 10-200 µM) and narrow down to the IC50 (50% inhibitory concentration) for your target cells.[1]
Excessive UVA exposure.Optimize the UVA dose. A typical starting point is 1-2 J/cm².[2][3] Reduce the exposure time or intensity to minimize damage to non-target cells.
Off-target activation of apoptotic pathways.Angelicin can induce apoptosis through both intrinsic and extrinsic pathways.[1][4] Use specific caspase inhibitors as controls to identify the involved pathways and confirm that the observed cytotoxicity is target-specific.
Inconsistent or non-reproducible results Variability in Angelicin stock solution.Prepare a fresh stock solution of Angelicin in DMSO for each experiment. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Inconsistent UVA irradiation.Ensure a consistent distance and angle between the UVA source and the cell culture plate. Use a UV meter to measure and standardize the UVA dose for each experiment.
Cell confluence and passage number.Use cells at a consistent confluence (e.g., 70-80%) and within a narrow range of passage numbers, as cellular responses to Angelicin can vary with these parameters.
Unexpected changes in cell signaling pathways Off-target effects on signaling cascades.Angelicin is known to modulate NF-κB, MAPK, and PI3K/AKT pathways. Include positive and negative controls for these pathways in your experiments. For example, use known activators or inhibitors of these pathways to confirm the specificity of Angelicin's effect.
Activation of stress-response pathways due to phototoxicity.Minimize UVA exposure to the lowest effective dose. Include a UVA-only control group to assess the effects of irradiation alone on the signaling pathways of interest.
Low efficacy or lack of desired effect Insufficient Angelicin concentration or UVA dose.Gradually increase the Angelicin concentration and/or the UVA dose. Ensure that the UVA source has the correct wavelength for Angelicin activation (around 365 nm).
Drug efflux or metabolism by cells.Some cell lines may express drug efflux pumps that reduce the intracellular concentration of Angelicin. Consider using inhibitors of these pumps as a control to investigate this possibility.
Incorrect timing of treatment and irradiation.The timing between Angelicin incubation and UVA irradiation is critical. A common protocol involves pre-incubating the cells with Angelicin for a specific period (e.g., 30 minutes to 2 hours) before UVA exposure to allow for cellular uptake.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of Angelicin?

Angelicin is a furocoumarin that, upon activation by UVA light, intercalates into DNA and forms monoadducts with pyrimidine (B1678525) bases. This process inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

2. How does Angelicin differ from psoralen (B192213)?

While both are photosensitizing agents, Angelicin's angular structure primarily allows for the formation of monoadducts with DNA. In contrast, the linear structure of psoralen enables the formation of both monoadducts and interstrand cross-links (ICLs). This difference generally makes Angelicin less phototoxic and mutagenic than psoralen.

3. What are the known off-target effects of Angelicin in cell culture?

Angelicin can influence several signaling pathways, which may be considered off-target effects depending on the research context. These include the modulation of NF-κB, MAPK, PI3K/AKT, and mTOR pathways. These effects can lead to unintended consequences on cell proliferation, inflammation, and survival.

4. How can I minimize the phototoxicity of Angelicin in my experiments?

To minimize phototoxicity, it is crucial to:

  • Optimize Angelicin concentration: Use the lowest effective concentration for your target cells.

  • Optimize UVA dose: Use the minimum UVA dose required for Angelicin activation.

  • Include proper controls: Always include a "UVA only" and "Angelicin only" control group to differentiate between the effects of the compound, the light, and their combination.

  • Use appropriate filters: If your UVA source emits a broad spectrum, use filters to isolate the 365 nm wavelength required for Angelicin activation.

5. What is a typical starting concentration and UVA dose for Angelicin experiments?

A common starting point for Angelicin concentration is in the range of 10-100 µM. For UVA irradiation, a dose of 1-2 J/cm² is often used. However, these values should be optimized for each specific cell line and experimental setup.

Data Presentation

Table 1: IC50 Values of Angelicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
SH-SY5YNeuroblastoma49.56After 48h incubation.
HT-1080Fibrosarcoma2.5With UVA irradiation (2.6 J/cm²).
K562Myelogenous Leukemia0.41 ± 0.20
A549Lung CarcinomaNot specified, but effective
HeLaCervical CarcinomaIC30 used for experiments
HepG2HepatoblastomaNot specified, but effective
MDA-MB-231Triple-Negative Breast CancerNo cytotoxicity up to 150µM

Note: IC50 values can vary significantly depending on the cell line, experimental conditions (e.g., incubation time, UVA dose), and the specific assay used.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Angelicin Treatment: Treat the cells with various concentrations of Angelicin (e.g., 0, 10, 25, 50, 100, 200 µM) and incubate for the desired duration (e.g., 24 or 48 hours).

  • UVA Irradiation: If studying phototoxicity, aspirate the media, wash with PBS, add fresh phenol (B47542) red-free media, and then expose the plate to a specific dose of UVA light (e.g., 1-2 J/cm²).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis for MAPK Pathway Activation
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with Angelicin and/or UVA as per your experimental design.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total and phosphorylated forms of key MAPK pathway proteins (e.g., ERK1/2, p38, JNK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Angelicin_Signaling_Pathways cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways Angelicin_UVA Angelicin + UVA DNA_Monoadducts DNA Monoadducts Angelicin_UVA->DNA_Monoadducts Induces NFkB NF-κB Pathway Angelicin_UVA->NFkB Modulates MAPK MAPK Pathway (ERK, p38, JNK) Angelicin_UVA->MAPK Modulates PI3K_AKT PI3K/AKT Pathway Angelicin_UVA->PI3K_AKT Modulates DNA_Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Monoadducts->DNA_Replication_Inhibition Leads to Apoptosis Apoptosis DNA_Replication_Inhibition->Apoptosis Triggers NFkB->Apoptosis MAPK->Apoptosis PI3K_AKT->Apoptosis Inhibits

Caption: Angelicin's mechanism of action and its influence on key signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (70-80% confluency) Angelicin_Incubation 3. Angelicin Incubation (e.g., 2h) Cell_Culture->Angelicin_Incubation Angelicin_Prep 2. Prepare Angelicin Stock (in DMSO) Angelicin_Prep->Angelicin_Incubation UVA_Irradiation 4. UVA Irradiation (e.g., 1-2 J/cm²) Angelicin_Incubation->UVA_Irradiation Viability_Assay 5a. Cell Viability Assay (e.g., MTT) UVA_Irradiation->Viability_Assay Western_Blot 5b. Western Blot (e.g., for MAPK pathway) UVA_Irradiation->Western_Blot

Caption: A typical experimental workflow for studying Angelicin in cell culture.

Troubleshooting_Logic Start Problem with Angelicin Experiment Check_Cytotoxicity High Cytotoxicity? Start->Check_Cytotoxicity Check_Reproducibility Inconsistent Results? Check_Cytotoxicity->Check_Reproducibility No Solution_Cytotoxicity Reduce Angelicin Conc. &/or UVA Dose Check_Cytotoxicity->Solution_Cytotoxicity Yes Check_Efficacy Low Efficacy? Check_Reproducibility->Check_Efficacy No Solution_Reproducibility Standardize Protocol: - Fresh Stock - Consistent UVA - Cell Passage Check_Reproducibility->Solution_Reproducibility Yes Solution_Efficacy Increase Angelicin Conc. &/or UVA Dose Check_Efficacy->Solution_Efficacy Yes

Caption: A logical flowchart for troubleshooting common issues in Angelicin experiments.

References

Technical Support Center: Large-Scale Synthesis of Angelicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of Angelicin. Our aim is to address specific challenges encountered during experimental work, providing practical solutions and detailed methodologies.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Angelicin, presented in a question-and-answer format.

Question 1: We are experiencing low yields in the Pechmann condensation to form the coumarin (B35378) core. What are the potential causes and solutions?

Answer:

Low yields in the Pechmann condensation are a frequent challenge, often stemming from suboptimal reaction conditions or reactant quality. Here are the primary causes and troubleshooting steps:

  • Cause: Inadequate catalyst activity.

    • Solution: The choice of acid catalyst is critical. While traditional catalysts like sulfuric acid are effective, they can lead to side reactions and purification difficulties on a large scale.[1] Consider using solid acid catalysts such as Nafion resin/silica nanocomposites, which have demonstrated high yields (up to 96%) and offer easier separation.[2] Ensure the catalyst is not deactivated and is used in the appropriate concentration.

  • Cause: Reaction mass solidification and foaming.

    • Solution: On a large scale, the reaction mixture of resorcinol (B1680541) and malic acid in sulfuric acid can solidify, impeding stirring and causing foaming.[3] The addition of an inert, high-boiling solvent such as nitrobenzene (B124822) can mitigate these issues, leading to more consistent and reproducible yields.[3]

  • Cause: Suboptimal reaction temperature and time.

    • Solution: The Pechmann reaction is sensitive to temperature. For the synthesis of 7-hydroxy-4-methylcoumarin, a precursor, refluxing in toluene (B28343) with a suitable catalyst for 2 hours has been shown to be effective.[2] It is crucial to monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products.

Question 2: During the synthesis of Angelicin from 7-hydroxycoumarin via Ring-Closing Metathesis (RCM), we are observing significant byproduct formation. How can we improve the selectivity?

Answer:

Ring-Closing Metathesis is a powerful tool for forming the furan (B31954) ring of Angelicin, but side reactions can diminish the yield of the desired product. Key challenges include:

  • Cause: Formation of dimeric and oligomeric byproducts.

    • Solution: High concentrations of the diene precursor can favor intermolecular reactions. Running the RCM reaction at high dilution is a standard practice to promote the desired intramolecular cyclization.

  • Cause: Isomerization of the double bond.

    • Solution: The Grubbs catalyst, commonly used for RCM, can sometimes promote the isomerization of the newly formed double bond. The choice of catalyst generation (first, second, or third generation) and the specific reaction conditions (solvent, temperature) can influence the extent of isomerization.

  • Cause: Photo-Claisen rearrangement.

    • Solution: If the synthesis involves intermediates with allyl ether linkages on the coumarin core, there is a risk of a photo-Claisen rearrangement, which can compete with the desired reaction pathway. This is particularly relevant if the reaction is exposed to light. Conducting the reaction in the dark or using light-protective coverings for the reaction vessel is recommended.

Question 3: We are facing difficulties in purifying the final Angelicin product to the required purity (>98%) on a large scale. What purification strategies are recommended?

Answer:

Large-scale purification of Angelicin requires efficient and scalable techniques to remove unreacted starting materials, reagents, and byproducts.

  • Strategy 1: Macroporous Resin Chromatography.

    • Description: This technique has proven effective for the enrichment and separation of coumarins from crude extracts. Resins with high adsorption and desorption capacities can be selected to selectively retain Angelicin, allowing impurities to be washed away. Subsequent elution with an appropriate solvent system yields a significantly purified product. This method is advantageous for its scalability and cost-effectiveness.

  • Strategy 2: Preparative High-Performance Liquid Chromatography (HPLC).

    • Description: For achieving very high purity, preparative HPLC is the method of choice. A reversed-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, can effectively separate Angelicin from closely related impurities. While highly effective, scaling up HPLC can be capital-intensive.

  • Strategy 3: Crystallization.

    • Description: Recrystallization is a classic and cost-effective purification method. The selection of an appropriate solvent or solvent system in which Angelicin has high solubility at elevated temperatures and low solubility at room temperature is crucial. This method is effective at removing impurities that have different solubility profiles.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for the large-scale production of Angelicin?

A1: The two primary synthetic strategies that have been explored for Angelicin are:

  • Synthesis from 7-hydroxycoumarin: This approach often involves the introduction of a side chain at the 8-position, followed by cyclization to form the furan ring. A notable method in this category is the use of a c-propenation-o-vinylation sequence followed by Ring-Closing Metathesis (RCM).

  • Pechmann Condensation: This is a classical method for the synthesis of the coumarin core itself, which can then be further modified to yield Angelicin. For large-scale synthesis, optimization of this step is crucial to ensure high yields and minimize downstream purification challenges.

Q2: What are the common impurities encountered in Angelicin synthesis?

A2: Common impurities can include:

  • Unreacted starting materials (e.g., 7-hydroxycoumarin).

  • Byproducts from side reactions such as polymerization, dimerization, or rearrangements (e.g., photo-Claisen products).

  • Reagents and catalyst residues.

  • Structurally related isomers of Angelicin, depending on the synthetic route.

Identification of these impurities is typically done using HPLC and mass spectrometry, and their removal is addressed in the purification stages.

Q3: How can we monitor the progress of the Angelicin synthesis reaction?

A3: Reaction progress can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of the reaction mixture, allowing for the visualization of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, offering a more precise way to determine reaction completion and identify the formation of byproducts.

Quantitative Data

Table 1: Comparison of Catalysts for the Pechmann Condensation of Resorcinol with Ethyl Acetoacetate.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Conc. H₂SO₄-Room Temp1888
Nafion resin/silica compositeTolueneReflux296
PVP-HPW-110296.73

Experimental Protocols

Protocol 1: Synthesis of Angelicin from 7-Hydroxycoumarin via Ring-Closing Metathesis (RCM)

This protocol is based on the method described by [Reference to the specific scientific paper if available, currently based on the search result abstract].

Step 1: C-propenation of 7-Hydroxycoumarin

  • Methodology: This step involves the introduction of an allyl group at the C8 position of the 7-hydroxycoumarin. This is typically achieved through a Claisen rearrangement of an O-allylated precursor.

  • Detailed Procedure:

    • O-allylation: React 7-hydroxycoumarin with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to form 7-(allyloxy)coumarin.

    • Claisen Rearrangement: Heat the 7-(allyloxy)coumarin to induce a-sigmatropic rearrangement, which selectively forms 8-allyl-7-hydroxycoumarin.

Step 2: O-vinylation of 8-allyl-7-hydroxycoumarin

  • Methodology: The hydroxyl group of 8-allyl-7-hydroxycoumarin is converted to a vinyl ether.

  • Detailed Procedure: React 8-allyl-7-hydroxycoumarin with a vinylating agent, such as vinyl acetate, in the presence of a palladium catalyst.

Step 3: Ring-Closing Metathesis (RCM)

  • Methodology: The diene formed in the previous step undergoes an intramolecular cyclization to form the furan ring of Angelicin.

  • Detailed Procedure:

    • Dissolve the O-vinylated product in a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., argon).

    • Add a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) in a catalytic amount.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or HPLC.

    • Upon completion, quench the reaction and purify the crude Angelicin using column chromatography or recrystallization.

Visualizations

Angelicin_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_purification Purification cluster_end Final Product start 7-Hydroxycoumarin step1 C-Propenation (Claisen Rearrangement) start->step1 Allylation step2 O-Vinylation step1->step2 step3 Ring-Closing Metathesis (RCM) step2->step3 Grubbs' Catalyst purification Crude Angelicin Purification (Chromatography/Crystallization) step3->purification end Pure Angelicin (>98%) purification->end

Caption: Workflow for the synthesis of Angelicin from 7-hydroxycoumarin.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Pechmann Condensation cause1 Inactive Catalyst problem->cause1 cause2 Reaction Solidification problem->cause2 cause3 Suboptimal Temperature/Time problem->cause3 solution1 Use Solid Acid Catalyst (e.g., Nafion/Silica) cause1->solution1 solution2 Add High-Boiling Inert Solvent (e.g., Nitrobenzene) cause2->solution2 solution3 Optimize Conditions & Monitor with TLC/HPLC cause3->solution3

Caption: Troubleshooting decision tree for low yields in Pechmann condensation.

References

Technical Support Center: Strategies to Prevent Angelicin Degradation Under UV Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Angelicin (B190584) when exposed to ultraviolet (UV) radiation. The information is presented in a practical question-and-answer format to assist in experimental design and execution.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving Angelicin and UV light, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Rapid loss of Angelicin activity or concentration after UV exposure. Angelicin is a photosensitive furocoumarin that readily degrades upon UV absorption, particularly around its maximum absorption wavelength of 300 nm.[1] This degradation can occur through direct phototransformation or through the generation of reactive oxygen species (ROS).1. Confirm Degradation: Use a validated HPLC method to quantify Angelicin concentration before and after UV exposure to confirm degradation. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for analysis.[2] 2. Control UV Exposure: Minimize unnecessary exposure of Angelicin solutions to ambient and direct UV light. Use amber vials or cover vessels with aluminum foil. 3. Optimize UV Wavelength and Dose: If UV exposure is part of the experimental protocol (e.g., for photoactivation), carefully control the wavelength and dose. Use a calibrated UV source and consider using filters to narrow the spectral output.
Inconsistent results in photostability studies. Variability in experimental conditions can significantly impact the rate of Angelicin degradation.1. Standardize Solvent: The solvent can influence the photostability of furocoumarins.[3] Conduct studies in a consistent and well-defined solvent system. Report the solvent used in all experimental records. 2. Control Temperature: Photodegradation rates can be temperature-dependent. Maintain a constant temperature during UV exposure using a temperature-controlled chamber. 3. Ensure Homogeneous UV Exposure: Ensure the entire sample volume is evenly irradiated. Use a stirrer or shaker during exposure and ensure the light path is not obstructed.
Precipitation or changes in the physical appearance of the Angelicin solution after UV exposure. Formation of insoluble photodegradation products.1. Solubility of Degradants: The degradation products of Angelicin may have different solubility profiles than the parent compound. 2. Analysis of Precipitate: If possible, isolate the precipitate and analyze it using techniques like mass spectrometry to identify the degradation products. 3. Consider a different solvent system: A solvent system that can solubilize both Angelicin and its potential degradation products may be necessary for certain analytical experiments.
Interference from degradation products in analytical assays. Photodegradation products may have similar chromatographic or spectroscopic properties to Angelicin, leading to inaccurate quantification.1. Develop a Stability-Indicating Method: Use a chromatographic method (e.g., HPLC with a photodiode array detector) that can separate Angelicin from its degradation products. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are crucial for developing such a method.[4][5] 2. Mass Spectrometry Detection: Couple HPLC with mass spectrometry (LC-MS) for more specific detection and identification of Angelicin and its degradants based on their mass-to-charge ratios.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the prevention of Angelicin degradation under UV exposure.

Understanding Angelicin's Photodegradation

Q1: What is the primary mechanism of Angelicin degradation under UV light?

Angelicin is a photosensitizing molecule. Upon absorbing UV radiation, it can undergo several processes. A primary pathway for its biological activity, and a route for its degradation, is through the formation of covalent monoadducts with the pyrimidine (B1678525) bases of DNA. Additionally, like other furocoumarins, it can generate reactive oxygen species (ROS) which can lead to its own degradation and damage to other molecules.

Q2: At which UV wavelengths is Angelicin most susceptible to degradation?

Angelicin exhibits maximum UV absorption at approximately 300 nm. Therefore, it is most susceptible to degradation when exposed to UVA and UVB radiation in this region.

Strategies for Preventing Photodegradation

Q3: How can I protect Angelicin from UV degradation during my experiments?

Several formulation strategies can be employed to enhance the photostability of Angelicin:

  • Inclusion in Cyclodextrins: Encapsulating Angelicin within the hydrophobic cavity of cyclodextrins can shield it from UV radiation.

  • Encapsulation in Liposomes: Liposomes can act as physical barriers, protecting the encapsulated Angelicin from direct UV exposure.

  • Formulation in Polymeric Nanoparticles: Similar to liposomes, polymeric nanoparticles can encapsulate Angelicin and provide a protective matrix, enhancing its photostability.

  • Use of Antioxidants: The addition of antioxidants can help quench ROS generated during UV exposure, thereby indirectly protecting Angelicin from degradation.

Q4: Are there specific types of cyclodextrins that are more effective for Angelicin?

While specific studies on Angelicin are limited, β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin are commonly used for encapsulating hydrophobic molecules of similar size and structure. The choice of cyclodextrin (B1172386) will depend on the specific experimental conditions and desired properties of the inclusion complex.

Q5: What should I consider when preparing Angelicin-loaded liposomes or nanoparticles?

Key considerations include the choice of lipids or polymers, the preparation method (e.g., thin-film hydration, sonication, or extrusion for liposomes; nanoprecipitation or emulsion-based methods for nanoparticles), drug-to-carrier ratio, and the resulting particle size and encapsulation efficiency. Characterization of these properties is essential for reproducible experiments.

Experimental Protocols and Data

Q6: Where can I find detailed protocols for preparing these stabilized formulations of Angelicin?

Detailed experimental protocols for preparing stabilized formulations of photosensitive compounds can be adapted for Angelicin. The following table provides an overview of common methods.

FormulationPreparation MethodKey Protocol Steps
Cyclodextrin Inclusion Complex Kneading Method 1. Prepare a paste of cyclodextrin with a small amount of water or a water-solvent mixture. 2. Add Angelicin to the paste and knead for a specified time. 3. Dry the mixture and wash with a suitable solvent to remove uncomplexed Angelicin.
Co-precipitation Method 1. Dissolve Angelicin in an organic solvent. 2. Dissolve the cyclodextrin in an aqueous solution. 3. Mix the two solutions under stirring to allow for complex precipitation. 4. Isolate the precipitate by filtration and dry.
Liposomes Thin-Film Hydration Method 1. Dissolve Angelicin and lipids (e.g., soy lecithin, cholesterol) in a suitable organic solvent. 2. Evaporate the solvent to form a thin lipid film on the wall of a round-bottom flask. 3. Hydrate the film with an aqueous buffer while agitating to form liposomes. 4. The resulting liposomes can be downsized by sonication or extrusion.
Polymeric Nanoparticles Nanoprecipitation Method 1. Dissolve Angelicin and a biocompatible polymer (e.g., PLGA) in a water-miscible organic solvent. 2. Add this organic solution dropwise to an aqueous solution under stirring. 3. The polymer precipitates, encapsulating Angelicin to form nanoparticles. 4. The organic solvent is then removed by evaporation.

Q7: Is there any quantitative data on the effectiveness of these stabilization strategies for Angelicin?

Currently, there is a lack of published quantitative data specifically detailing the percentage reduction in Angelicin degradation for each of these methods. To assess the effectiveness of a chosen stabilization strategy in your experiments, it is crucial to perform a comparative photostability study. This would involve exposing both the stabilized and non-stabilized Angelicin formulations to a controlled UV source and quantifying the remaining Angelicin at various time points using a validated analytical method like HPLC.

Visualization of Experimental Concepts

Diagram 1: General Workflow for Assessing Angelicin Photostability

G cluster_prep Sample Preparation cluster_exposure UV Exposure cluster_analysis Analysis Angelicin_Sol Angelicin Solution (Control) UV_Source Controlled UV Source (e.g., 300 nm) Angelicin_Sol->UV_Source Stabilized_Angelicin Stabilized Angelicin (e.g., in Liposomes) Stabilized_Angelicin->UV_Source HPLC HPLC Quantification UV_Source->HPLC t = 0, 1, 2...n hours Data_Analysis Data Analysis (Degradation Kinetics) HPLC->Data_Analysis

Caption: Workflow for comparing the photostability of unstabilized and stabilized Angelicin.

Diagram 2: Logical Relationship of Stabilization Strategies

G cluster_strategies Prevention Strategies Angelicin Angelicin UV_Exposure UV Exposure Angelicin->UV_Exposure Degradation Degradation UV_Exposure->Degradation Cyclodextrin Cyclodextrin Inclusion Cyclodextrin->UV_Exposure Shields Liposome Liposome Encapsulation Liposome->UV_Exposure Shields Nanoparticle Polymeric Nanoparticle Encapsulation Nanoparticle->UV_Exposure Shields Antioxidant Antioxidant Quenching Antioxidant->Degradation Inhibits via ROS quenching

Caption: Protective mechanisms of different strategies against Angelicin's UV-induced degradation.

References

Technical Support Center: Optimizing Angelicin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimal extraction of Angelicin from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is Angelicin and in which plant sources is it most abundant?

A1: Angelicin, also known as isopsoralen, is a furanocoumarin, an angular isomer of psoralen (B192213).[1][2] It is known for its various biological activities, including anti-inflammatory, antiviral, and antitumor properties.[3][4] Angelicin is found in plants belonging to the Apiaceae (Umbelliferae), Fabaceae (Leguminosae), and Moraceae families.[1] The seeds of Psoralea corylifolia are a particularly rich source, containing up to 2.3 mg/g of Angelicin. Other notable sources include various Angelica species and Heracleum sosnowskyi.

Q2: What are the most common methods for extracting Angelicin?

A2: Common methods for Angelicin extraction range from conventional techniques to more modern, efficient approaches. These include:

  • Conventional Solvent Extraction: Maceration and Soxhlet extraction using organic solvents.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls and enhance solvent penetration, often leading to shorter extraction times and higher yields.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Supercritical Fluid Extraction (SFE): Uses supercritical fluids, most commonly CO2, as a solvent. This method is valued for its ability to extract non-polar compounds with high purity and is considered a "green" technology.

Q3: Which solvents are most effective for extracting Angelicin?

A3: The choice of solvent is critical and depends on the extraction method and the desired purity of the final extract. Generally, solvents with moderate to high polarity are effective.

  • Methanol and Ethanol (B145695): Methanol (especially 80% methanol) and 70% ethanol are widely used and have shown good results for extracting furanocoumarins.

  • Acetone and Hexane (B92381): These solvents have also been used effectively, particularly in microwave-assisted extraction.

  • Chloroform: Found to be one of the best solvents for extracting nonpolar, biologically active compounds from Angelica archangelica roots.

  • Deep Eutectic Solvents (DES): Natural deep eutectic solvents are emerging as green and efficient alternatives to traditional organic solvents.

Q4: How can I quantify the amount of Angelicin in my extract?

A4: The most common and reliable method for quantifying Angelicin is High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. Detection is usually performed using a UV detector at a wavelength of around 254 nm. Gas chromatography-mass spectrometry (GC-MS) can also be used for identification and quantification.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Angelicin Yield 1. Inappropriate Solvent: The solvent may not have the optimal polarity to solubilize Angelicin. 2. Insufficient Extraction Time/Temperature: The conditions may not be sufficient to allow for complete extraction. 3. Improper Particle Size: Large particle size of the plant material reduces the surface area available for extraction. 4. Plant Material Quality: The concentration of Angelicin can vary depending on the plant part, species, and harvesting season.1. Solvent Optimization: Test a range of solvents (e.g., methanol, ethanol, acetone, chloroform) and their aqueous mixtures (e.g., 70-80% ethanol/methanol). 2. Optimize Parameters: Increase extraction time or temperature according to the chosen method. For UAE and MAE, optimize power settings. 3. Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase surface area. 4. Source Verification: Ensure the use of high-quality, verified plant material, preferably the seeds of Psoralea corylifolia or roots of Angelica species.
Co-extraction of Impurities 1. Low Solvent Selectivity: The solvent may be dissolving a wide range of other compounds along with Angelicin. 2. Harsh Extraction Conditions: High temperatures or prolonged extraction times can lead to the breakdown of other plant components, which then contaminate the extract.1. Solvent System Modification: Use a more selective solvent or a multi-step extraction with solvents of varying polarity. Supercritical Fluid Extraction (SFE) with CO2 is known for its high selectivity. 2. Refine Extraction Conditions: Use milder conditions (lower temperature, shorter time) if possible. 3. Post-Extraction Purification: Employ techniques like Solid-Phase Extraction (SPE) or column chromatography to purify the crude extract.
Degradation of Angelicin 1. High Temperature: Furanocoumarins can be sensitive to high temperatures, leading to degradation. 2. Light Exposure: Angelicin is a photosensitive compound and can degrade upon exposure to UV light.1. Use Low-Temperature Methods: Prefer methods like SFE or conduct UAE at controlled, lower temperatures. Avoid unnecessarily high temperatures in MAE and conventional methods. 2. Protect from Light: Conduct extraction and all subsequent handling steps in amber glassware or under light-protected conditions. Store extracts in the dark at low temperatures (-20°C).
Difficulty Separating Angelicin from Psoralen 1. Structural Similarity: Angelicin and its linear isomer, psoralen, have very similar chemical structures and polarities, making them difficult to separate.1. High-Resolution Chromatography: Use a high-performance liquid chromatography (HPLC) system with a high-resolution column and an optimized gradient elution method. 2. Counter-Current Chromatography: High-Speed Counter-Current Chromatography (HSCCC) has been successfully used to separate psoralen and isopsoralen (angelicin).

Data Presentation

Table 1: Angelicin Content in Various Plant Sources
Plant SourcePart UsedAngelicin Content (mg/g of dry weight)Reference(s)
Psoralea corylifoliaSeeds2.2 - 9.2
Heracleum sosnowskyiLeaves2.3
Angelica archangelicaRootsNot specified, but present
Fructus Psoraleae (Commercial Products)Seeds0.6 - 5.3
Table 2: Comparison of Optimized Extraction Methods for Furanocoumarins
Extraction MethodPlant SourceKey ParametersAngelicin Yield/ContentReference(s)
Microwave-Assisted Extraction (MAE) Heracleum sosnowskyiSolvent: Hexane; Temp: 70°C; Time: 10 min; Ratio: 20:1 (mL/g)2.3 mg/g
Ultrasound-Assisted Extraction (UAE) Angelica dahuricaSolvent: 80% Ethanol; Temp: 30°C; Time: 20 min; Power: 240WYield not specified for Angelicin alone, but method was effective for related coumarins.
Supercritical Fluid Extraction (SFE-CO2) Angelica sinensisPressure: 25 MPa; Temp: 40°C; Time: 2hYield not specified for Angelicin alone, but effective for non-polar compounds.
Conventional Solvent Extraction (Reflux) Psoralea corylifoliaSolvent: 70% Ethanol; Time: 2h (x2)Angelicin content in extract: 1.73 mg/g

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Angelicin

This protocol is based on methodologies optimized for extracting coumarins from Angelica species.

  • Preparation of Plant Material: Dry the plant material (e.g., Psoralea corylifolia seeds) at 60°C and grind it into a fine powder (60 mesh).

  • Solvent Preparation: Prepare an 80% ethanol solution in water (v/v).

  • Extraction:

    • Place 1 g of the powdered plant material into a conical flask.

    • Add 12 mL of the 80% ethanol solvent (for a 12:1 solvent-to-solid ratio).

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the temperature to 30°C and the ultrasound power to 240 W.

    • Sonicate for 20 minutes.

  • Sample Recovery:

    • After sonication, centrifuge the mixture to separate the supernatant from the plant debris.

    • Filter the supernatant through a 0.45 µm filter.

  • Analysis: Analyze the filtrate using HPLC to quantify the Angelicin content.

Protocol 2: Microwave-Assisted Extraction (MAE) of Angelicin

This protocol is adapted from an optimized method for furanocoumarin extraction from Heracleum sosnowskyi.

  • Preparation of Plant Material: Dry the plant leaves and grind them into a powder.

  • Extraction:

    • Place 1 g of the powdered material into a microwave extraction vessel.

    • Add 20 mL of hexane (for a 20:1 solvent-to-solid ratio).

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction temperature to 70°C and the extraction time to 10 minutes.

  • Sample Recovery:

    • After the extraction cycle is complete and the vessel has cooled, filter the extract to remove the plant material.

    • Evaporate the solvent under a vacuum to obtain the crude extract.

  • Analysis: Redissolve the crude extract in a suitable solvent (e.g., methanol) for GC-MS or HPLC analysis.

Protocol 3: Supercritical Fluid Extraction (SFE) of Angelicin

This protocol is a general guide based on methods for extracting compounds from Angelica species.

  • Preparation of Plant Material: Dry the plant material (e.g., roots) and grind to a particle size of approximately 40 mesh.

  • SFE System Setup:

    • Pack the ground material into the extraction vessel of the SFE system.

    • Ensure the system is sealed and can maintain high pressure.

  • Extraction:

    • Heat the extraction vessel to the desired temperature (e.g., 40°C).

    • Pressurize the system with supercritical CO2 to the target pressure (e.g., 25 MPa).

    • Maintain a constant CO2 flow rate (e.g., 20 L/h) for the duration of the extraction (e.g., 2 hours).

  • Fraction Collection:

    • Decompress the CO2 in separator vessels at controlled temperatures and pressures (e.g., Separator I: 8 MPa, 50°C; Separator II: 6 MPa, 50°C) to precipitate the extracted compounds.

  • Analysis: Collect the extract and dissolve it in an appropriate solvent for analysis.

Visualizations

Experimental Workflow for Angelicin Extraction

G start Plant Material (e.g., Psoralea corylifolia seeds) prep Preparation (Drying, Grinding) start->prep extraction Extraction prep->extraction uae Ultrasound-Assisted Extraction (UAE) extraction->uae Method 1 mae Microwave-Assisted Extraction (MAE) extraction->mae Method 2 sfe Supercritical Fluid Extraction (SFE) extraction->sfe Method 3 filtration Filtration / Centrifugation uae->filtration mae->filtration sfe->filtration crude Crude Extract filtration->crude purification Purification (SPE / Chromatography) crude->purification analysis Analysis (HPLC / GC-MS) crude->analysis pure Pure Angelicin purification->pure pure->analysis

Caption: General workflow for the extraction, purification, and analysis of Angelicin.

Angelicin's Inhibition of the MAPK/NF-κB Signaling Pathway

G cluster_nucleus Nuclear Translocation lps Inflammatory Stimulus (e.g., LPS) jnk JNK lps->jnk p38 p38 lps->p38 ikb IκBα lps->ikb nfkb NF-κB jnk->nfkb activates p38->nfkb activates ikb->nfkb inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc angelicin Angelicin angelicin->jnk inhibits phosphorylation angelicin->p38 inhibits phosphorylation angelicin->ikb inhibits phosphorylation angelicin->nfkb_nuc inhibits translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus Nucleus nfkb_nuc->cytokines induces transcription

Caption: Angelicin inhibits inflammation via the MAPK and NF-κB pathways.

Apoptotic Pathway Induced by Angelicin

G angelicin Angelicin bcl2_family Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Mcl-1) angelicin->bcl2_family downregulates cas9 Pro-Caspase-9 angelicin->cas9 activates bcl2_family->cas9 inhibits active_cas9 Cleaved Caspase-9 (Active) cas9->active_cas9 cas3 Pro-Caspase-3 active_cas3 Cleaved Caspase-3 (Active) cas3->active_cas3 active_cas9->cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: Angelicin induces apoptosis by downregulating Bcl-2 family proteins.

References

Validation & Comparative

Angelicin versus psoralen a comparative analysis of phototoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phototoxic properties of two furocoumarins, angelicin (B190584) and psoralen (B192213). Both are well-known photosensitizers, but their structural differences lead to distinct mechanisms of action and varying degrees of phototoxicity. This document summarizes available experimental data, presents detailed experimental protocols for key assays, and visualizes relevant pathways and workflows to aid in research and drug development.

Executive Summary

Psoralen, a linear furocoumarin, is a potent phototoxic agent widely used in photochemotherapy (PUVA) for skin disorders like psoriasis and vitiligo. Its phototoxicity stems from its ability to form both monoadducts and DNA interstrand cross-links (ICLs) upon UVA irradiation, leading to significant DNA damage, cell cycle arrest, and apoptosis. In contrast, angelicin, an angular furocoumarin, primarily forms DNA monoadducts and is generally considered to be less phototoxic than psoralen.[1][2] This difference in DNA interaction is a critical determinant of their biological effects. While psoralen's potent phototoxicity is harnessed for therapeutic purposes, it is also associated with a higher risk of carcinogenicity. Angelicin's reduced phototoxicity and different pharmacological profile, including anti-inflammatory and anti-cancer properties independent of photoactivation, make it an interesting compound for alternative therapeutic strategies.[1]

Data Presentation: A Comparative Overview

Table 1: General Comparison of Angelicin and Psoralen

FeatureAngelicinPsoralen
Chemical Structure Angular FurocoumarinLinear Furocoumarin
Primary Mechanism of Phototoxicity Forms DNA monoadducts upon UVA irradiation.[1]Forms both DNA monoadducts and interstrand cross-links (ICLs) upon UVA irradiation.[1]
Relative Phototoxicity Generally lower than psoralen.High.
Therapeutic Applications Investigated for anti-cancer, anti-inflammatory, and antiviral properties.Used in PUVA therapy for psoriasis, vitiligo, and other skin diseases.
Carcinogenic Potential Considered to have a lower carcinogenic risk than psoralen.Higher risk of skin cancer associated with long-term PUVA therapy.

Table 2: Comparison of DNA Adduct Formation and Cellular Responses

ParameterAngelicinPsoralen
Types of DNA Adducts Primarily monoadducts with pyrimidine (B1678525) bases.Monoadducts and interstrand cross-links (ICLs) with pyrimidine bases.
DNA Repair Monoadducts are more readily repaired by cellular mechanisms.ICLs are more difficult to repair and are more cytotoxic.
Cell Cycle Arrest Can induce cell cycle arrest, for example at the G2/M phase in some cancer cells (without photoactivation).Induces a strong G1 phase arrest upon photoactivation.
Apoptosis Induction Can induce apoptosis through intrinsic and extrinsic pathways, sometimes independent of photoactivation.Potent inducer of apoptosis following UVA irradiation, largely mediated by p53 activation in response to DNA damage.

Signaling Pathways

The phototoxic effects of angelicin and psoralen are mediated by distinct signaling pathways.

  • Psoralen: Upon UVA activation, psoralen-induced DNA interstrand cross-links are potent activators of the p53 tumor suppressor pathway . This leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis.

Psoralen_Signaling Psoralen Psoralen + UVA DNA_Damage DNA Interstrand Cross-links (ICLs) Psoralen->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair

Caption: Psoralen-induced DNA damage signaling pathway.

  • Angelicin: Angelicin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways . Its pro-apoptotic effects in some cancer cell lines, even without photoactivation, involve the intrinsic and extrinsic apoptosis pathways.

Angelicin_Signaling Angelicin Angelicin NFkB NF-κB Pathway Inhibition Angelicin->NFkB MAPK MAPK Pathway Inhibition Angelicin->MAPK Apoptosis Apoptosis Induction Angelicin->Apoptosis Inflammation Reduced Inflammation NFkB->Inflammation MAPK->Inflammation

Caption: Anti-inflammatory signaling of Angelicin.

Experimental Protocols

Photocytotoxicity Assessment using MTT Assay

This protocol outlines a method to compare the photocytotoxicity of angelicin and psoralen on a human keratinocyte cell line (e.g., HaCaT).

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Angelicin and Psoralen stock solutions (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • UVA light source (with a calibrated output, e.g., in J/cm²)

Procedure:

  • Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of angelicin and psoralen in complete DMEM from the stock solutions. The final concentrations should typically range from 0.1 to 100 µM. A vehicle control (DMSO) should also be prepared.

  • Incubation: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control. Incubate for 2 hours at 37°C.

  • UVA Irradiation:

    • For the "dark" control plates, keep them wrapped in aluminum foil.

    • For the "UVA" plates, remove the lids and irradiate with a specific dose of UVA (e.g., 1-5 J/cm²). The exact dose should be determined based on preliminary experiments to find a non-toxic dose of UVA alone.

  • Post-Irradiation Incubation: After irradiation, add 100 µL of fresh complete DMEM to all wells and incubate for 48 hours at 37°C.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the concentration-response curves and determine the IC50 values for both compounds under dark and UVA conditions.

MTT_Workflow Start Seed Cells (96-well plate) Treat Treat with Angelicin, Psoralen, or Vehicle Start->Treat Incubate1 Incubate (2h) Treat->Incubate1 Irradiate UVA Irradiation (or dark control) Incubate1->Irradiate Incubate2 Incubate (48h) Irradiate->Incubate2 MTT Add MTT Solution Incubate2->MTT Incubate3 Incubate (4h) MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

Validating the In Vivo Anti-Cancer Efficacy of Angelicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angelicin, a naturally occurring furocoumarin, has emerged as a compound of interest in oncology research due to its demonstrated anti-proliferative and pro-apoptotic activities in various cancer cell lines. This guide provides a comprehensive overview and objective comparison of the in vivo anti-cancer efficacy of Angelicin, supported by experimental data from preclinical studies. We will delve into its effects on tumor growth, the molecular pathways it targets, and how its performance could be benchmarked against established chemotherapeutic agents.

Quantitative Analysis of Angelicin's In Vivo Efficacy

Data from xenograft studies in mice provide the primary evidence for Angelicin's anti-tumor activity in vivo. The following tables summarize the key quantitative findings from studies on liver and non-small cell lung cancer (NSCLC).

Table 1: Efficacy of Angelicin in a Liver Cancer Xenograft Model [1]

Treatment GroupDosage & AdministrationMean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
Control (Saline)Intraperitoneal, daily~1800~1.50%
Angelicin20 mg/kg, Intraperitoneal, dailyNot explicitly statedNot explicitly statedSignificant inhibition observed
Angelicin50 mg/kg, Intraperitoneal, daily~600~0.5~67%

Data is approximated from graphical representations in the cited study.

Table 2: Efficacy of Angelicin in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model [2]

Treatment GroupDosage & AdministrationMean Final Tumor SizeMean Final Tumor WeightNotes
Control (PBS)Oral gavage, dailySignificantly larger than treatedSignificantly heavier than treated-
Angelicin100 mg/kg, Oral gavage, dailySignificantly reduced vs. controlSignificantly reduced vs. controlAlso showed a significant decrease in the number of lung metastatic lesions.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Liver Cancer Xenograft Protocol (HepG2 Cells)[1]
  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach the exponential growth phase.

  • Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 1 x 10^7 HepG2 cells are suspended in a sterile phosphate-buffered saline (PBS) or a similar medium and are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume (e.g., ~100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups.

    • Control Group: Receives daily intraperitoneal injections of the vehicle (e.g., saline).

    • Angelicin Groups: Receive daily intraperitoneal injections of Angelicin at specified doses (e.g., 20 mg/kg and 50 mg/kg).

  • Endpoint: The study continues for a predetermined period (e.g., 16 days). At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). Body weight is monitored throughout the study as an indicator of toxicity.

Non-Small Cell Lung Cancer Xenograft Protocol (A549 Cells)[2]
  • Cell Culture: Human NSCLC (A549) cells are maintained in a suitable culture medium.

  • Animal Model: Female nude mice (5 weeks old) are utilized.

  • Tumor Implantation: 5 x 10^6 A549 cells are implanted subcutaneously into the right flank of each mouse.

  • Treatment Regimen:

    • Control Group: Administered PBS daily via oral gavage.

    • Angelicin Group: Administered 100 mg/kg of Angelicin daily via oral gavage for 4 consecutive weeks.

  • Data Collection: Tumor volume and body weight are monitored every two days.

  • Metastasis Model: In a separate experiment, A549 cells are injected via the tail vein. After two weeks, treatment with Angelicin or PBS is initiated for 4 weeks. Lungs are then harvested to count metastatic lesions.

Visualizing Experimental and Molecular Pathways

To better understand the experimental process and the molecular mechanisms of Angelicin, the following diagrams are provided.

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A Culture A549/HepG2 Cells B Harvest & Prepare Cells A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth to ~100 mm³ C->D E Randomize Mice into Groups D->E Tumors established F Daily Administration: - Control (Vehicle) - Angelicin (Dose 1) - Angelicin (Dose 2) E->F G Monitor Tumor Volume & Body Weight F->G H Euthanize Mice G->H End of study period I Excise & Weigh Tumors H->I J Immunohistochemistry (Ki-67, TUNEL) I->J

Caption: Workflow for a typical xenograft mouse model study.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Angelicin Angelicin PI3K PI3K Angelicin->PI3K Inhibits JNK JNK Angelicin->JNK Activates ERK ERK Angelicin->ERK Activates Akt Akt PI3K->Akt inhibition Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibition Apoptosis_PI3K Apoptosis Bcl2->Apoptosis_PI3K inhibition Apoptosis_MAPK Apoptosis JNK->Apoptosis_MAPK activation ERK->Apoptosis_MAPK activation

Caption: Angelicin's proposed mechanism of anti-cancer action.

Mechanism of Action: Signaling Pathway Modulation

Angelicin's anti-cancer effects are attributed to its ability to modulate key signaling pathways that govern cell survival, proliferation, and apoptosis.

  • Inhibition of the PI3K/Akt Pathway: In liver cancer models, Angelicin has been shown to downregulate the expression of PI3K and the phosphorylation of Akt.[1] This pathway is crucial for cell survival, and its inhibition by Angelicin leads to a decrease in anti-apoptotic proteins like Bcl-2, ultimately promoting programmed cell death.

  • Activation of the MAPK Pathway: In NSCLC cells, Angelicin treatment leads to the increased phosphorylation of JNK and ERK, which are components of the MAPK signaling cascade. The activation of these pathways can, in turn, trigger apoptosis.

References

A Comparative Guide to Angelicin and Its Synthetic Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of Angelicin and its synthetic derivatives, supported by experimental data and detailed methodologies.

Angelicin, a naturally occurring angular furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2] Its unique photochemical and biological characteristics have spurred the development of numerous synthetic derivatives aimed at enhancing efficacy and reducing toxicity. This guide provides a comparative analysis of Angelicin and its key synthetic analogs, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to aid in research and drug development endeavors.

Comparative Biological Activity: A Quantitative Overview

The therapeutic potential of Angelicin and its derivatives has been evaluated across various disease models. The following tables summarize their cytotoxic and anti-inflammatory activities, primarily presented as half-maximal inhibitory concentration (IC50) values, to facilitate a direct comparison of their potency.

Cytotoxicity Against Cancer Cell Lines

Angelicin and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The angular structure of Angelicin allows it to form monoadducts with DNA upon photoactivation, which is considered to be less phototoxic and carcinogenic than the cross-links formed by its linear isomer, psoralen.[1] Synthetic modifications have been explored to enhance this anticancer activity.

CompoundCell LineIC50 (µM)Reference
Angelicin MDA-MB-231 (Triple-Negative Breast Cancer)>150[3]
HepG2 (Hepatocellular Carcinoma)13.8 ± 0.64[1]
HCT116 (Colorectal Carcinoma)8.7 ± 0.72
MCF-7 (Breast Adenocarcinoma)7.0 ± 0.91
Psoralen HepG2 (Hepatocellular Carcinoma)17.2 ± 0.21
HCT116 (Colorectal Carcinoma)26.1 ± 0.51
MCF-7 (Breast Adenocarcinoma)32.4 ± 0.43
Brefeldin A Derivative 7 K562 (Chronic Myelogenous Leukemia)0.84
4-Anilinoquinolinylchalcone Derivative 4a MDA-MB-231 (Triple-Negative Breast Cancer)0.11
Thienyl Chalcone Derivative 5 MDA-MB-231 (Triple-Negative Breast Cancer)6.15 ± 1.24
Thienyl Chalcone Derivative 8 MCF-7 (Breast Cancer)7.14 ± 2.10

Note: The IC50 values should be compared with caution, as experimental conditions can vary between studies.

Anti-inflammatory Activity

Angelicin and its derivatives exert anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins.

CompoundCell Line/ModelEffectConcentrationReference
Angelicin LPS-stimulated RAW 264.7 macrophagesInhibition of NO production-
IL-1β-induced mouse chondrocytesInhibition of iNOS, COX-2, TNF-α, IL-6 expression-
Byakangelicol IL-1β-induced A549 cellsAttenuated COX-2 expression and PGE2 release10-50 µM
LPS-stimulated RAW264.7 macrophagesReduced NO, TNF-α, IL-6, IL-1β production0.1-50 µM
Byakangelicin IL-1β-induced mouse chondrocytesInhibited iNOS, COX-2, TNF-α, IL-6 expression-
Phellopterin IL-1β-treated rat hepatocytesSuppressed NO production and iNOS mRNA expression-
Oxypeucedanin methanolate IL-1β-treated rat hepatocytesSuppressed NO production and iNOS mRNA expression-

Key Signaling Pathways and Mechanisms of Action

The biological activities of Angelicin and its derivatives are underpinned by their interaction with fundamental cellular processes, most notably DNA integrity and inflammatory signaling cascades.

DNA Intercalation and Unwinding

A primary mechanism of action for many furanocoumarins is their ability to intercalate into the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The planarity of the Angelicin molecule allows it to insert between DNA base pairs. Upon exposure to UVA radiation, it can form covalent monoadducts with pyrimidine (B1678525) bases.

DNA_Intercalation cluster_workflow DNA Intercalation and Unwinding Assay Workflow cluster_results Interpretation of Results Start Supercoiled Plasmid DNA Incubate Incubate with Test Compound Start->Incubate TopoI Add Topoisomerase I Incubate->TopoI Relaxation DNA Relaxation TopoI->Relaxation Removal Remove Compound and Enzyme Relaxation->Removal Gel Agarose (B213101) Gel Electrophoresis Removal->Gel Analysis Analyze DNA Topology Gel->Analysis Intercalator Intercalator: Supercoiled DNA Analysis->Intercalator Positive Result NonIntercalator Non-Intercalator: Relaxed DNA Analysis->NonIntercalator Negative Result

Caption: Workflow for determining the DNA intercalating activity of a compound.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of Angelicin and its derivatives are largely attributed to their ability to suppress the NF-κB and MAPK signaling pathways. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The MAPK pathway, consisting of kinases like p38 and JNK, also plays a crucial role in regulating inflammatory responses.

NFkB_MAPK_Signaling cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway LPS LPS/TNF-α IKK IKK Complex LPS->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes activates Angelicin_NFkB Angelicin & Derivatives Angelicin_NFkB->IKK inhibits Stimuli Stress/Cytokines p38_JNK p38 / JNK Stimuli->p38_JNK AP1 AP-1 p38_JNK->AP1 activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Angelicin_MAPK Angelicin & Derivatives Angelicin_MAPK->p38_JNK inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by Angelicin and its derivatives.

Detailed Experimental Protocols

To ensure the reproducibility and accuracy of research findings, this section provides detailed protocols for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (Angelicin or derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for NF-κB and MAPK Pathway Activation

Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat them with the test compounds and/or an inflammatory stimulus (e.g., LPS or TNF-α) for the appropriate duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

DNA Intercalation/Unwinding Assay

This assay determines if a compound can unwind supercoiled DNA, a characteristic of DNA intercalators.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase I

  • 10x Topoisomerase I reaction buffer

  • Test compounds

  • Stop solution (e.g., SDS and Proteinase K)

  • Chloroform:isoamyl alcohol (24:1)

  • Agarose

  • Tris-Borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Set up reactions containing supercoiled plasmid DNA and 1x topoisomerase I reaction buffer.

  • Add varying concentrations of the test compound to the reactions. Include a positive control (a known intercalator) and a negative control (no compound).

  • Initiate the reaction by adding topoisomerase I and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution and incubating further to digest the protein.

  • Extract the DNA with chloroform:isoamyl alcohol.

  • Add gel loading dye to the aqueous phase and load the samples onto an agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • An increase in the proportion of supercoiled DNA in the presence of the test compound indicates DNA intercalation.

This guide provides a foundational resource for the comparative study of Angelicin and its synthetic derivatives. The presented data and protocols are intended to facilitate further research into the therapeutic potential of this promising class of compounds.

References

Cross-Validation of Angelicin's Mechanism of Action in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angelicin, a naturally occurring furocoumarin, has demonstrated significant anti-cancer properties across a spectrum of cancer cell lines. This guide provides a comprehensive cross-validation of its mechanism of action, offering a comparative analysis of its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and visual representations of the key signaling pathways are included to facilitate further research and drug development.

Comparative Efficacy of Angelicin Across Cancer Cell Lines

Angelicin exhibits differential cytotoxic effects across various cancer cell types. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. It is important to note that variations in experimental conditions, such as incubation time, can influence these values.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
HeLa Cervical Cancer2438.2[1]
SiHa Cervical Cancer2451.3[1]
A549 Lung CarcinomaNot Specified50.14[2]
HepG2 Hepatoblastoma4890 ± 6.565[3]
Huh-7 Hepatocellular Carcinoma4860 ± 4.256[3]
SH-SY5Y Neuroblastoma4849.56
MDA-MB-231 Triple-Negative Breast CancerNot Specified>150 (no significant cytotoxicity)

Induction of Apoptosis

A primary mechanism of Angelicin's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, characterized by changes in the expression of Bcl-2 family proteins and the activation of caspases.

Cell LineKey Apoptotic EventsQuantitative DataReference
A549 Increased Bax expression, decreased Bcl-2 expression, increased cleaved caspase-3 and -9.Dose-dependent increase in early- and late-stage apoptotic cells.
HeLa Increased apoptotic cell death.18.7 ± 2.4% apoptotic cells (Annexin V+/PI- and Annexin V+/PI+).
SiHa Increased apoptotic cell death.16.9 ± 3.1% apoptotic cells (Annexin V+/PI- and Annexin V+/PI+).
HepG2 Upregulation of cleaved caspase-3, caspase-9, Bax, and cytochrome c; downregulation of Bcl-2.Not specified.
Huh-7 Upregulation of cleaved caspase-3, caspase-9, Bax, and cytochrome c; downregulation of Bcl-2.Not specified.
SH-SY5Y Downregulation of Bcl-2, Bcl-xL, and Mcl-1; upregulation of caspase-9 and -3.Not specified.

Cell Cycle Arrest

Angelicin has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at different phases. This effect is cell-line dependent, highlighting the nuanced mechanisms of Angelicin's action.

Cell LinePhase of Cell Cycle ArrestKey Molecular ChangesReference
A549 G2/M phaseDownregulation of cyclin B1, cyclin E1, and Cdc2.
HeLa G0/G1 phaseNot specified.
SiHa G0/G1 phaseNot specified.
MDA-MB-231 G2/M phaseReduction of cyclin B1 and cdc2; increase in p21 and p27 expression.

Signaling Pathways Modulated by Angelicin

Angelicin exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation. In some cancer cell lines, Angelicin has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.

PI3K_AKT_Pathway Angelicin Angelicin PI3K PI3K Angelicin->PI3K inhibits Apoptosis Apoptosis Angelicin->Apoptosis induces AKT AKT PI3K->AKT p_AKT p-AKT Cell_Survival Cell Survival & Proliferation p_AKT->Cell_Survival MAPK_Pathway Angelicin Angelicin JNK JNK Angelicin->JNK activates ERK ERK Angelicin->ERK activates p38 p38 Angelicin->p38 inhibits (in some contexts) Apoptosis Apoptosis JNK->Apoptosis promotes ERK->Apoptosis promotes NFkB_Pathway Angelicin Angelicin IKK IKK Angelicin->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular & Molecular Assays cluster_analysis Data Analysis & Interpretation Start Seed Cancer Cell Lines Treatment Treat with Angelicin (various concentrations and times) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Treatment->WesternBlot IC50 Determine IC50 Values Viability->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp Analyze Protein Expression WesternBlot->ProteinExp Mechanism Elucidate Mechanism of Action IC50->Mechanism ApoptosisQuant->Mechanism CellCycleDist->Mechanism ProteinExp->Mechanism

References

Angelicin: A Comparative Analysis of its Anti-Inflammatory Activity Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Angelicin, a naturally occurring furocoumarin, with two widely used anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. This analysis is supported by experimental data from preclinical studies to provide a comprehensive overview for research and drug development purposes.

Mechanism of Action: A Divergent Approach to Inflammation Control

Angelicin exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways.[1][2][3] In contrast, Dexamethasone and Indomethacin act on different components of the inflammatory cascade.

Angelicin: This furocoumarin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][3] By blocking these pathways, Angelicin effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Dexamethasone: As a potent glucocorticoid, Dexamethasone binds to the glucocorticoid receptor, which then translocates to the nucleus to regulate gene expression. This leads to the potent suppression of multiple inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules. Dexamethasone is known to strongly inhibit the production of TNF-α and other pro-inflammatory mediators.

Indomethacin: A non-selective cyclooxygenase (COX) inhibitor, Indomethacin blocks the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Its primary mechanism is the inhibition of both COX-1 and COX-2 enzymes.

Signaling_Pathways cluster_Angelicin Angelicin Pathway cluster_Dexamethasone Dexamethasone Pathway cluster_Indomethacin Indomethacin Pathway Angelicin Angelicin MAPK MAPK (p38, JNK) NFkB NF-κB Cytokines_A Pro-inflammatory Cytokines (TNF-α, IL-6, IL-4, IL-5, IL-13) Dexamethasone Dexamethasone GR Glucocorticoid Receptor Inflammatory_Genes Inflammatory Gene Expression Cytokines_D Pro-inflammatory Cytokines & Mediators Indomethacin Indomethacin COX COX-1 & COX-2 Enzymes Prostaglandins Prostaglandins

Caption: A typical experimental workflow for evaluating in vitro anti-inflammatory activity.

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

2. Cell Seeding:

  • Seed the cells in 24-well plates at a density of approximately 1 x 10⁵ cells per well and allow them to adhere overnight.

3. Treatment:

  • Pre-treat the cells with various concentrations of Angelicin, Dexamethasone, or the vehicle control for 1-2 hours.

4. Stimulation:

  • Induce inflammation by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.

5. Incubation:

  • Incubate the plates for 24 hours.

6. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Cytokine Quantification: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

7. Data Analysis:

  • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compounds compared to the LPS-stimulated control. Determine the IC₅₀ values (the concentration required to inhibit 50% of the inflammatory response).

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable model for evaluating the in vivo acute anti-inflammatory activity of compounds.

1. Animals:

  • Use male Wistar rats or Swiss albino mice of a specific weight range (e.g., 150-200 g for rats). Acclimatize the animals for at least one week before the experiment with free access to food and water.

2. Grouping and Administration:

  • Divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Carrageenan control

    • Group III: Indomethacin (positive control, e.g., 10 mg/kg, p.o.)

    • Group IV-VI: Angelicin (e.g., 25, 50, 100 mg/kg, p.o.)

  • Administer the test compounds and Indomethacin orally 60 minutes before the carrageenan injection.

3. Induction of Edema:

  • Inject 0.1 mL of a 1% w/v solution of lambda-carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

5. Data Analysis:

  • Calculate the percentage increase in paw volume for each group at each time point.

  • Determine the percentage inhibition of edema by the test compounds and the standard drug using the formula:

    • % Inhibition = [(V_c - V_t) / V_c] x 100

    • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.

Conclusion

References

Unveiling Angelicin's Therapeutic Potential: A Molecular Docking and In Vitro Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Angelicin's therapeutic targets validated through molecular docking, alongside experimental data and protocols. We delve into its performance against key biological molecules and compare it with alternative furanocoumarins.

Angelicin, a naturally occurring furocoumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] At the heart of its therapeutic potential lies its ability to interact with and modulate the activity of various protein targets. This guide explores the validation of these interactions through the powerful computational technique of molecular docking, supported by in vitro experimental evidence.

Comparative Analysis of Therapeutic Targets

Molecular docking studies have been instrumental in predicting the binding affinities of Angelicin to several key therapeutic targets. These computational predictions have been further substantiated by in vitro assays, providing a clearer picture of Angelicin's mechanism of action.

Key Therapeutic Targets and Comparative Binding Affinities

Extensive research has identified several proteins as potential therapeutic targets for Angelicin. Molecular docking studies have calculated the binding energies of Angelicin with these targets, offering insights into the strength of these interactions. A lower binding energy generally indicates a more stable and favorable interaction.

Psoralen, another well-studied furanocoumarin, serves as a primary alternative for comparison due to its structural similarity and related biological activities. The following table summarizes the molecular docking binding energies of Angelicin and Psoralen against various therapeutic targets.

Target ProteinAngelicin Binding Energy (kcal/mol)Psoralen Binding Energy (kcal/mol)Other Furanocoumarins Binding Energy (kcal/mol)
Estrogen Receptor α (ERα)-12.01[1]Lower affinity than Angelicin[1]Xanthotoxol: -13.04, Bergapten: -11.63[2]
Progesterone Receptor (PR)-11.63[1]-Xanthotoxol: -14.21, Bergapten: -12.47
Epidermal Growth Factor Receptor (EGFR)-12.6-Xanthotoxol: -13.54, Bergapten: -13.11
Mammalian Target of Rapamycin (mTOR)-13.64Unable to inhibitXanthotoxol: -14.19, Bergapten: -15.69
B-cell lymphoma 2 (Bcl-2)-6.2--
Bcl-2-associated X protein (BAX)-5.7--
Baculoviral IAP repeat-containing protein 2 (BIRC2)-5.3--
Caspase-9 (Casp9)-5.8--
In Vitro Validation of Angelicin's Activity

The predictions from molecular docking have been corroborated by various in vitro studies, which have quantified the inhibitory effects of Angelicin on its targets.

Target ProteinAngelicin IC50/EC50Psoralen IC50/EC50Other Furanocoumarins IC50/EC50
Estrogen Receptor α (ERα)11.02 µM (antagonizing activity)Higher IC50 than Angelicin-
Mammalian Target of Rapamycin (mTOR)Unable to inhibitUnable to inhibit-

Signaling Pathways Modulated by Angelicin

Angelicin exerts its therapeutic effects by influencing several critical signaling pathways involved in cell growth, proliferation, inflammation, and apoptosis.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell survival and proliferation. Studies have shown that Angelicin can significantly reduce the expression of PI3K and phosphorylated AKT in a dose-dependent manner in liver cancer cell lines.

PI3K_AKT_Pathway Angelicin Angelicin PI3K PI3K Angelicin->PI3K AKT p-AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival

Angelicin inhibits the PI3K/AKT signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a vital role in transmitting extracellular signals to the cell nucleus, influencing processes like inflammation and cell death. Angelicin has been shown to inhibit the phosphorylation of p38 and JNK, key components of the MAPK pathway, thereby reducing inflammation.

MAPK_Pathway Angelicin Angelicin p38 p-p38 Angelicin->p38 JNK p-JNK Angelicin->JNK Inflammation Inflammation p38->Inflammation JNK->Inflammation

Angelicin's inhibitory effect on the MAPK pathway.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Angelicin has been found to block the phosphorylation of IκBα and p65, which are crucial steps in the activation of the NF-κB pathway, leading to its anti-inflammatory effects.

NFkB_Pathway Angelicin Angelicin IkBa p-IκBα Angelicin->IkBa p65 p-p65 Angelicin->p65 NFkB_Activation NF-κB Activation p65->NFkB_Activation

Inhibition of the NF-κB signaling pathway by Angelicin.

Experimental Protocols

To ensure the reproducibility and transparency of the findings presented, this section details the methodologies for the key experiments cited.

Molecular Docking Protocol

Molecular docking simulations are typically performed to predict the binding mode and affinity of a ligand to a protein target.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB) Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (PubChem) Docking_Run Running Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Energy_Calculation Binding Energy Calculation Docking_Run->Energy_Calculation

A generalized workflow for molecular docking studies.

1. Software:

  • Commonly used software includes AutoDock, AutoDock Vina, and FlexX.

2. Protein Preparation:

  • The three-dimensional structure of the target protein is typically retrieved from the Protein Data Bank (PDB).

  • Water molecules and any existing ligands are removed.

  • Polar hydrogen atoms are added, and charges are assigned to the protein.

3. Ligand Preparation:

  • The 3D structure of Angelicin and other furanocoumarins can be obtained from databases like PubChem.

  • The ligands are prepared by assigning charges and defining rotatable bonds.

4. Grid Box Generation:

  • A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

5. Docking Simulation:

  • The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore different conformations of the ligand within the protein's active site.

6. Analysis of Results:

  • The results are analyzed based on the binding energy (in kcal/mol) and the binding pose of the ligand. The pose with the lowest binding energy is generally considered the most favorable.

In Vitro Validation Assays

ERα Competitive Binding Assay

This assay is used to determine the ability of a test compound to compete with a radiolabeled ligand (e.g., ³H-estradiol) for binding to the estrogen receptor.

1. Materials:

  • Rat uterine cytosol (as a source of ERα)

  • ³H-estradiol (radiolabeled ligand)

  • Test compounds (Angelicin, Psoralen, etc.)

  • Hydroxylapatite slurry

  • Scintillation cocktail

2. Procedure:

  • A constant concentration of ERα and ³H-estradiol is incubated with varying concentrations of the test compound.

  • After incubation, the bound and free radioligand are separated using a hydroxylapatite slurry.

  • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.

EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of the Epidermal Growth Factor Receptor.

1. Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (as a phosphate (B84403) donor)

  • Test compounds

2. Procedure:

  • The EGFR kinase is incubated with the substrate, ATP, and the test compound.

  • The amount of phosphorylated substrate is quantified, often using methods like ELISA or fluorescence-based assays.

  • The IC50 value is calculated to determine the inhibitory potency of the compound.

mTOR Inhibition Assay

This assay evaluates the inhibitory effect of a compound on the kinase activity of the mammalian Target of Rapamycin.

1. Cell Line:

  • Human breast cancer cell line MCF-7 is commonly used.

2. Procedure:

  • MCF-7 cells are treated with the test compound.

  • The phosphorylation status of downstream targets of mTOR, such as p70S6K, is assessed using methods like Western blotting or specific kinase assay kits.

  • A decrease in the phosphorylation of these targets indicates inhibition of mTOR activity.

Bcl-2 Family Protein Expression (Western Blot)

Western blotting is used to detect and quantify the expression levels of proteins in the Bcl-2 family, which are key regulators of apoptosis.

1. Procedure:

  • Cells are treated with the test compound.

  • Total protein is extracted from the cells and separated by size using SDS-PAGE.

  • The separated proteins are transferred to a membrane.

  • The membrane is incubated with primary antibodies specific to the Bcl-2 family proteins of interest (e.g., Bcl-2, BAX).

  • A secondary antibody conjugated to an enzyme is then added, which allows for the detection of the protein bands.

  • The intensity of the bands is quantified to determine the relative protein expression levels.

PI3K/AKT, MAPK, and NF-κB Pathway Analysis (Western Blot)

The activation status of these signaling pathways is often assessed by measuring the phosphorylation of key protein components using Western blotting, as described above, with antibodies specific to the phosphorylated forms of the target proteins.

Conclusion

The convergence of molecular docking predictions and in vitro experimental data provides a robust framework for validating the therapeutic targets of Angelicin. This guide highlights Angelicin's promising interactions with key proteins involved in cancer and inflammation, often exhibiting comparable or superior performance to its well-known alternative, Psoralen. The detailed protocols provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of Angelicin and other furanocoumarins. The continued exploration of these compounds holds significant promise for the development of novel and effective therapeutic agents.

References

Angelicin's Efficacy in Comparison to Other Natural Coumarins: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy of natural compounds is paramount. This guide provides an objective comparison of angelicin (B190584), an angular furanocoumarin, with other natural coumarins, supported by experimental data.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of angelicin compared to other natural coumarins in various biological activities.

Table 1: Comparative Anti-cancer and Cytotoxic Activity (IC50 values in µM)

CompoundHepG2 (Liver Cancer)Hep2 (Laryngeal Cancer)ERα Antagonism
Angelicin 13.8 ± 0.64[1]11.5 ± 2.28[1]11.02[1]
Psoralen 17.2 ± 0.21[1]20.5 ± 0.01[1]>100 (less potent)

A lower IC50 value indicates greater potency.

Table 2: Comparative Antibacterial Activity against Porphyromonas gingivalis

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Angelicin 3.12550
Psoralen 6.2550

A lower MIC value indicates greater antibacterial potency.

Table 3: Comparative Anti-inflammatory and Other Activities

CompoundActivityObservation
Angelicin Tubulin Polymerization InhibitionHigher degree of inhibition compared to psoralen
PhototoxicityLower phototoxicity due to formation of DNA monoadducts only
Psoralen Tubulin Polymerization InhibitionLess effective inhibitor compared to angelicin
PhototoxicityHigher phototoxicity due to formation of both DNA monoadducts and interstrand cross-links
Esculetin Antioxidant (mitochondrial ROS)IC50 = 0.57 µM
1,2-benzopyrone Anti-inflammatory (in vivo)Most efficient in counteracting pleural inflammation

Signaling Pathways and Mechanisms of Action

Angelicin exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for targeted drug development.

Anti-inflammatory Signaling Pathway of Angelicin

Angelicin has been shown to attenuate inflammation by inhibiting the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines.

angelicin_anti_inflammatory cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_angelicin Angelicin cluster_pathway Cellular Signaling Stimulus Stimulus IKK IKK Stimulus->IKK MAPK MAPK Stimulus->MAPK Angelicin Angelicin Angelicin->IKK inhibits Angelicin->MAPK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates MAPK->Nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines transcription angelicin_anticancer cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Angelicin Angelicin PI3K PI3K Angelicin->PI3K MAPK MAPK Angelicin->MAPK AKT AKT PI3K->AKT Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) AKT->Cell_Cycle_Arrest Apoptosis Apoptosis AKT->Apoptosis MAPK->Apoptosis experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis and Comparison Select_Coumarins Select Natural Coumarins (Angelicin, Psoralen, etc.) MTT_Assay MTT Assay (Determine IC50) Select_Coumarins->MTT_Assay Select_Cell_Lines Select Target Cell Lines (e.g., HepG2, MCF-7) Select_Cell_Lines->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) MTT_Assay->Flow_Cytometry Use IC50 for treatment Wound_Healing Wound Healing Assay (Cell Migration) MTT_Assay->Wound_Healing Use non-toxic conc. Quantitative_Data Collect Quantitative Data (IC50, % inhibition, etc.) MTT_Assay->Quantitative_Data Flow_Cytometry->Quantitative_Data Pathway_Analysis Analyze Signaling Pathways Flow_Cytometry->Pathway_Analysis Wound_Healing->Quantitative_Data Wound_Healing->Pathway_Analysis Comparative_Tables Generate Comparative Tables Quantitative_Data->Comparative_Tables Diagrams Create Pathway Diagrams Pathway_Analysis->Diagrams

References

Angelicin's Antiviral Spectrum: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Angelicin (B190584), a naturally occurring furocoumarin, has demonstrated notable antiviral activity, particularly against gammaherpesviruses. This guide provides a comparative analysis of Angelicin's antiviral efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro antiviral activity of Angelicin against Murine gammaherpesvirus 68 (MHV-68), a model for human gammaherpesviruses, and compares it with established antiviral drugs. While Angelicin has been shown to inhibit the lytic replication of Epstein-Barr virus (EBV) and Kaposi's sarcoma-associated herpesvirus (KSHV), specific IC50 values for these viruses are not currently available in the cited literature.[1]

Virus Compound IC50 / EC50 (µM) Cell Line Assay Type Reference
Murine gammaherpesvirus 68 (MHV-68) Angelicin28.95VeroPlaque Reduction Assay[1]
Acyclovir1.5 - 8 µg/mL (~6.7 - 35.5 µM)VeroNot Specified[2]
Ganciclovir1.5 - 8 µg/mL (~5.9 - 31.3 µM)VeroNot Specified[2]
Foscarnet23 µg/mL (~76.6 µM)VeroNot Specified[2]
Cidofovir0.008 µg/mL (~0.03 µM)VeroNot Specified
Epstein-Barr virus (EBV) AngelicinInhibition of TPA-induced lytic replication observedEBV-infected cellsNot Specified
Ganciclovir1.5293TGreen Raji Cell Assay
Acyclovir4.1293TGreen Raji Cell Assay
Tenofovir disoproxil fumarate (B1241708) (TDF)0.30Not SpecifiedNot Specified
Tenofovir alafenamide (TAF)0.084Not SpecifiedNot Specified
Kaposi's sarcoma-associated herpesvirus (KSHV) AngelicinInhibition of TPA-induced lytic replication observedKSHV-infected cellsNot Specified
Ganciclovir2.7 - 4BCBL-1Viral DNA Release Assay
Foscarnet80 - 100BCBL-1Viral DNA Release Assay
Cidofovir0.5 - 1BCBL-1Viral DNA Release Assay

Note: The cytotoxicity (CC50) of Angelicin in Vero cells was reported to be greater than 2600 µM.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Angelicin's antiviral activity.

Plaque Reduction Assay (for MHV-68)

This assay is a standard method to determine the concentration of an antiviral compound required to reduce the number of viral plaques.

  • Cell Culture: Vero cells are seeded in 6-well plates and grown to a confluent monolayer.

  • Virus Inoculation: The cell monolayer is washed, and then infected with a dilution of MHV-68 calculated to produce a countable number of plaques.

  • Compound Treatment: Immediately after viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of Angelicin. A control with no compound is also included.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 4-6 days).

  • Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • IC50 Determination: The concentration of Angelicin that reduces the number of plaques by 50% compared to the virus control is calculated as the IC50 value.

Cytopathic Effect (CPE) Inhibition Assay (General Protocol)

This assay is used to assess the ability of a compound to protect cells from the destructive effects of a virus.

  • Cell Seeding: A suitable host cell line (e.g., Vero cells) is seeded into 96-well microplates.

  • Compound Addition: Serial dilutions of Angelicin are added to the wells.

  • Virus Infection: A standardized amount of virus is added to the wells containing the cells and the compound. Control wells with cells and virus only (virus control) and cells only (cell control) are included.

  • Incubation: The plates are incubated at 37°C until the virus control wells show a significant cytopathic effect (typically 3-5 days).

  • Viability Assessment: Cell viability is determined using a colorimetric method, such as the MTT or neutral red uptake assay.

  • EC50 Determination: The concentration of Angelicin that protects 50% of the cells from the viral cytopathic effect is calculated as the EC50 value.

Signaling Pathway Analysis

Angelicin exerts its antiviral effects, at least in part, by modulating host cell signaling pathways that are crucial for viral replication.

Inhibition of NF-κB and MAPK Signaling Pathways

Angelicin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically targeting p38 and JNK. These pathways are often exploited by viruses to promote their replication and to create a pro-inflammatory environment conducive to viral spread. By inhibiting these pathways, Angelicin can interfere with the viral life cycle and reduce virus-induced inflammation.

G cluster_virus Viral Infection cluster_cell Host Cell cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Virus Gammaherpesvirus p38 p38 Virus->p38 Activates JNK JNK Virus->JNK Activates IKK IKK Virus->IKK Activates Viral_Replication Viral Replication & Gene Expression p38->Viral_Replication Promotes JNK->Viral_Replication Promotes IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IKK->NFκB Leads to activation IκBα->NFκB Inhibits (in cytoplasm) NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc Translocates NFκB_nuc->Viral_Replication Promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFκB_nuc->Pro_inflammatory_Cytokines Induces Angelicin Angelicin Angelicin->p38 Inhibits Angelicin->JNK Inhibits Angelicin->IKK Inhibits

Caption: Angelicin's inhibition of MAPK and NF-κB pathways.

Potential Inhibition of RTA Gene Expression

A key step in the lytic replication of gammaherpesviruses is the expression of the Replication and Transcription Activator (RTA) protein, encoded by the ORF50 gene. This protein acts as a molecular switch that initiates the cascade of lytic gene expression. It has been suggested that Angelicin may exert its antiviral effect by inhibiting the expression of the RTA gene, thereby preventing the virus from entering the lytic cycle.

G cluster_workflow Experimental Workflow: Plaque Reduction Assay A 1. Seed Vero cells in 6-well plates B 2. Infect with MHV-68 A->B C 3. Treat with varying concentrations of Angelicin B->C D 4. Incubate for 4-6 days C->D E 5. Fix and stain cells D->E F 6. Count plaques and calculate IC50 E->F

Caption: Workflow for determining Angelicin's IC50.

References

independent validation of published Angelicin research findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Angelicin and its structural isomer, Psoralen. The information presented is based on published research findings and includes quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid in the independent validation of Angelicin's therapeutic potential.

Introduction to Angelicin

Angelicin is a naturally occurring furocoumarin, a class of organic chemical compounds produced by a variety of plants. It is a structural isomer of Psoralen, another well-studied furocoumarin.[1][2] While both compounds are known for their photosensitizing properties, research has highlighted distinct mechanisms of action and biological effects, positioning Angelicin as a compound of interest for various therapeutic applications, including cancer and inflammatory diseases.[1][3] This guide focuses on the independent validation of Angelicin's effects, particularly in comparison to Psoralen.

Comparative Biological Activities: Angelicin vs. Psoralen

Published studies have demonstrated several key differences in the biological activities of Angelicin and Psoralen. Angelicin has been reported to exhibit a more favorable profile in certain contexts, such as lower phototoxicity.[1] This is attributed to its ability to form monoadducts with DNA, which are more readily repaired by cellular mechanisms, in contrast to the interstrand cross-links formed by Psoralen. Furthermore, research suggests that Angelicin is a more potent inhibitor of tubulin polymerization and a better antagonist of the estrogen receptor alpha (ERα) compared to Psoralen.

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies on Angelicin and Psoralen.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundCell LineIC50 (µM)Reference
AngelicinSH-SY5Y (Neuroblastoma)49.56
AngelicinCaki (Renal Carcinoma)>100 (alone), sensitizes to TRAIL
PsoralenA549 (Lung Carcinoma)Not explicitly stated, but inhibits proliferation
AngelicinMCF-7 (Breast Cancer)Lower than Psoralen for ERα antagonism

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Table 2: Comparative Effects on Osteosarcoma in a Nude Rat Model

Treatment (High Dose)Tumor Volume Inhibition RateTumor Weight Inhibition Rate
Psoralen67.86%49.47%
Isopsoralen (Angelicin)66.96%47.87%

Key Signaling Pathways and Mechanisms of Action

Angelicin has been shown to modulate several critical signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Apoptosis Induction

Angelicin induces apoptosis through both the intrinsic and extrinsic pathways. In the intrinsic pathway, it upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins. In the extrinsic pathway, it can sensitize cancer cells to TRAIL-induced apoptosis.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Angelicin Angelicin Intrinsic_Pathway Intrinsic Pathway Angelicin->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway Angelicin->Extrinsic_Pathway Sensitizes Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) Intrinsic_Pathway->Pro_Apoptotic Upregulates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Intrinsic_Pathway->Anti_Apoptotic Downregulates TRAIL_Receptor TRAIL Receptor Extrinsic_Pathway->TRAIL_Receptor Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Anti_Apoptotic->Mitochondria Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase_9 Caspase_9 Apoptosome->Caspase_9 Caspase_3 Caspase_3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Caspase_8 Caspase_8 TRAIL_Receptor->Caspase_8 Caspase_8->Caspase_3 Anti_Apotic Anti_Apotic

Caption: Angelicin-induced apoptosis signaling pathways.

PI3K/Akt and MAPK Signaling

Angelicin has been shown to inhibit the PI3K/Akt and MAPK signaling pathways, which are crucial for cell survival and proliferation.

Angelicin Angelicin PI3K PI3K Angelicin->PI3K MAPK MAPK Pathway Angelicin->MAPK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation MAPK->Proliferation

Caption: Angelicin's inhibitory effect on PI3K/Akt and MAPK pathways.

NF-κB Signaling Pathway

Angelicin can also inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Angelicin Angelicin IKK IKK Angelicin->IKK IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB IκBα->NF_kB Release Nucleus Nucleus NF_kB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by Angelicin.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in Angelicin research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Angelicin and Psoralen on cancer cell lines.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Angelicin or Psoralen and incubate for 24, 48, or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways (e.g., PI3K/Akt, MAPK, NF-κB).

Procedure:

  • Treat cells with Angelicin or Psoralen for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells induced by Angelicin or Psoralen.

Procedure:

  • Treat cells with the compounds for the indicated time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of Angelicin and Psoralen on tubulin polymerization.

Procedure:

  • Reconstitute purified tubulin in a general tubulin buffer.

  • In a 96-well plate, mix the tubulin solution with GTP and the test compounds (Angelicin or Psoralen) at various concentrations.

  • Incubate the plate at 37°C to induce polymerization.

  • Monitor the change in absorbance at 340 nm over time using a microplate reader.

  • An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of treated samples to the control to determine the inhibitory effect.

This guide provides a foundational overview for researchers interested in the independent validation of Angelicin's biological activities. For more in-depth information, please refer to the cited research articles.

References

Comparative Analysis of Angelicin's Effect on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the effects of Angelicin, a naturally occurring furocoumarin, on normal and cancerous cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and selectivity of Angelicin. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the primary signaling pathways involved.

Overview of Angelicin's Selective Cytotoxicity

Angelicin is a furocoumarin recognized for its various biological activities, including anti-inflammatory, antiviral, and antitumor properties[1]. A significant aspect of its therapeutic potential lies in its demonstrated selective cytotoxicity against various cancer cell lines while exhibiting reduced toxicity towards healthy, normal cells[2][3][4]. Studies have shown that Angelicin can induce apoptosis (programmed cell death) and cause cell cycle arrest more potently in cancer cells than in their normal counterparts. For example, cervical cancer cells are notably more sensitive to Angelicin than non-tumor cervical epithelial cells[5]. This selectivity is a crucial attribute for a potential chemotherapeutic agent, as it suggests a wider therapeutic window and potentially fewer side effects. The mechanisms underlying this differential effect involve the modulation of key cellular signaling pathways that are often dysregulated in cancer.

Comparative Quantitative Data

The following tables summarize the differential effects of Angelicin on cancer and normal cell lines based on data from multiple in vitro studies.

Table 1: Comparative Cytotoxicity (IC50 Values)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates higher potency.

Cell LineCell TypeCancer TypeAngelicin IC50 (µM)CommentsSource
HeLa Human EpithelialCervical CancerIC50 determined, value not specifiedMore sensitive than ECT1/E6E7
SiHa Human EpithelialCervical CancerIC50 determined, value not specifiedMore sensitive than ECT1/E6E7
HepG2 Human EpithelialLiver CancerDose-dependent reduction in viability-
Huh-7 Human EpithelialLiver CancerDose-dependent reduction in viability-
MDA-MB-231 Human EpithelialTriple-Negative Breast Cancer>150 µM (for cytotoxicity)No significant cytotoxicity at tested doses
ECT1/E6E7 Human EpithelialNon-Tumor CervicalLess sensitive than HeLa and SiHaUsed as normal control
TCMK-1 Mouse EpithelialNormal KidneyNot affected by TRAIL comboUsed as normal control
HSFs Human FibroblastNormal SkinNot affected by TRAIL comboUsed as normal control
Table 2: Comparative Effects on Cell Cycle and Apoptosis
Cell LineCell TypeEffectKey Molecular ChangesConcentrationSource
A549 Lung CancerG2/M Arrest↓ Cyclin B1, ↓ Cyclin E1, ↓ Cdc2Not specified
HeLa Cervical CancerG0/G1 Arrest↓ G2/M phase cell ratioIC30
SiHa Cervical CancerG0/G1 Arrest↓ G2/M phase cell ratioIC30
MDA-MB-231 Breast CancerG2/M Arrest↓ Cyclin B1, ↓ cdc2, ↑ p21, ↑ p27100 µM
HeLa Cervical CancerApoptosis (18.7±2.4%)Annexin V+/PI- & Annexin V+/PI+IC50
SiHa Cervical CancerApoptosis (16.9±3.1%)Annexin V+/PI- & Annexin V+/PI+IC50
HepG2 Liver CancerApoptosis↑ Caspase-9, ↑ Caspase-3Dose-dependent
Huh-7 Liver CancerApoptosis↑ Caspase-9, ↑ Caspase-3Dose-dependent
SH-SY5Y NeuroblastomaApoptosis↓ Bcl-2, ↓ Bcl-xL, ↓ Mcl-1, ↑ Caspase-9, ↑ Caspase-3Not specified

Key Signaling Pathways Modulated by Angelicin

Angelicin exerts its differential effects by targeting signaling pathways critical for cell survival and proliferation. In cancer cells, these pathways are often constitutively active, making them prime targets.

Intrinsic Apoptosis Pathway

Angelicin robustly activates the mitochondrial (intrinsic) pathway of apoptosis in various cancer cells. It alters the balance of Bcl-2 family proteins, increasing the expression of pro-apoptotic members like Bax while decreasing anti-apoptotic members like Bcl-2. This shift leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and -3), culminating in cell death.

Intrinsic_Apoptosis_Pathway cluster_cancer Cancer Cell Context Angelicin Angelicin Bcl2_Proteins Anti-Apoptotic (Bcl-2, Bcl-xL) Angelicin->Bcl2_Proteins Bax_Proteins Pro-Apoptotic (Bax, Bim) Angelicin->Bax_Proteins Mitochondrion Mitochondrion Bcl2_Proteins->Mitochondrion Bax_Proteins->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Angelicin induces apoptosis via the intrinsic pathway. (96 characters)
PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a central regulator of cell survival, and its hyperactivity is a hallmark of many cancers. Angelicin has been shown to inhibit this pathway in liver cancer cells. By suppressing PI3K/Akt signaling, Angelicin prevents the phosphorylation and inactivation of pro-apoptotic proteins and reduces survival signals, thereby sensitizing cancer cells to apoptosis. This inhibition appears to be less pronounced in normal cells, contributing to the differential effect.

PI3K_Akt_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Angelicin Angelicin Angelicin->PI3K

Caption: Angelicin inhibits the pro-survival PI3K/Akt pathway. (58 characters)

Experimental Protocols

The data presented in this guide were generated using standard cell and molecular biology techniques. Detailed methodologies for key assays are provided below.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Angelicin (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with Angelicin at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

  • Analysis: Quantify the percentage of cells in each quadrant.

General Experimental Workflow

The logical flow for investigating Angelicin's effects typically follows a standardized path from initial screening to mechanistic studies.

Experimental_Workflow start Select Cancer & Normal Cell Lines screen Cytotoxicity Screening (MTT Assay) start->screen ic50 Determine IC50 Values screen->ic50 pheno Phenotypic Assays (at IC30 / IC50) ic50->pheno apoptosis Apoptosis Assay (Annexin V / PI) pheno->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) pheno->cell_cycle migration Migration/Invasion Assays pheno->migration mech Mechanistic Studies apoptosis->mech cell_cycle->mech migration->mech western Western Blot (Protein Expression of pathway members) mech->western end Comparative Analysis & Conclusion western->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Angelicain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Angelicain, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for mitigating risks and ensuring regulatory compliance.

Hazard Profile and Safety Precautions

This compound, also referred to as Angelicin, presents several hazards that necessitate meticulous handling and disposal. It is classified as harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2] Furthermore, it is suspected of causing cancer.[2] Therefore, minimizing exposure and preventing its release into the environment are primary concerns.

Key Safety Precautions When Handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, eye protection, and a dust respirator if dust or aerosol will be generated.[1] A face shield may be required in certain situations.[1]

  • Ventilation: Use a local exhaust system if dust or aerosol will be generated to prevent dispersion.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.

  • Storage: Keep the container tightly closed and store it in a freezer.

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound (Angelicin).

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
CarcinogenicityCategory 2H351: Suspected of causing cancer
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

Proper Disposal Procedures

Step-by-Step Disposal Protocol:

  • Waste Minimization: Review experimental protocols to use this compound efficiently and minimize excess purchases. Whenever possible, conduct micro-scale processes to reduce the volume of hazardous waste generated.

  • Waste Segregation: At the point of generation, segregate all waste streams containing this compound. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, weighing papers), and spill cleanup materials. Keep this compound waste separate from non-hazardous waste.

  • Containment:

    • Collect all this compound waste in a clearly labeled, sealed, and appropriate waste container.

    • Liquid waste must be in screw-top containers and should not be filled over 80%.

    • Ensure containers are completely sealed to prevent spillage.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound".

    • Identify the chemical hazard classifications of the waste (e.g., Toxic, Irritant).

    • Date the container when the first waste is added.

  • Storage:

    • Store the sealed this compound waste container in a designated and secure "Hazardous Waste Storage Area". This area should be in a low-traffic location.

    • Do not store hazardous waste for more than 270 days.

  • Professional Disposal:

    • Consult your local and regional authorities for proper disposal methods.

    • Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company.

Spill Management

In the event of an accidental spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

  • Containment: Prevent further dispersion of the material.

  • Clean-up: Carefully sweep up solid material and place it into a suitable, closed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontamination: Wash the spill area thoroughly with soap and water. Collect all cleanup materials as hazardous waste.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AngelicainDisposalWorkflow cluster_generation Waste Generation cluster_handling Immediate Handling cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Waste Generated (Pure compound, solutions, contaminated materials) B Segregate from non-hazardous waste A->B C Place in a labeled, sealed, appropriate container B->C D Label Container: 'Hazardous Waste - this compound' + Hazard Symbols & Date C->D E Store in designated 'Hazardous Waste Storage Area' D->E F Consult Institutional EHS & Local Regulations E->F G Arrange for pickup by licensed hazardous waste disposal company F->G

Caption: this compound Waste Disposal Workflow.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for Angelicin

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides critical safety and logistical protocols for the handling and disposal of Angelicin, a compound requiring stringent protective measures in a laboratory setting. Researchers, scientists, and drug development professionals will find comprehensive, step-by-step guidance to ensure personal safety and maintain a secure research environment.

Personal Protective Equipment (PPE): A Multi-layered Defense

Due to the hazardous nature of Angelicin, a comprehensive personal protective equipment strategy is mandatory. This includes protection against skin and eye irritation, inhalation of harmful dust, and potential carcinogenic effects.[1][2]

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact, which can cause irritation.[1][2]
Eye Protection Safety glasses with side shields or gogglesTo protect against dust particles and accidental splashes that can cause serious eye irritation.[1]
Respiratory Protection Use in a well-ventilated area with local exhaust or a fume hoodTo prevent the inhalation of dust or aerosols, which is harmful.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Foot Protection Closed-toe shoesStandard laboratory practice to protect against spills.

Operational Plan: From Handling to Disposal

A meticulous operational plan is crucial to minimize exposure and prevent contamination. This workflow outlines the essential steps for the safe handling of Angelicin.

Angelicin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace Ensure Safety First handle_weigh Weigh Angelicin Carefully prep_workspace->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_spill Clean Spills Immediately handle_dissolve->cleanup_spill After Experiment cleanup_decontaminate Decontaminate Surfaces cleanup_spill->cleanup_decontaminate cleanup_dispose Dispose of Waste in Accordance with Regulations cleanup_decontaminate->cleanup_dispose

Angelicin Safe Handling Workflow

Detailed Protocols

Spill Response

In the event of a spill, immediate and appropriate action is required to contain the substance and protect personnel.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For dry spills, carefully sweep the material to avoid creating dust and place it in a sealed, airtight container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the contained spill material and any contaminated cleaning materials as hazardous waste in accordance with local, regional, and national regulations.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.
Disposal Plan

All waste containing Angelicin, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Solid Waste: Contaminated solids (e.g., paper towels, gloves) should be placed in a sealed, labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of in accordance with all applicable local, regional, and national regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angelicain
Reactant of Route 2
Angelicain

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。